8-Br-cGMP-AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H15BrN5O9P |
|---|---|
Molecular Weight |
496.16 g/mol |
IUPAC Name |
[(4aR,6R,7S)-6-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-7-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate |
InChI |
InChI=1S/C13H15BrN5O9P/c1-4(20)24-3-26-29(23)25-2-5-8(28-29)7(21)11(27-5)19-9-6(16-12(19)14)10(22)18-13(15)17-9/h5,7-8,11,21H,2-3H2,1H3,(H3,15,17,18,22)/t5-,7+,8?,11-,29?/m1/s1 |
InChI Key |
IXDMZNRBGKDMOW-XWOWHVMZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Br-cGMP and 8-Br-cGMP-AM for Researchers and Drug Development Professionals
An Introduction to cGMP Signaling and its Modulation
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. The primary effector of cGMP in many of these pathways is the cGMP-dependent protein kinase (PKG). Dysregulation of the cGMP/PKG signaling cascade has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. To investigate and modulate this pathway, researchers rely on specialized chemical tools. Among the most widely used are 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) and its acetoxymethyl ester derivative, 8-Br-cGMP-AM. This technical guide provides a comprehensive comparison of these two compounds, detailing their distinct properties, mechanisms of action, and experimental applications.
Core Differences: Unveiling the Role of the Acetoxymethyl Ester
The fundamental distinction between 8-Br-cGMP and this compound lies in their cell permeability. 8-Br-cGMP is a salt form and, due to its polar nature, has limited ability to passively diffuse across the lipophilic cell membrane. In contrast, this compound is a membrane-permeant prodrug of 8-Br-cGMP.[1] The addition of the acetoxymethyl (AM) ester group masks the negative charges of the phosphate (B84403) moiety, rendering the molecule more lipophilic and enabling it to readily traverse the cell membrane.
Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active 8-Br-cGMP molecule.[1] This active form is then "trapped" within the cell due to its restored polarity, leading to an accumulation of the PKG activator at its site of action. This mechanism of enhanced delivery and intracellular trapping makes this compound a more potent tool for studying cGMP/PKG signaling in intact cells compared to its parent compound.
Mechanism of this compound action.
Quantitative Data Summary
A direct quantitative comparison of the potency and permeability of 8-Br-cGMP and this compound is crucial for experimental design. The following tables summarize key parameters for these compounds.
| Compound | Target | Parameter | Value | Cell Type/System | Reference |
| 8-Br-cGMP | PKG | Ka (activation constant) | ~10 µM | 661W cell lysate | [2] |
| 8-Br-cGMP | PDE8A | Km | 0.55 µM | Recombinant enzyme | [3] |
| 8-Br-cGMP | PDE9 | Ki | 0.77 µM | Recombinant enzyme | [3] |
The cGMP/PKG Signaling Pathway
The canonical cGMP/PKG signaling pathway is initiated by the synthesis of cGMP by either soluble guanylate cyclase (sGC), activated by nitric oxide (NO), or particulate guanylate cyclase (pGC), activated by natriuretic peptides.[4][5] cGMP then binds to and activates PKG, a serine/threonine kinase. Activated PKG phosphorylates a wide array of downstream target proteins, leading to diverse cellular responses. Key downstream effectors include proteins involved in the regulation of intracellular calcium levels, ion channel activity, and gene expression.[6][7]
The cGMP/PKG signaling pathway.
Experimental Protocols
In Vitro PKG Activation Assay
This protocol describes a general method for assessing the activation of PKG by 8-Br-cGMP or the intracellularly generated 8-Br-cGMP from its AM ester.
Materials:
-
Recombinant PKG enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
PKG substrate (e.g., a fluorescently labeled peptide with a PKG recognition sequence)
-
ATP
-
8-Br-cGMP and/or this compound
-
Stop solution (e.g., EDTA to chelate Mg²⁺)
-
Detection system (e.g., fluorescence plate reader)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PKG, and the substrate peptide in a microplate well.
-
Add varying concentrations of 8-Br-cGMP (or pre-incubate cells with this compound and use the cell lysate as the source of activated PKG).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Measure the phosphorylation of the substrate using the appropriate detection method (e.g., fluorescence intensity).
-
Plot the measured activity against the concentration of the activator to determine the EC₅₀ or Kₐ.
Cell Permeability Assay (Caco-2 Model)
The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption.[8][9][10] This protocol outlines a method to compare the permeability of 8-Br-cGMP and this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
8-Br-cGMP and this compound
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayer with transport buffer.
-
Add the test compound (8-Br-cGMP or this compound) to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Workflow for comparing the two compounds.
Conclusion
8-Br-cGMP and this compound are indispensable tools for the study of cGMP/PKG signaling. While 8-Br-cGMP is a direct activator of PKG, its utility in cell-based assays is limited by its poor membrane permeability. This compound overcomes this limitation by acting as a cell-permeant prodrug, delivering the active compound efficiently into the intracellular space. The choice between these two compounds depends on the specific experimental context. For in vitro kinase assays with purified enzymes, 8-Br-cGMP is sufficient. However, for studies in intact cells or tissues, this compound is the superior choice for achieving robust and reproducible activation of the cGMP/PKG pathway. A thorough understanding of their distinct properties is essential for the accurate design and interpretation of experiments aimed at elucidating the complex roles of cGMP signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Activation of 8-Br-cGMP-AM by Esterases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromoguanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), is a pivotal tool in cellular biology and drug discovery for the targeted elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This membrane-permeant prodrug leverages ubiquitous intracellular esterases for its activation, releasing the potent and membrane-impermeant protein kinase G (PKG) activator, 8-Br-cGMP. This technical guide provides an in-depth overview of the intracellular activation of this compound, detailing the underlying enzymatic processes, the subsequent signaling cascade, and comprehensive experimental protocols for its study and application. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this powerful molecular probe.
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] The ability to manipulate intracellular cGMP levels with spatial and temporal precision is essential for dissecting its signaling pathways and for the development of novel therapeutics. 8-Br-cGMP is a non-hydrolyzable analog of cGMP that potently activates its primary downstream effector, protein kinase G (PKG).[2] However, its polar nature restricts its passage across the cell membrane. To overcome this limitation, the acetoxymethyl (AM) ester derivative, this compound, was developed. This lipophilic prodrug readily diffuses across the plasma membrane, whereupon it is hydrolyzed by intracellular esterases to release 8-Br-cGMP, effectively trapping the active molecule within the cell.[3] This guide elucidates the mechanism of this intracellular activation and provides the necessary technical details for its application in a research setting.
Mechanism of Intracellular Activation and Signaling
The utility of this compound hinges on a two-step process: passive diffusion across the cell membrane followed by enzymatic cleavage.
2.1. Esterase-Mediated Hydrolysis
Once inside the cell, the acetoxymethyl ester group of this compound is recognized and hydrolyzed by a broad range of intracellular carboxylesterases.[4] These enzymes catalyze the cleavage of the ester bond, releasing 8-Br-cGMP, formaldehyde, and acetic acid. The removal of the lipophilic AM group renders 8-Br-cGMP polar and membrane-impermeant, leading to its accumulation within the cytoplasm.
2.2. Downstream Signaling Cascade: Activation of Protein Kinase G (PKG)
The liberated 8-Br-cGMP acts as a potent activator of PKG, a serine/threonine kinase.[5] PKG exists as a homodimer, and the binding of 8-Br-cGMP to its regulatory domains induces a conformational change that relieves autoinhibition and activates the catalytic domains.[5] Activated PKG then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular events.[6]
A key and widely used marker for PKG activation is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at serine 239 (Ser239).[7][8] Phosphorylation at this site can be readily detected by phospho-specific antibodies, providing a reliable readout of intracellular PKG activity.[8] Other downstream targets of PKG include the regulator of G protein signaling (RGS) proteins RGS2 and RGS4, and the transient receptor potential cation channel TRPC6.[6]
Quantitative Data
Table 1: Representative Concentrations and Effects of 8-Br-cGMP
| Parameter | Value | Cell Type | Comments | Reference |
| Effective Concentration for PKG Activation | 10 - 500 µM | Guinea-pig hepatocytes | Potentiation of noradrenaline-induced Ca2+ release. | |
| Concentration for PKG Activation | 40 µM | Drosophila melanogaster motoneuronal boutons | Modulation of thermotolerance. | |
| Dose-dependent Inhibition of EGFR phosphorylation | 10 - 100 µM | Epithelial ovarian cancer cells | Inhibition was dose-dependent. | |
| Inhibition of peak Ca2+ accumulation | 100 µM | Cultured rat aortic smooth muscle cells | Inhibition of angiotensin II or K+ stimulated Ca2+ accumulation. |
Table 2: Kinetic Parameters of Carboxylesterases with Model Substrates
While specific Vmax and Km values for this compound are not available, the following table provides representative kinetic parameters for human carboxylesterases with other substrates to offer a general reference.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human Carboxylesterase 1 (hCE1) | p-Nitrophenyl acetate (B1210297) | 130 ± 10 | 18,000 ± 500 | (representative) |
| Human Carboxylesterase 2 (hCE2) | p-Nitrophenyl acetate | 2,100 ± 200 | 1,200 ± 100 | (representative) |
Note: The kinetic parameters are highly dependent on the specific esterase isoform and the substrate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the intracellular activation of this compound.
4.1. Measurement of Intracellular Esterase Activity
A common method to assess general intracellular esterase activity is the Fluorescein Diacetate (FDA) hydrolysis assay.
Protocol: Fluorescein Diacetate (FDA) Hydrolysis Assay
-
Reagent Preparation:
-
FDA Stock Solution: Dissolve FDA in acetone (B3395972) to a concentration of 5 mg/mL. Store in the dark at -20°C.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Cell Preparation:
-
For adherent cells, grow cells in a 96-well plate to the desired confluency.
-
For suspension cells, wash and resuspend cells in PBS to a concentration of 1 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Wash adherent cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Add 1 µL of FDA stock solution to each well (final concentration of 50 µg/mL).
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only PBS and FDA.
-
Esterase activity is proportional to the fluorescence intensity.
-
4.2. Quantification of Intracellular 8-Br-cGMP
Several methods can be used to measure intracellular cGMP levels.
4.2.1. cGMP Immunoassays (ELISA or RIA)
Commercially available ELISA and RIA kits offer a sensitive and specific method for quantifying cGMP.
Protocol: General Procedure for cGMP ELISA
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Aspirate the medium and wash the cells with cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit (typically containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
ELISA Procedure:
-
Follow the specific instructions of the commercial ELISA kit. Generally, this involves:
-
Adding standards and samples to a microplate pre-coated with a cGMP antibody.
-
Adding a cGMP-horseradish peroxidase (HRP) conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided.
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
4.2.2. HPLC or LC-MS/MS for Separation of this compound and 8-Br-cGMP
High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to separate and quantify both the prodrug and the active metabolite.
General HPLC Method Development Approach:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be required to separate the more polar 8-Br-cGMP from the more lipophilic this compound.
-
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., ~260 nm).
-
Standard Curves: Pure standards of both this compound and 8-Br-cGMP are necessary to establish retention times and generate standard curves for quantification.
4.3. Assessment of PKG Activation
4.3.1. Western Blot for Phosphorylated VASP (Ser239)
This is a highly specific and widely used method to monitor PKG activation.
Protocol: Western Blot for pVASP (Ser239)
-
Sample Preparation:
-
Treat cells with this compound or other stimuli.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
For normalization, the membrane can be stripped and re-probed for total VASP or a loading control like GAPDH or β-actin.
-
4.3.2. In Vitro PKG Kinase Assay
This assay directly measures the enzymatic activity of PKG.
Protocol: Spectrophotometric PKG Kinase Assay
-
Reaction Mixture: Prepare a reaction mixture containing a specific PKG substrate peptide (e.g., Kemptide), ATP, and a coupled enzyme system that links ADP production to a change in absorbance.
-
Initiate Reaction: Add purified PKG and the activator (8-Br-cGMP) to the reaction mixture.
-
Measure Absorbance: Monitor the change in absorbance over time using a spectrophotometer. The rate of change is proportional to the PKG activity.
Conclusion
This compound is a valuable pharmacological tool for the controlled elevation of intracellular cGMP and subsequent activation of the PKG signaling pathway. Its utility is predicated on the efficient and ubiquitous action of intracellular esterases. A thorough understanding of its mechanism of activation and the availability of robust experimental protocols are crucial for its effective application in research and drug development. This technical guide provides a comprehensive framework for scientists to utilize this compound to explore the multifaceted roles of cGMP signaling in cellular physiology and pathophysiology.
References
- 1. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 2. ≥98% (HPLC), cGMP analog, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Targeting Protein Kinase G to Treat Cardiac Proteotoxicity [frontiersin.org]
- 6. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Bromoguanosine 3 ,5 -cyclic monophosphate = 98 HPLC, powder 51116-01-9 [sigmaaldrich.com]
- 8. The development and validation of an LC-MS/MS method for the quantification of CZ112, a prodrug of 9-Nitrocamptothecin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 8-bromo-cGMP Analogs: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-Br-cGMP) analogs. As potent and often selective modulators of key components of the cGMP signaling pathway, these analogs represent a valuable class of chemical tools and potential therapeutic agents. This document summarizes their interactions with cGMP-dependent protein kinases (PKG), phosphodiesterases (PDEs), and cyclic nucleotide-gated (CNG) channels, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to cGMP Signaling and the Role of 8-Br-cGMP
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that governs a wide array of physiological processes, including cardiovascular homeostasis, neuronal signaling, and phototransduction. The cellular effects of cGMP are primarily mediated through three families of effector proteins: cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) channels, and cGMP-regulated phosphodiesterases (PDEs). Dysregulation of the cGMP signaling pathway is implicated in numerous pathologies, making its components attractive targets for therapeutic intervention.
8-Br-cGMP is a synthetic analog of cGMP characterized by the substitution of a bromine atom at the 8-position of the guanine (B1146940) nucleobase. This modification confers several advantageous properties, including increased membrane permeability and enhanced resistance to hydrolysis by PDEs, making it a valuable tool for studying cGMP-mediated processes in cellular and tissue systems.[1][2] Furthermore, the 8-bromo substitution often leads to altered affinity and selectivity for cGMP effectors, providing a foundation for the rational design of novel therapeutic agents.
Core Signaling Pathway of cGMP
The canonical cGMP signaling pathway is initiated by the synthesis of cGMP from GTP by guanylate cyclases (GCs). Soluble GC (sGC) is activated by nitric oxide (NO), while particulate GCs (pGCs) are activated by natriuretic peptides. The downstream effects are then mediated by the aforementioned effector proteins.
Caption: The cGMP signaling pathway, from synthesis to downstream effects.
Structure-Activity Relationship of 8-bromo-cGMP Analogs
The biological activity of 8-Br-cGMP analogs is critically dependent on the nature of the substituent at the 8-position, as well as modifications to the ribose and cyclic phosphate (B84403) moieties. These structural alterations influence the conformation of the glycosidic bond, the overall lipophilicity, and the interactions with the binding pockets of target proteins.
Modifications at the 8-Position
Substitution at the 8-position of the guanine ring is a key determinant of the activity and selectivity of cGMP analogs. The bulky bromine atom in 8-Br-cGMP favors the syn conformation of the glycosidic bond, which can significantly alter its interaction with the cyclic nucleotide-binding domains of effector proteins.
-
8-Br-cGMP: Generally acts as an activator of PKG and CNG channels.[3][4] It is approximately 4.3-fold more potent than cGMP in activating PKG1α.[3] For CNG channels, it can be about 10-fold more potent than cGMP.
-
8-pCPT-cGMP (8-(4-chlorophenylthio)-cGMP): This analog is significantly more potent than 8-Br-cGMP as a CNG channel agonist, in some cases up to 14 times more potent. It also exhibits increased membrane permeability and resistance to PDE hydrolysis.
-
Other 8-Substituted Analogs: A variety of other substituents at the 8-position have been explored, with bulky and hydrophobic groups generally enhancing potency at CNG channels.
Modifications of the Cyclic Phosphate Group
Modifications of the cyclic phosphate group, particularly the introduction of a sulfur atom to create phosphorothioate (B77711) analogs, can dramatically alter the biological activity, often converting agonists into antagonists. The stereochemistry at the phosphorus atom (Rp vs. Sp) is crucial.
-
Rp-8-Br-cGMPS: This analog is a potent antagonist of PKG, with a Ki of approximately 4 µM, while still acting as an agonist at CNG channels. This selectivity makes it a valuable tool for dissecting the roles of PKG and CNG channels in cellular responses.
-
Sp-8-Br-cGMPS: In contrast to the Rp isomer, Sp-8-Br-cGMPS acts as an agonist for both PKG and CNG channels.
Modifications of the Ribose Moiety
While less common than modifications at the 8-position or the cyclic phosphate, alterations to the ribose ring can also influence the activity of 8-Br-cGMP analogs. These modifications can affect the overall conformation and binding affinity of the molecule.
Quantitative Data on the Activity of 8-bromo-cGMP Analogs
The following tables summarize the quantitative data for the interaction of key 8-bromo-cGMP analogs with their primary protein targets.
Table 1: Activity of 8-bromo-cGMP Analogs on cGMP-dependent Protein Kinase (PKG)
| Compound | Activity | Ka (µM) | Ki (µM) | Target Isoform | Reference |
| cGMP | Agonist | ~0.1-1.0 | - | PKGIα/β | |
| 8-Br-cGMP | Agonist | ~0.02-0.2 | - | PKGIα | [3] |
| Rp-8-Br-cGMPS | Antagonist | - | 4 | PKG | |
| Sp-8-Br-cGMPS | Agonist | - | - | PKG |
Table 2: Activity of 8-bromo-cGMP Analogs on Cyclic Nucleotide-Gated (CNG) Channels
| Compound | Activity | EC50 (µM) | Relative Potency (vs cGMP) | Channel Type | Reference |
| cGMP | Agonist | ~10-50 | 1 | Rod | |
| 8-Br-cGMP | Agonist | ~1-5 | ~10 | Rod | |
| 8-pCPT-cGMP | Agonist | ~0.1-0.5 | ~80 | Rod | |
| Rp-8-Br-cGMPS | Agonist | 173.5 | - | Rod | |
| Sp-8-Br-cGMPS | Agonist | 106.5 | - | Rod |
Table 3: Inhibitory Activity of 8-bromo-cGMP Analogs on Phosphodiesterases (PDEs)
| Compound | IC50 (µM) | PDE Isoform | Reference |
| 8-Br-cGMP | >100 | PDE1, PDE2, PDE5, PDE6 | |
| 8-pCPT-cGMP | >100 | PDE1, PDE2, PDE5, PDE6 |
Note: The resistance of 8-substituted analogs to hydrolysis by PDEs means they are generally poor inhibitors of these enzymes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the biological activity of 8-bromo-cGMP analogs.
cGMP-dependent Protein Kinase (PKG) Activity Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring PKG activity, which is a non-radioactive, high-throughput method.
Materials:
-
Purified recombinant PKG
-
Biotinylated peptide substrate (e.g., from VASP)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
cGMP or 8-bromo-cGMP analog
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and the biotinylated peptide substrate.
-
Add the test compound (8-bromo-cGMP analog) at various concentrations to the wells of the microplate.
-
Add cGMP to the positive control wells.
-
Initiate the kinase reaction by adding purified PKG to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the data against the concentration of the test compound to determine the Ka or Ki.
Phosphodiesterase (PDE) Inhibition Assay (Radiometric)
This protocol describes a traditional radiometric assay for measuring PDE activity.
Materials:
-
Purified recombinant PDE enzyme
-
[³H]-cGMP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
Test compound (8-bromo-cGMP analog)
Procedure:
-
Prepare a reaction mixture containing assay buffer and [³H]-cGMP.
-
Add the test compound at various concentrations to the reaction tubes.
-
Initiate the reaction by adding the purified PDE enzyme.
-
Incubate at 30°C for a specific time, ensuring that less than 20% of the substrate is hydrolyzed.
-
Terminate the reaction by boiling for 1 minute.
-
Cool the tubes on ice and add snake venom nucleotidase to convert the [³H]-5'-GMP to [³H]-guanosine.
-
Incubate at 30°C for 30 minutes.
-
Separate the unreacted [³H]-cGMP from the [³H]-guanosine product by passing the reaction mixture through an anion-exchange resin column. [³H]-guanosine will be in the eluate.
-
Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cyclic Nucleotide-Gated (CNG) Channel Activity Assay (Patch-Clamp Electrophysiology)
This protocol provides a general overview of the inside-out patch-clamp technique to measure CNG channel activity.
Materials:
-
Cells expressing the CNG channel of interest (e.g., Xenopus oocytes or HEK293 cells)
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
Intracellular and extracellular solutions
-
cGMP or 8-bromo-cGMP analog
Procedure:
-
Culture cells expressing the CNG channel of interest.
-
Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Excise a patch of membrane in the inside-out configuration, exposing the intracellular face of the channel to the bath solution.
-
Apply a voltage clamp to the patch and record the baseline current.
-
Perfuse the bath with solutions containing different concentrations of the test compound (8-bromo-cGMP analog).
-
Record the current elicited by the activation of the CNG channels.
-
Construct a dose-response curve by plotting the current amplitude against the concentration of the analog to determine the EC50.
Drug Discovery Workflow for 8-bromo-cGMP Analogs
The development of novel drugs based on the 8-bromo-cGMP scaffold typically follows a structured screening cascade to identify and optimize lead compounds.
Caption: A typical drug discovery workflow for 8-bromo-cGMP analogs.
Conclusion
8-bromo-cGMP and its analogs are powerful chemical probes and promising starting points for the development of novel therapeutics targeting the cGMP signaling pathway. A thorough understanding of their structure-activity relationships is paramount for the rational design of compounds with desired potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide provide a comprehensive resource for researchers in both academic and industrial settings who are engaged in the exploration and exploitation of this important class of molecules. By systematically modifying the 8-bromo-cGMP scaffold and employing a robust screening cascade, it is possible to develop next-generation modulators of cGMP signaling with significant therapeutic potential.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Substitution at the 8-position of 3''-deoxy-cyclic ADP-carbocyclic-ribose, a highly potent Ca2+-mobilizing agent, provides partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of 8-Br-cGMP-AM on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 8-Bromoguanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), a cell-permeant activator of cGMP-dependent protein kinase (PKG). It details the compound's mechanism of action and its subsequent effects on intracellular calcium ([Ca²⁺]i) homeostasis. This document summarizes key quantitative data from various cell types, presents detailed experimental protocols for studying these effects, and illustrates the underlying signaling pathways and experimental workflows through diagrams. This guide is intended to be a comprehensive resource for researchers and professionals in drug development investigating the cGMP signaling cascade and its interplay with calcium signaling.
Introduction
Guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) is a crucial second messenger involved in a multitude of physiological processes, including vasodilation, neurotransmission, and retinal phototransduction.[1] The manipulation of intracellular cGMP levels is a key strategy in the development of therapeutics for cardiovascular and neurological disorders.[2][3] 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) is a potent and membrane-permeable analog of cGMP, widely used to mimic the effects of endogenous cGMP elevation.[4] Its acetoxymethyl (AM) ester form, this compound, exhibits enhanced cell permeability, allowing for the effective elevation of intracellular 8-Br-cGMP levels upon cleavage by intracellular esterases.[5]
This guide focuses on the intricate relationship between this compound and intracellular calcium signaling. Elevated cGMP levels, mimicked by 8-Br-cGMP, primarily exert their effects through the activation of cGMP-dependent protein kinase (PKG).[6] PKG, a serine/threonine kinase, phosphorylates a variety of downstream targets that directly or indirectly modulate intracellular calcium concentrations.[2] These targets include ion channels, pumps, and components of other signaling pathways, leading to a complex and cell-type-specific regulation of calcium homeostasis.
Mechanism of Action: The cGMP/PKG Signaling Pathway
The primary mechanism by which 8-Br-cGMP influences intracellular calcium is through the activation of PKG.[6] Once this compound enters the cell, it is hydrolyzed by intracellular esterases to release the active 8-Br-cGMP molecule.[5] 8-Br-cGMP then binds to the regulatory domain of PKG, causing a conformational change that activates its catalytic domain.[6] Activated PKG phosphorylates a range of downstream effector proteins that regulate [Ca²⁺]i.
The key downstream targets of PKG that impact intracellular calcium levels include:
-
Ion Channels: PKG can directly or indirectly modulate the activity of various ion channels. For instance, it has been shown to inhibit L-type and N-type voltage-gated calcium channels, thereby reducing calcium influx.[7][8] Conversely, PKG can activate large-conductance calcium-activated potassium (BK) channels, leading to hyperpolarization and a secondary reduction in calcium influx through voltage-gated calcium channels.[9][10]
-
Calcium Pumps: PKG can enhance the activity of Ca²⁺-ATPases, such as the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) and the plasma membrane Ca²⁺-ATPase (PMCA).[11] This leads to increased sequestration of calcium into intracellular stores and enhanced extrusion of calcium from the cell, respectively, ultimately lowering cytosolic calcium levels.
-
Inositol Trisphosphate (IP₃) Receptors: PKG can phosphorylate the IP₃ receptor, which is a key channel for calcium release from the endoplasmic reticulum. This phosphorylation can inhibit IP₃-mediated calcium release, thus dampening calcium signals initiated by G-protein coupled receptors that activate the phospholipase C pathway.[9]
-
Phosphodiesterases (PDEs): cGMP signaling is itself regulated by PDEs, which hydrolyze cyclic nucleotides.[1] PKG can phosphorylate certain PDEs, creating complex feedback loops that can influence both cGMP and cAMP signaling, which in turn can have secondary effects on calcium homeostasis.[3]
The net effect of 8-Br-cGMP on intracellular calcium is therefore highly dependent on the specific repertoire of PKG substrates expressed in a given cell type.
Quantitative Data on the Effects of 8-Br-cGMP on Intracellular Calcium
The following tables summarize the quantitative effects of 8-Br-cGMP on intracellular calcium levels and related physiological responses in various experimental models.
Table 1: Effect of 8-Br-cGMP on Agonist-Induced Calcium Increase in Vascular Smooth Muscle Cells
| Cell Type | Agonist | 8-Br-cGMP Concentration | Effect on [Ca²⁺]i or Contraction | Reference |
| Cultured Rat Aortic Smooth Muscle Cells | Angiotensin II | 100 µM | Inhibition of peak Ca²⁺ accumulation | [12] |
| Cultured Rat Aortic Smooth Muscle Cells | K⁺ (depolarizing concentrations) | 100 µM | Inhibition of peak Ca²⁺ accumulation | [12] |
| Rat Aorta | KCl (67 mM) | 0.1 - 1 mM | Inhibition of contractile response | [5][13] |
| Cultured A7r5 VSM cells | Vasopressin | Not specified | Blocked vasopressin-stimulated increases in [Ca²⁺]i | [14][15] |
| Cultured A7r5 VSM cells | Thrombin | Not specified | No effect on thrombin-stimulated increases in [Ca²⁺]i | [14][15] |
Table 2: Effect of 8-Br-cGMP on Calcium Channels and Currents
| Cell Type | Channel Type | 8-Br-cGMP Concentration | Effect on Channel Activity/Current | Reference |
| Human Neuroblastoma IMR32 Cells | N-type Ca²⁺ Channels | 400 µM | 37% reduction in Ba²⁺ currents | [8][16][17] |
| Human Neuroblastoma IMR32 Cells (single channel) | N-type Ca²⁺ Channels | 400 µM | 59% reduction in channel open probability | [8][16] |
| Embryonic Chick Ventricular Myocytes | L-type Ca²⁺ Channels | 1 mM | 68% decrease in peak calcium channel currents | [18] |
| Oocytes expressing Hslo channels | Large Conductance Ca²⁺-activated K⁺ (BK) Channels | Not specified | Significant increase in macroscopic currents | [4] |
Table 3: Effect of 8-Br-cGMP on Cardiac Myocytes
| Cell Type | Parameter Measured | 8-Br-cGMP Concentration | Effect | Reference |
| Intact Adult Rat Ventricular Myocytes | Twitch Amplitude | 50 µM | -19.6 ± 4.2% reduction | [3] |
| Intact Adult Rat Ventricular Myocytes | Time to Peak Shortening | 50 µM | -17.6 ± 1.3% reduction | [3] |
| Ferret Papillary Muscle | Isometric Twitch Tension | 0.1 mM | 7% reduction | [19] |
| Ferret Papillary Muscle | Isotonic Shortening | 0.1 mM | 6% reduction | [19] |
| Rabbit Ventricular Myocytes | Cell Shortening | 10 µM | Decrease from 9.3 ± 0.9% to 5.1 ± 0.6% | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on intracellular calcium levels.
Protocol for Loading Cells with this compound
This protocol describes the general procedure for loading cells with the cell-permeant this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
-
Pluronic F-127 (optional, aids in solubilization)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Prepare the loading solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in a balanced salt solution or serum-free culture medium to the desired final concentration (typically in the range of 1-100 µM).
-
(Optional) Addition of Pluronic F-127: To aid in the dispersion of the AM ester in aqueous solution, a small amount of Pluronic F-127 can be added to the loading solution (final concentration typically 0.02%).
-
Cell Loading: Remove the culture medium from the cells and replace it with the loading solution.
-
Incubation: Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C in a humidified incubator. The optimal loading time may vary depending on the cell type and experimental conditions.
-
Wash: After incubation, remove the loading solution and wash the cells 2-3 times with a fresh balanced salt solution or culture medium to remove any extracellular this compound.
-
De-esterification: Incubate the cells for an additional 30 minutes in a fresh balanced salt solution or culture medium to allow for complete intracellular de-esterification of the AM ester, releasing the active 8-Br-cGMP.
-
The cells are now ready for the experimental measurements.
Protocol for Intracellular Calcium Measurement using Fura-2 AM
This protocol outlines the use of the ratiometric fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration.
Materials:
-
Fura-2 AM
-
Anhydrous DMSO
-
Balanced Salt Solution (e.g., HBSS)
-
Pluronic F-127
-
Probenecid (optional, anion transport inhibitor to prevent dye leakage)
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm.
Procedure:
-
Prepare a stock solution of Fura-2 AM: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM. Store in small aliquots at -20°C, protected from light.
-
Prepare the Fura-2 loading solution: Dilute the Fura-2 AM stock solution in a balanced salt solution to a final concentration of 1-5 µM. Add Pluronic F-127 (final concentration 0.02%) and optionally Probenecid (final concentration 1 mM).
-
Cell Loading: Incubate cells with the Fura-2 loading solution for 30-60 minutes at 37°C.[11]
-
Wash and De-esterification: Wash the cells 2-3 times with a fresh balanced salt solution (containing Probenecid if used in the loading step) and incubate for an additional 30 minutes to allow for complete de-esterification.[1]
-
Calcium Imaging:
-
Mount the cells on the fluorescence imaging system.
-
Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, while collecting the emission at ~510 nm.[7]
-
Record a baseline fluorescence ratio (F340/F380) before applying any stimulus.
-
Apply this compound (pre-loaded as in protocol 4.1) or other experimental compounds and continue to record the fluorescence ratio over time.
-
Changes in the F340/F380 ratio are proportional to changes in intracellular calcium concentration.[8]
-
Protocol for Whole-Cell Patch-Clamp Recording of Calcium Currents
This protocol provides a general outline for recording voltage-gated calcium channel currents using the whole-cell patch-clamp technique.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External (extracellular) solution containing Ba²⁺ or Ca²⁺ as the charge carrier (e.g., in mM: 110 BaCl₂, 10 HEPES, 10 TEA-Cl, pH 7.4 with CsOH).
-
Internal (pipette) solution (e.g., in mM: 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH).
-
Cells expressing the calcium channels of interest.
Procedure:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place the coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage-Clamp Recording:
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to various potentials between -40 mV and +60 mV) to activate the calcium channels.
-
Record the resulting inward currents, which represent the flow of Ba²⁺ or Ca²⁺ through the open channels.[6]
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing 8-Br-cGMP or other test compounds and record the changes in the calcium current amplitude and kinetics.
Protocol for Measuring Ca²⁺-ATPase Activity
This protocol describes a colorimetric assay to measure the activity of Ca²⁺-ATPase in cell lysates or membrane fractions.
Materials:
-
Cell or tissue homogenates/microsomal fractions
-
Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.0)
-
ATP solution (e.g., 5 mM)
-
CaCl₂ solutions of varying concentrations
-
EGTA solution (to chelate calcium for basal activity measurement)
-
Malachite green reagent for phosphate (B84403) detection
-
Phosphate standard solution
Procedure:
-
Prepare cell/tissue fractions: Isolate the membrane fraction or use whole-cell lysates containing the Ca²⁺-ATPase. Determine the protein concentration of the preparation.
-
Set up the reaction: In a microplate or reaction tubes, add the cell/tissue fraction to the assay buffer.
-
Initiate the reaction: Add ATP to start the reaction. To measure Ca²⁺-dependent ATPase activity, perform the reaction in the presence of a defined free Ca²⁺ concentration. To measure basal (Ca²⁺-independent) activity, perform the reaction in the presence of EGTA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and detect phosphate: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate (Pi) released by ATP hydrolysis.[2]
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
Calculate Ca²⁺-ATPase activity: Subtract the basal ATPase activity (measured in the presence of EGTA) from the total ATPase activity (measured in the presence of Ca²⁺) to determine the Ca²⁺-dependent ATPase activity. Use a phosphate standard curve to convert the absorbance values to the amount of Pi produced. Express the activity as nmol Pi/min/mg protein.[13]
-
Assess the effect of 8-Br-cGMP: Pre-incubate the cell/tissue fraction with 8-Br-cGMP and activated PKG before initiating the reaction to determine its effect on Ca²⁺-ATPase activity.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of this compound's effect on intracellular calcium.
Caption: Experimental workflow for calcium imaging with Fura-2 AM.
Caption: Downstream targets of activated PKG that modulate intracellular calcium.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex role of the cGMP/PKG signaling pathway in the regulation of intracellular calcium. Its effects are pleiotropic and cell-type specific, primarily leading to a decrease in global intracellular calcium levels through the modulation of ion channels, pumps, and intracellular calcium release mechanisms. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and execute experiments aimed at further understanding this critical signaling interplay. The continued investigation of the cGMP-calcium axis holds significant promise for the development of novel therapeutics for a wide range of diseases.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. A direct colorimetric assay for Ca2+ -stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-bromo-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The large conductance, voltage-dependent, and calcium-sensitive K+ channel, Hslo, is a target of cGMP-dependent protein kinase phosphorylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 8-bromo cyclic GMP and verapamil on depolarization-evoked Ca2+ signal and contraction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-Cell Patch Clamp Recordings [bio-protocol.org]
- 7. brainvta.tech [brainvta.tech]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. abcam.com [abcam.com]
- 10. Role of nitric oxide and cGMP in the modulation of vascular contraction induced by angiotensin II and Bay K8644 during ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. PRKG1 (PKG) Kinase Enzyme System Application Note [worldwide.promega.com]
- 15. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cGMP/Protein Kinase G-Dependent Inhibition of N-Type Ca2+ Channels Induced by Nitric Oxide in Human Neuroblastoma IMR32 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cGMP/protein kinase G-dependent inhibition of N-type Ca2+ channels induced by nitric oxide in human neuroblastoma IMR32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 8-Bromo-cyclic GMP inhibits the calcium channel current in embryonic chick ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of 8-bromo-cyclic GMP on contraction and on inotropic response of ferret cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclic GMP signaling and regulation of SERCA activity during cardiac myocyte contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Resilient Analog: An In-Depth Technical Guide to the Phosphodiesterase Resistance of 8-Br-cGMP
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular characteristics that confer phosphodiesterase (PDE) resistance to 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP). As a crucial tool in cellular signaling research, understanding the nuances of 8-Br-cGMP's interaction with PDEs is paramount for the accurate interpretation of experimental results and the design of novel therapeutic agents. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and structural basis underlying the attenuated hydrolysis of this potent cGMP analog.
Introduction: The Significance of 8-Br-cGMP in cGMP Signaling
Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that orchestrates a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1] The intracellular concentration of cGMP is meticulously regulated by its synthesis via guanylate cyclases and its degradation by a diverse superfamily of enzymes known as phosphodiesterases (PDEs).[1][2] The transient nature of cGMP signaling, due to its rapid hydrolysis by PDEs, presents a challenge for researchers seeking to elucidate its downstream effects.
8-Br-cGMP, a membrane-permeable analog of cGMP, has emerged as an invaluable pharmacological tool to circumvent this issue. Its defining characteristic is its marked resistance to hydrolysis by most PDE isoforms. This resilience allows for the sustained activation of cGMP-dependent pathways, enabling a more precise investigation of their roles in cellular function. This guide will explore the extent of this resistance, the experimental methods used to quantify it, and the molecular interactions that underpin it.
Quantitative Analysis of 8-Br-cGMP Interaction with Phosphodiesterases
The resistance of 8-Br-cGMP to PDE-mediated hydrolysis is not absolute and varies significantly across the different PDE families. The interaction can be characterized by the Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, and the inhibitory constant (Ki), which quantifies the potency of a substance to inhibit enzyme activity. A higher Km value for 8-Br-cGMP compared to cGMP suggests it is a poorer substrate, while a low Ki value indicates it can act as a competitive inhibitor.
The following tables summarize the kinetic parameters of 8-Br-cGMP and its natural counterpart, cGMP, for various PDE isoforms. The data reveals a complex, isoform-specific interaction profile.
| PDE Isoform | cGMP Km (µM) | 8-Br-cGMP Km (µM) | 8-Br-cGMP Ki (µM) | Reference |
| PDE1A | 8.23 | 47.2 | - | [3] |
| PDE1B | 5.35 | 4.48 | - | [3] |
| PDE1C | 4.64 | 62.8 | - | [3] |
| PDE2 | 31.0 | 90.9 | - | [3] |
| PDE4 | 24.5 | 30.1 | - | [3] |
| PDE5 | 2.01 | 79.2 | - | [3] |
| PDE6 | 10 | 33 | - | [3] |
| PDE8A | n.e. | 0.55 | - | [3] |
| PDE9 | 0.20 | - | 0.77 | [3] |
| PDE10 | 23.7 | 23.7 | - | [3] |
n.e. = not effective
Table 1: Comparative Michaelis (Km) and Inhibitory (Ki) Constants of cGMP and 8-Br-cGMP for Various PDE Isoforms. This table highlights that for most PDE isoforms, 8-Br-cGMP exhibits a significantly higher Km value than cGMP, indicating it is a less effective substrate. For PDE9, 8-Br-cGMP acts as a potent competitive inhibitor, as evidenced by its low Ki value.[3] Interestingly, for PDE8A, 8-Br-cGMP is a relatively good substrate with a low Km.[3]
| Substrate | PDE from Retinal Rod Outer Segments |
| Maximal Rate of Hydrolysis (s-1) | |
| cGMP | 4000 |
| 8-Br-cGMP | 7.3 |
Table 2: Maximal Hydrolysis Rates of cGMP and 8-Br-cGMP by PDE from Retinal Rod Outer Segments. This stark contrast in hydrolysis rates provides compelling evidence for the profound resistance of 8-Br-cGMP to this specific phosphodiesterase.
The Structural Basis of Phosphodiesterase Resistance
The resistance of 8-Br-cGMP to hydrolysis by most PDEs is primarily attributed to steric hindrance at the enzyme's active site. The substitution of a hydrogen atom with a bulkier bromine atom at the 8th position of the guanine (B1146940) ring restricts the conformational flexibility of the molecule.
Specifically, the rotation around the N-glycosidic bond, which connects the guanine base to the ribose sugar, is significantly impeded. This rotation is a critical step for the proper positioning of the cyclic phosphate (B84403) moiety within the catalytic pocket of the PDE, allowing for nucleophilic attack and subsequent hydrolysis. The presence of the bromine atom prevents the molecule from adopting the necessary syn conformation for efficient catalysis, thus rendering it a poor substrate.
cGMP Signaling Pathway and the Impact of 8-Br-cGMP
The canonical cGMP signaling pathway is initiated by the activation of guanylate cyclases, leading to the production of cGMP. cGMP then allosterically activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates a variety of downstream targets, eliciting a cellular response. The signal is terminated by the hydrolysis of cGMP by PDEs. By resisting this degradation, 8-Br-cGMP leads to a sustained activation of PKG and an amplified downstream signal.
Experimental Protocols for Assessing Phosphodiesterase Resistance
The determination of PDE resistance for cGMP analogs like 8-Br-cGMP relies on robust and sensitive enzymatic assays. Below are outlines of two commonly employed methodologies.
Radioisotope-Based PDE Activity Assay
This traditional and highly sensitive method measures the conversion of a radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate.
Materials:
-
Purified PDE enzyme
-
[3H]-cGMP or [3H]-8-Br-cGMP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
5'-Nucleotidase (e.g., from Crotalus atrox snake venom)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Incubation: A reaction mixture is prepared containing the assay buffer, purified PDE enzyme, and either [3H]-cGMP or [3H]-8-Br-cGMP at various concentrations. The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period.
-
Reaction Termination: The reaction is stopped by heat inactivation (e.g., boiling for 1 minute).
-
Conversion to Nucleoside: The product, [3H]-5'-GMP or [3H]-5'-Br-GMP, is converted to its corresponding nucleoside ([3H]-guanosine or [3H]-8-Br-guanosine) by the addition of 5'-nucleotidase and further incubation.
-
Separation: The negatively charged, unhydrolyzed cyclic nucleotide is separated from the neutral nucleoside product by passing the reaction mixture through an anion-exchange resin column. The nucleoside is eluted while the cyclic nucleotide is retained.
-
Quantification: The amount of radioactivity in the eluate is quantified using a liquid scintillation counter. The rate of hydrolysis is then calculated based on the amount of product formed over time.
Isothermal Titration Calorimetry (ITC) for PDE Kinetics
ITC is a powerful technique that directly measures the heat changes associated with enzymatic reactions, allowing for the determination of kinetic parameters without the need for labeled substrates.[3]
Materials:
-
Isothermal Titration Calorimeter
-
Purified PDE enzyme
-
cGMP or 8-Br-cGMP stock solutions
-
Reaction Buffer (e.g., 40 mM MOPS, pH 7.5, 1 mM MgCl2)[3]
Procedure:
-
Sample Preparation: The sample cell of the calorimeter is filled with a known concentration of the purified PDE enzyme in the reaction buffer. The injection syringe is filled with a concentrated solution of the substrate (cGMP or 8-Br-cGMP).[3]
-
Titration: A series of small, precisely measured injections of the substrate are made into the sample cell containing the enzyme.
-
Heat Measurement: The heat released or absorbed during the enzymatic hydrolysis of the substrate is measured after each injection.
-
Data Analysis: The raw data, a series of heat-rate peaks, are integrated to obtain the total heat change over time. This information is then fitted to the Michaelis-Menten equation to determine the Km and Vmax of the reaction. For competitive inhibition studies, the assay is repeated with varying concentrations of the inhibitor (8-Br-cGMP) and the substrate (cGMP) to determine the Ki.[3]
Conclusion and Future Directions
8-Br-cGMP stands as a cornerstone in the study of cGMP-mediated signal transduction, primarily due to its robust resistance to hydrolysis by the majority of phosphodiesterases. This in-depth guide has provided a quantitative and mechanistic understanding of this phenomenon, highlighting the critical role of steric hindrance at the 8-position of the guanine ring. The provided experimental protocols offer a framework for the continued investigation of cGMP analogs and their interactions with the diverse family of PDEs.
Future research in this area will likely focus on the development of even more isoform-specific, hydrolysis-resistant cGMP analogs. Such tools will be instrumental in dissecting the compartmentalized nature of cGMP signaling and will undoubtedly pave the way for the design of novel therapeutics that can selectively modulate specific cGMP pathways for the treatment of a wide range of diseases.
References
- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Br-cGMP-AM Signaling in Cardiovascular Research
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of 8-Bromo-guanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), a key pharmacological tool for investigating cGMP-mediated signaling in the cardiovascular system. It covers the molecule's mechanism of action, its role in critical cardiovascular processes, quantitative data from key studies, and detailed experimental protocols.
Introduction: The cGMP Signaling Pathway in Cardiovascular Homeostasis
The second messenger cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) is a pivotal regulator of numerous physiological processes within the cardiovascular system.[1] Its signaling cascades are essential for maintaining cellular homeostasis in cardiomyocytes, vascular smooth muscle cells (VSMCs), and endothelial cells.[1] cGMP is synthesized by two types of guanylyl cyclases (GCs): soluble GC (sGC), activated by nitric oxide (NO), and particulate GC (pGC), activated by natriuretic peptides.[2]
The primary downstream effector of cGMP is the cGMP-dependent protein kinase (PKG).[2] Activation of the cGMP/PKG pathway triggers a range of effects that are generally protective for the cardiovascular system, including:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to decreased blood pressure.[3]
-
Anti-hypertrophy: Counteracting the pathological growth of cardiomyocytes.[2][4]
-
Cardioprotection: Shielding the heart from ischemia-reperfusion injury.
-
Anti-fibrosis: Attenuating the excessive deposition of extracellular matrix.
Dysregulation of this pathway is implicated in pathologies such as hypertension, heart failure, and atherosclerosis. Pharmacological tools that can selectively activate this pathway are therefore invaluable for both basic research and drug development.
This compound: A Cell-Permeant PKG Activator
2.1 Mechanism of Action
8-Bromo-cGMP (8-Br-cGMP) is an analog of cGMP that is highly resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP.[5][6] This resistance confers a longer biological half-life, making it a potent and reliable activator of PKG. However, the phosphate (B84403) group in 8-Br-cGMP makes it highly polar and unable to freely cross the cell membrane.
To overcome this limitation, the molecule is modified with an acetoxymethyl (AM) ester group, creating this compound. This modification neutralizes the negative charge of the phosphate group, rendering the molecule lipophilic and membrane-permeable.[7][8]
Once inside the cell, ubiquitous intracellular esterases rapidly cleave the AM group, releasing the active 8-Br-cGMP molecule into the cytoplasm.[7][9] This "pro-drug" strategy allows for the direct and sustained activation of intracellular PKG, bypassing the need for upstream stimulation of guanylyl cyclases.
Figure 1: Mechanism of this compound activation.
2.2 Key Signaling Pathways
This compound directly intervenes in the canonical cGMP signaling pathway. By mimicking endogenous cGMP, it activates PKG, which in turn phosphorylates a host of downstream target proteins in cardiovascular cells. Key targets include the Vasodilator-Stimulated Phosphoprotein (VASP), ion channels, and proteins involved in calcium handling.
Figure 2: this compound in the cGMP signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing 8-Br-cGMP to probe cardiovascular signaling pathways.
Table 1: Inhibition Constants (Ki) of 8-Br-cGMP Against cGMP-Hydrolyzing Phosphodiesterases (PDEs)
| PDE Isoform | Ki (µM) | Cell Type / Tissue Context |
|---|---|---|
| PDE1A | 47.2 | Cardiovascular System |
| PDE1B | 4.48 | Cardiovascular System |
| PDE1C | 62.8 | Cardiovascular System |
| PDE2 | 90.9 | Cardiovascular System |
| PDE5 | 79.2 | Cardiovascular System |
| PDE6 | 33 | Retinal Rods |
| PDE9A | 0.77 | Heart, Brain |
| PDE10 | 23.7 | Heart, Brain |
Data sourced from ITC-based enzyme assays.[10]
Table 2: Effective Concentrations and Observed Effects in Cardiovascular Preparations
| Parameter | Concentration | Model System | Observed Effect | Citation |
|---|---|---|---|---|
| VASP Phosphorylation (Ser239) | 200 µM | Isolated Murine Cardiomyocytes | Significant increase in phosphorylation, confirming PKG activation. | [1] |
| Intracellular Ca²⁺ Accumulation | 100 µM | Cultured Rat Aortic Smooth Muscle Cells | Inhibition of peak Ca²⁺ accumulation stimulated by angiotensin II or K⁺. | [3] |
| Hypertrophic Marker Expression | Ratio-dependent | Neonatal Rat Cardiomyocytes | Treatment with 8-Br-cGMP significantly decreased isoproterenol-induced BNP mRNA expression. | [4][11] |
| Neutrophil Spreading | Not specified | Human Neutrophils | Accelerated cell spreading, indicating cGK activation. |[12] |
Detailed Experimental Protocols
The following are representative protocols for key experiments in cardiovascular research using 8-Br-cGMP or its AM ester.
4.1 Protocol: Ex Vivo Vasodilation Assessment via Wire Myography
This protocol details the measurement of vascular reactivity in isolated small arteries.[13][14][15][16]
-
Objective: To determine the dose-dependent vasodilatory effect of this compound on pre-constricted arterial rings.
-
Materials:
-
Wire myograph system (e.g., DMT) with tissue baths.
-
Physiological Salt Solution (PSS), composition in mM: 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 0.026 EDTA, 5.5 glucose.
-
High Potassium Salt Solution (KPSS) for viability testing (as PSS, but with equimolar substitution of NaCl with KCl).
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), U46619).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Dissection microscope and tools.
-
-
Procedure:
-
Vessel Dissection: Euthanize the animal (e.g., rat, mouse) and carefully dissect the desired artery (e.g., mesenteric, thoracic aorta) in ice-cold PSS. Clean the vessel of adhering fat and connective tissue.
-
Mounting: Cut the artery into 2 mm rings. Mount each ring onto the two wires of the myograph jaw within the tissue bath containing PSS aerated with carbogen and maintained at 37°C.
-
Normalization: Equilibrate the vessel rings for 30-60 minutes. Perform a normalization procedure according to the myograph manufacturer's instructions to determine the optimal resting tension for active force development.[15]
-
Viability Check: Replace PSS with KPSS to induce maximal contraction. Wash with PSS until tension returns to baseline. Repeat 2-3 times. Assess endothelial integrity by pre-constricting with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM). A robust relaxation confirms a healthy endothelium.
-
Dose-Response Curve: a. Wash the vessel rings thoroughly with PSS and allow them to stabilize at the resting tension. b. Induce a submaximal contraction (approx. 60-80% of KPSS response) using a vasoconstrictor like phenylephrine. c. Once the contraction plateaus, add this compound to the bath in a cumulative, logarithmic fashion (e.g., from 10 nM to 100 µM), allowing the relaxation response to stabilize at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction tone. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
-
4.2 Protocol: Western Blot for VASP Phosphorylation
This protocol assesses the activation of the cGMP/PKG pathway by measuring the phosphorylation of its downstream target, VASP, at the PKG-preferred site, Serine 239.[1][17][18]
-
Objective: To quantify the increase in VASP phosphorylation at Ser239 in cultured cardiovascular cells following treatment with this compound.
-
Materials:
-
Cultured cells (e.g., VSMCs, neonatal cardiomyocytes).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-VASP (Ser239), Rabbit anti-total VASP.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve ~80-90% confluency. Starve cells in serum-free medium for 4-6 hours if necessary to reduce basal signaling.
-
Treat cells with the desired concentration of this compound (e.g., 200 µM) or vehicle (DMSO) for a specified time (e.g., 15 minutes).[1]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for phospho-VASP (Ser239) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP.
-
Data Analysis: Perform densitometric analysis on the bands using software like ImageJ. Express the phospho-VASP signal as a ratio relative to the total VASP signal for each sample.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the anti-hypertrophic effects of this compound in a cell culture model.
Figure 3: Workflow for an anti-hypertrophy experiment.
Conclusion
This compound serves as an indispensable tool for cardiovascular research. Its cell-permeability and resistance to degradation allow for precise and sustained activation of the cGMP/PKG signaling pathway in a variety of experimental models. By enabling researchers to dissect the downstream consequences of PKG activation, this compound continues to facilitate a deeper understanding of cardiovascular physiology and pathology, and aids in the identification of novel therapeutic targets.
References
- 1. Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 3. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rewiring of cAMP/cGMP and LDH signalling drives cardiac hypertrophy in Pde5a−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Hydrolysis of cyclic nucleotides by a purified cGMP-stimulated phosphodiesterase: structural requirements for hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane-permeant, bioactivatable analogues of cGMP as inducers of cell death in IPC-81 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The rewiring of cAMP/cGMP and LDH signalling drives cardiac hypertrophy in Pde5a−/− mice | Life Science Alliance [life-science-alliance.org]
- 12. The vasodilator-stimulated phosphoprotein is regulated by cyclic GMP-dependent protein kinase during neutrophil spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on 8-Br-cGMP-AM in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-Bromoguanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), a critical tool for investigating cGMP-dependent signaling pathways in neuroscience. This document outlines its mechanism of action, details its role in key neuronal signaling cascades, summarizes quantitative data from foundational studies, and provides detailed experimental protocols for its application.
Core Principles and Mechanism of Action
This compound is a synthetic, cell-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Its utility in neuroscience research stems from its ability to bypass the cell membrane and directly activate intracellular cGMP targets, most notably cGMP-dependent protein kinase (PKG).
The molecule's design incorporates two key features:
-
8-Bromo Modification : The bromine atom at the 8th position of the guanine (B1146940) ring makes the molecule resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP. This ensures a more sustained intracellular signaling effect compared to native cGMP.
-
Acetoxymethyl (AM) Ester : The phosphate (B84403) group is masked by a lipophilic AM ester group. This modification neutralizes the negative charge of the phosphate, rendering the molecule hydrophobic and allowing it to freely diffuse across the lipid bilayer of the cell membrane.
Once inside the cell, ubiquitous intracellular esterases cleave the AM group, liberating the active, polar 8-Br-cGMP molecule. This newly unmasked molecule is now trapped within the cytoplasm, where it can accumulate and activate its downstream effectors.
Key Signaling Pathways in Neuroscience
The primary signaling cascade activated by 8-Br-cGMP is the cGMP-PKG pathway, which plays a crucial role in various neuronal functions, including synaptic plasticity, excitability, and survival. This pathway is often initiated by the neurotransmitter nitric oxide (NO).
NO/cGMP/PKG Pathway in Synaptic Plasticity:
A well-established role for this pathway is in the modulation of long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory.
-
Initiation : Activation of postsynaptic NMDA receptors leads to a calcium influx, which stimulates neuronal nitric oxide synthase (nNOS) to produce NO.
-
Signal Transduction : NO, a diffusible gas, acts as a retrograde messenger, diffusing to the presynaptic terminal and/or acting within the postsynaptic neuron to activate soluble guanylate cyclase (sGC).
-
Second Messenger Production : sGC converts GTP to cGMP.
-
Effector Activation : cGMP activates PKG. This compound directly activates this step.
-
Downstream Phosphorylation : Activated PKG phosphorylates multiple downstream targets. A key substrate in the context of synaptic plasticity is the GluA1 subunit of AMPA receptors at the Serine-845 (S845) residue [1][2][3]. This phosphorylation event is involved in regulating the trafficking and surface expression of AMPA receptors, thereby modifying synaptic strength[1].
-
Cross-talk with other pathways : The cGMP-PKG pathway also interacts with other signaling cascades, such as the ERK/MAPK pathway, to regulate gene expression and structural changes associated with late-phase LTP[4].
Quantitative Data Summary
The following table summarizes quantitative data from key studies utilizing 8-Br-cGMP to probe neuronal function. Concentrations and effects can vary significantly based on the preparation and experimental goals.
| Experimental Model | Compound | Concentration | Incubation/Application Time | Observed Effect | Reference(s) |
| Rat Thalamic Neurons (in vivo) | 8-Br-cGMP | Iontophoresis | N/A | Enhanced somatosensory and visual responses to 274% and 217% of control, respectively. | [5] |
| Guinea Pig Hippocampal Slices | 8-Br-cGMP | 100 µM | 5 minutes (pre-tetanus) | Synergistically induced robust LTP (183.6% of baseline). | [6] |
| Guinea Pig Hippocampal Slices | 8-Br-cGMP | 100 µM | 15 minutes (pre-tetanus) | Failed to induce long-lasting potentiation. | [6] |
| Rat Hippocampal Slices | 8-Br-cGMP | 1 µM | 10 minutes (pre-tetanus) | Paired with a weak tetanus, produced robust late-phase LTP (180% at 3 hr). | [7] |
| Mouse Hippocampal Slices | 8-Br-cGMP | 1 µM | 10 minutes (pre-tetanus) | Rescued LTP impairment induced by oligomeric tau. | [8] |
| Rat MVN Neurons | 8-Br-cGMP | 1 mM | N/A | Induced membrane depolarization and increased firing frequency. | [9] |
| Drosophila Larval NMJ | 8-Br-cGMP | 40 µM | N/A | Modulated temperature-dependent decline in Ca²⁺ dynamics. | [10] |
| Neonatal Rat Bladder Strips | 8-Br-cGMP | 100 µM | N/A | Mimicked NO-donor effects, decreasing amplitude and frequency of contractions. | [11] |
Detailed Experimental Protocols
The following protocols provide a generalized framework for the application of this compound in common neuroscience preparations. Researchers should optimize concentrations and incubation times for their specific model system and experimental question.
Stock Solution Preparation
Proper preparation and storage of the this compound stock solution is critical for experimental reproducibility.
-
Solvent : Use only high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is hygroscopic and any water contamination can lead to the hydrolysis and inactivation of the AM ester.
-
Procedure :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). This minimizes the final percentage of DMSO in the working solution.
-
Vortex briefly to ensure complete dissolution. Sonication can be used if solubility issues arise.
-
-
Storage : Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol for Application in Primary Neuronal Cultures
-
Prepare Working Solution : On the day of the experiment, thaw a single-use aliquot of the DMSO stock solution. Dilute the stock solution into pre-warmed, serum-free culture medium or a suitable physiological buffer (e.g., Tyrode's solution) to the desired final concentration (typically 1-100 µM).
-
Note: The final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experimental design.
-
-
Cell Treatment :
-
Carefully remove the existing culture medium from the neuronal cultures.
-
Gently add the medium containing this compound (or vehicle control) to the culture dish.
-
Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator.
-
-
Washout & Analysis :
-
Following incubation, gently wash the cells two to three times with pre-warmed buffer to remove the compound.
-
Proceed with the desired downstream analysis (e.g., immunocytochemistry, Western blotting, or functional imaging).
-
Protocol for Bath Application in Brain Slice Electrophysiology
-
Prepare Artificial Cerebrospinal Fluid (aCSF) : Prepare and oxygenate (95% O₂ / 5% CO₂) the aCSF for the experiment.
-
Prepare Working Solution : Dilute the this compound DMSO stock solution into the oxygenated aCSF to the final desired concentration (e.g., 1-100 µM). Ensure the final DMSO concentration is minimal.
-
Slice Preparation : Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated cutting solution. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Application :
-
Transfer a slice to the recording chamber and perfuse with standard, oxygenated aCSF (2-3 mL/min).
-
Obtain a stable baseline recording (e.g., field EPSPs or whole-cell recording).
-
Switch the perfusion line to the aCSF containing this compound for the desired duration (e.g., 5-20 minutes).
-
-
Washout & Recording :
-
Switch the perfusion back to the standard aCSF to wash out the compound.
-
Continue recording to observe the effects on synaptic transmission or neuronal excitability.
-
References
- 1. A role for cGMP-dependent protein kinase II in AMPA receptor trafficking and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]
- 3. Regulation of AMPA receptor phosphorylation by the neuropeptide PACAP38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of 8-bromo-cyclic-GMP on neurones in the rat thalamus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Signaling Contributes to Late-Phase LTP and CREB Phosphorylation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cGMP-Dependent Protein Kinase Inhibition Extends the Upper Temperature Limit of Stimulus-Evoked Calcium Responses in Motoneuronal Boutons of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Cell-Permeable cGMP Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of cell-permeable cyclic guanosine (B1672433) monophosphate (cGMP) analogs. It covers the fundamental principles of the cGMP signaling pathway, the rationale for developing cell-permeable analogs, detailed experimental protocols, and quantitative data to support researchers in the field of drug discovery and development.
Introduction to the cGMP Signaling Pathway
Cyclic GMP is a ubiquitous second messenger that plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal function, and cell growth and differentiation.[1] The intracellular concentration of cGMP is tightly regulated by its synthesis by guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs). The primary effectors of cGMP are cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and some PDEs.[1][2] Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
However, the therapeutic and research applications of cGMP itself are limited by its poor cell membrane permeability due to its hydrophilic nature. This has driven the development of modified cGMP analogs with enhanced lipophilicity, allowing them to cross the cell membrane and modulate intracellular cGMP signaling pathways.[3][4]
Discovery and Synthesis of Key Cell-Permeable cGMP Analogs
The development of cell-permeable cGMP analogs has focused on modifications to the guanine (B1146940) ring and the phosphate (B84403) backbone to increase lipophilicity and resistance to hydrolysis by PDEs.
8-Substituted cGMP Analogs
One of the most widely used classes of cGMP analogs involves substitution at the 8-position of the guanine ring.
-
8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP): This is a classic cell-permeable cGMP analog that is more resistant to hydrolysis by PDEs than cGMP.[4] It is a potent activator of PKG.[4][5]
-
8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP): The addition of the p-chlorophenylthio group at the 8-position significantly increases the lipophilicity and membrane permeability of the molecule.[3]
Phosphorothioate (B77711) Analogs
Modification of the phosphate group by replacing one of the non-bridging oxygen atoms with sulfur results in phosphorothioate diastereomers, designated as Rp and Sp.
-
(Rp)-8-pCPT-cGMPs: The Rp isomer of 8-pCPT-cGMPs acts as a competitive inhibitor of PKG, making it a valuable tool for studying the role of PKG in cellular processes.[6][7]
-
(Rp)-8-Br-PET-cGMPS: This analog, with a β-phenyl-1,N2-etheno (PET) modification, is a potent inhibitor of both PKG and cGMP-gated ion channels.[8]
Pro-drug Approaches
Another strategy to enhance cell permeability is the use of pro-drug moieties that are cleaved by intracellular esterases to release the active cGMP analog.
-
Acetoxymethyl (AM) Esters: Masking the phosphate group with AM esters creates a more lipophilic compound that can readily cross the cell membrane. Once inside the cell, esterases cleave the AM groups, releasing the active cGMP analog.
Quantitative Data of Selected cGMP Analogs
The following tables summarize key quantitative data for some of the most commonly used cell-permeable cGMP analogs.
Table 1: Potency of cGMP Analogs on PKG and PDEs
| Compound | Target | Parameter | Value | Reference |
| cGMP | PKG-Iα | Ka | ~0.1 µM | [9] |
| cGMP | PKG-Iβ | Ka | ~1.0 µM | [9] |
| 8-Br-cGMP | PKG-Iα | - | 4.3-fold more potent than cGMP | |
| (Rp)-8-pCPT-cGMPS | PKG | Ki | 0.5 µM | |
| (Rp)-8-pCPT-cGMPS | cGK Iα | IC50 | 18.3 µM | [7] |
| (Rp)-8-pCPT-cGMPS | cGK II | IC50 | 0.16 µM | [7] |
| 8-Br-cGMP | PDE Hydrolysis | - | More resistant than cGMP | [4] |
| (Rp)-8-pCPT-cGMPS | PDE Hydrolysis | - | Resistant | [3] |
Table 2: Cell Permeability of cGMP Analogs
| Compound | Log Kw (Lipophilicity) | Permeability | Reference |
| 8-Br-cGMP | 1.17 | ~10% after 20 min | |
| 8-pCPT-cGMP | 2.52 | ~20% after 20 min | [10] |
| (Rp)-8-pCPT-cGMPS | - | High |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of cell-permeable cGMP analogs.
Synthesis of 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP)
This protocol is based on the bromination of cGMP.
Materials:
-
Guanosine-3',5'-cyclic monophosphate (cGMP) sodium salt
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dioxane
-
Diethyl ether
-
Sodium acetate
Procedure:
-
Dissolve cGMP sodium salt in anhydrous DMF.
-
Add N-bromosuccinimide (NBS) in portions to the cGMP solution while stirring at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, the product is precipitated by the addition of dioxane or diethyl ether.
-
The crude product is collected by filtration and washed with diethyl ether.
-
Purification is typically achieved by recrystallization from a suitable solvent system, such as water/ethanol, or by column chromatography.
-
The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its structure and purity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a lipid membrane.[11][12][13][14][15]
Materials:
-
96-well filter plate (e.g., PVDF membrane)
-
96-well acceptor plate
-
Lecithin (B1663433) in dodecane (B42187) solution (e.g., 4%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare a 4% lecithin in dodecane solution.
-
Coat the filter membrane of each well of the donor plate with 5 µL of the lecithin solution and allow the solvent to evaporate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare solutions of the test compound and controls in PBS (typically with a small percentage of DMSO to aid solubility).
-
Add 200 µL of the test compound/control solutions to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The effective permeability (Pe) is calculated using the following equation: Pe = - [ln(1 - CA/Cequilibrium)] / [A * t * (1/VD + 1/VA)] where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.
In Vitro PKG Activity Assay
This assay measures the ability of a cGMP analog to activate or inhibit PKG.[16][17]
Materials:
-
Recombinant human PKG
-
Fluorescently labeled or radioactive peptide substrate for PKG (e.g., a VASP-derived peptide)
-
ATP and MgCl2
-
Kinase assay buffer (e.g., Tris-HCl, pH 7.4, with appropriate salts and stabilizers)
-
Test cGMP analog and cGMP standard
-
96-well microplate
-
Plate reader capable of detecting fluorescence or radioactivity
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, peptide substrate, and ATP/MgCl2.
-
Add varying concentrations of the test cGMP analog or cGMP standard to the wells of the microplate. For inhibition assays, a fixed concentration of cGMP is used along with varying concentrations of the inhibitory analog.
-
Initiate the reaction by adding the PKG enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate using the plate reader.
-
Plot the kinase activity as a function of the analog concentration to determine the EC50 (for activators) or IC50 (for inhibitors).
Measurement of Intracellular cGMP Levels using ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cell lysates.[18][19][20][21][22]
Materials:
-
cGMP ELISA kit (containing cGMP standard, anti-cGMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Cultured cells
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
96-well microplate coated with a capture antibody
-
Plate reader
Procedure:
-
Culture cells to the desired confluency and treat them with the cell-permeable cGMP analog for the desired time.
-
Lyse the cells using the cell lysis buffer and centrifuge to remove cell debris.
-
Prepare a standard curve of known cGMP concentrations.
-
Add the cell lysates and cGMP standards to the wells of the antibody-coated microplate.
-
Add the anti-cGMP antibody to each well and incubate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
In Vivo Study Design for a cGMP Analog in a Mouse Model
This section provides a general framework for designing an in vivo study to evaluate the efficacy of a cell-permeable cGMP analog.[23][24][25]
Objective: To assess the in vivo efficacy of a cGMP analog in a mouse model of a relevant disease (e.g., pulmonary hypertension, cardiac hypertrophy, or neurodegeneration).
Animal Model: Select an appropriate mouse model that recapitulates key aspects of the human disease.
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or DMSO in saline)
-
Group 2: Disease model + vehicle
-
Group 3: Disease model + cGMP analog (low dose)
-
Group 4: Disease model + cGMP analog (high dose)
-
Group 5 (optional): Disease model + positive control (a known therapeutic agent)
Drug Administration:
-
Determine the optimal route of administration (e.g., intraperitoneal, oral gavage, intravenous) and dosing frequency based on the pharmacokinetic properties of the analog.
Outcome Measures:
-
Physiological parameters: Monitor relevant physiological parameters throughout the study (e.g., blood pressure, heart rate, motor function).
-
Biomarkers: Measure relevant biomarkers in blood or tissue samples (e.g., levels of cGMP, PKG activity, inflammatory markers).
-
Histopathology: At the end of the study, collect tissues for histological analysis to assess tissue morphology and disease progression.
-
Behavioral tests: If applicable, perform behavioral tests to assess functional outcomes (e.g., in models of neurological disorders).
Statistical Analysis:
-
Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.
Conclusion
The discovery and synthesis of cell-permeable cGMP analogs have provided invaluable tools for researchers to probe the complexities of the cGMP signaling pathway and have opened up new avenues for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key aspects of this field, from the rational design and synthesis of these compounds to their detailed characterization using a variety of in vitro and in vivo assays. By leveraging the information and protocols presented here, researchers can accelerate their efforts to develop the next generation of cGMP-based therapies for a wide range of diseases.
References
- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 3. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. enamine.net [enamine.net]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 16. In vitro kinase assay [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. abcam.co.jp [abcam.co.jp]
- 22. s3.amazonaws.com [s3.amazonaws.com]
- 23. Direct intrathecal drug delivery in mice for detecting in vivo effects of cGMP on pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
The Role of 8-Br-cGMP-AM in the NO/cGMP/PKG Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Bromo-guanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), a key tool for investigating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway. This document details the mechanism of action, provides quantitative data for experimental design, outlines detailed experimental protocols, and includes visual diagrams to elucidate the core concepts.
Introduction: The NO/cGMP/PKG Signaling Pathway
The NO/cGMP/PKG signaling cascade is a crucial intracellular pathway involved in a myriad of physiological processes, including smooth muscle relaxation (vasodilation), platelet inhibition, neuronal signaling, and cell growth and differentiation.[1][2] The pathway is initiated by the production of nitric oxide (NO), a gaseous signaling molecule.
NO diffuses across cell membranes and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). Activated PKG phosphorylates a variety of downstream protein targets on serine and threonine residues, leading to a cellular response.[3] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive GMP.[4]
This compound: A Powerful Tool for PKG Activation
Directly studying the effects of cGMP in intact cells is challenging due to its low cell membrane permeability. To overcome this, researchers utilize cell-permeant analogs of cGMP. 8-Br-cGMP is a potent activator of PKG that is more resistant to hydrolysis by PDEs than cGMP itself.[5] However, its polarity still limits its ability to efficiently cross the cell membrane.
This compound is a prodrug form of 8-Br-cGMP designed for enhanced cell permeability. The addition of the acetoxymethyl (AM) ester group masks the negative charge of the phosphate (B84403) moiety, rendering the molecule more lipophilic.[6][7] Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-Br-cGMP, which then accumulates intracellularly to activate PKG.[6][7]
Quantitative Data for Experimental Design
The following table summarizes key quantitative parameters for cGMP and its analog, 8-Br-cGMP, in the context of PKG activation. It is important to note that the EC50 for this compound will be dependent on the rate of intracellular hydrolysis to 8-Br-cGMP.
| Compound | Target | Parameter | Value | Notes |
| cGMP | PKG Iβ | Ka | ~370 nM | Natural endogenous activator.[2] |
| PKG II | Ka | ~257 nM | ||
| PKG Iβ | EC50 | ~163 nM | ||
| PKG II | EC50 | ~96 nM | ||
| 8-Br-cGMP | PKG I & II | - | - | Cell-permeable analog.[8] |
| PKG II | Ka | ~60 nM | Moderately selective for PKG II.[2] | |
| PKG II | EC50 | ~20 nM | Can activate PKA at higher concentrations.[2] |
Typical Experimental Concentrations: In cell culture experiments, 8-Br-cGMP is often used in the concentration range of 10 µM to 500 µM.[8] For this compound, due to its enhanced permeability and subsequent intracellular accumulation, lower concentrations in the range of 1 µM to 100 µM are typically sufficient to elicit a biological response, though optimal concentrations should be determined empirically for each cell type and experimental setup.
Key Experimental Protocols
Assessment of PKG Activation via VASP Phosphorylation by Western Blot
A common method to assess PKG activity in cells is to measure the phosphorylation of one of its key substrates, the Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-VASP (Ser239) and Rabbit anti-VASP (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for total VASP levels, the membrane can be stripped and re-probed with an antibody against total VASP.[3]
Measurement of Intracellular cGMP Levels by ELISA
This protocol allows for the quantification of intracellular cGMP levels following treatment with this compound, which can be useful to confirm the delivery and accumulation of the active compound.
Materials:
-
Cells of interest
-
This compound
-
0.1 M HCl
-
cGMP ELISA Kit
-
Plate reader
Protocol:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and grow to confluency. Treat cells with this compound at the desired concentrations and for the desired time.
-
Cell Lysis: Aspirate the media and add 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity. Incubate for 10 minutes at room temperature.
-
Sample Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris.
-
ELISA Assay: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and standards to a plate pre-coated with a cGMP antibody, followed by the addition of a cGMP-enzyme conjugate.
-
Data Analysis: After adding the substrate and stopping the reaction, measure the absorbance on a plate reader. Calculate the cGMP concentration in the samples based on the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The NO/cGMP/PKG signaling pathway.
Caption: Intracellular activation of this compound.
Caption: Experimental workflow for VASP phosphorylation analysis.
Considerations and Best Practices
-
Stability of this compound: Acetoxymethyl esters can be susceptible to hydrolysis in aqueous solutions. It is recommended to prepare fresh stock solutions in anhydrous DMSO or DMF and to minimize the time the compound spends in aqueous culture media before reaching the cells.[1]
-
Off-Target Effects: At high concentrations, cGMP analogs, including 8-Br-cGMP, may cross-react with and activate cAMP-dependent protein kinase (PKA).[2] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects.
-
Control Experiments: Always include appropriate controls in your experiments. This includes a vehicle control (the solvent used to dissolve this compound), and potentially a negative control such as a structurally similar but inactive compound.
-
Cell-Type Specificity: The efficiency of intracellular esterase activity and the downstream response to PKG activation can vary significantly between different cell types. Therefore, experimental conditions may need to be optimized for each specific cell line.
This technical guide provides a foundational understanding and practical framework for utilizing this compound in the study of the NO/cGMP/PKG signaling pathway. By carefully considering the quantitative data and adhering to the detailed protocols, researchers can effectively probe the intricate roles of this vital signaling cascade.
References
- 1. biolog.de [biolog.de]
- 2. benchchem.com [benchchem.com]
- 3. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First Non-cGMP Mimetic Small Molecule Activators of cGMP-Dependent Protein Kinase 1 α (PKG1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved An analog of cGMP, 8-Br-cGMP, will permeate cellular | Chegg.com [chegg.com]
- 6. Membrane-permeant, bioactivatable analogues of cGMP as inducers of cell death in IPC-81 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biolog.de [biolog.de]
- 8. researchgate.net [researchgate.net]
The Application of 8-Br-cGMP-AM in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-guanosine-3',5'-cyclic monophosphate (8-Br-cGMP) is a membrane-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP), a ubiquitous second messenger involved in a myriad of physiological processes. Its acetoxymethyl (AM) ester prodrug form, 8-Br-cGMP-AM, exhibits enhanced cell permeability, releasing the active 8-Br-cGMP intracellularly upon hydrolysis by cellular esterases. In the field of cancer biology, 8-Br-cGMP serves as a valuable research tool to investigate the role of the cGMP signaling pathway, primarily through its function as a potent activator of cGMP-dependent protein kinase (PKG). The activation of PKG can lead to diverse and context-dependent outcomes in cancer cells, ranging from the induction of apoptosis and inhibition of proliferation to, in some instances, controversial pro-survival effects. This technical guide provides an in-depth overview of the basic research applications of this compound in cancer biology, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways and workflows.
Data Presentation: The Impact of 8-Br-cGMP on Cancer Models
The following tables summarize quantitative data from studies investigating the effects of 8-Br-cGMP in various cancer models. Due to the nature of basic research, comprehensive IC50 values across a wide range of cancer cell lines are not extensively documented in publicly available literature. The tables therefore present a combination of available IC50 values and other quantitative measures of 8-Br-cGMP's efficacy.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A2780 | Epithelial Ovarian Cancer | Inhibition of EGF-induced proliferation | Dose-dependent | [1] |
| SKOV3 | Epithelial Ovarian Cancer | Inhibition of EGF-induced proliferation | Dose-dependent | [1] |
| MCF-7 | Breast Cancer (ER-positive) | Induction of apoptosis | Significant increase with 8-Br-cGMP | [2] |
| MDA-MB-468 | Breast Cancer (ER-negative) | Induction of apoptosis | Significant increase with 8-Br-cGMP | [2] |
| K1 | Thyroid Cancer (malignant) | Cell Viability (24h) | No significant change up to 500 µM | [3] |
| Nthy-ori 3-1 | Thyroid Cancer (benign) | Cell Viability (24h) | No significant change up to 500 µM | [3] |
Table 1: In Vitro Efficacy of 8-Br-cGMP in Human Cancer Cell Lines
| Animal Model | Cancer Type | Treatment | Effect | Reference |
| Nude Mouse Xenograft (A2780 cells) | Epithelial Ovarian Cancer | 5 mg/kg and 20 mg/kg 8-Br-cGMP | Hampered tumor growth | [1] |
| Nude Mouse Xenograft (A2780 cells) | Epithelial Ovarian Cancer | 5 mg/kg and 20 mg/kg 8-Br-cGMP | Decreased expression of EGFR, MMP9, PCNA, and Ki67 | [1] |
Table 2: In Vivo Efficacy of 8-Br-cGMP
Signaling Pathways Modulated by 8-Br-cGMP in Cancer
8-Br-cGMP primarily exerts its effects through the activation of PKG, which in turn phosphorylates a variety of downstream targets, leading to the modulation of key signaling pathways implicated in cancer progression.
EGFR/PLCγ1 Signaling Pathway in Ovarian Cancer
In epithelial ovarian cancer, 8-Br-cGMP has been shown to suppress tumor progression by interfering with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][4] Activation of PKG by 8-Br-cGMP leads to a decrease in the phosphorylation of EGFR at tyrosine 992 (Y992).[1] This, in turn, inhibits the activation of downstream effectors, including Phospholipase Cγ1 (PLCγ1), leading to reduced intracellular calcium release and decreased cell proliferation, migration, and invasion.[1]
References
- 1. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of 8-Br-cGMP-AM on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of 8-Bromo-guanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM) on gene expression. As a membrane-permeant pro-drug, this compound is intracellularly hydrolyzed by esterases to release its active form, 8-Br-cGMP. This potent activator of cGMP-dependent protein kinase (PKG) serves as a valuable tool for investigating the downstream cellular processes regulated by the cGMP signaling pathway, including the intricate modulation of gene expression. This document outlines the core mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action: The cGMP/PKG Signaling Cascade
This compound readily crosses the cell membrane due to its lipophilic acetoxymethyl ester group. Once inside the cell, endogenous esterases cleave this group, releasing the polar 8-Br-cGMP molecule, which then accumulates intracellularly. 8-Br-cGMP is a potent and specific activator of cGMP-dependent protein kinase (PKG). The activation of PKG initiates a signaling cascade that can influence gene expression through various mechanisms[1]:
-
Direct Phosphorylation of Transcription Factors: PKG can directly phosphorylate transcription factors, altering their activity and ability to bind to promoter and enhancer regions of target genes.
-
Modulation of Other Kinase Pathways: The cGMP/PKG pathway can crosstalk with other critical signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, thereby indirectly influencing the activity of a broader range of transcription factors[2].
-
Regulation of Calcium Homeostasis: PKG can modulate intracellular calcium levels, which in turn can affect the activity of calcium-sensitive transcription factors and co-regulators.
Quantitative Data on Gene Expression Changes
The activation of the cGMP/PKG pathway by 8-Br-cGMP has been shown to alter the expression of specific genes, particularly in the context of cancer biology. The following tables summarize the observed changes in gene and protein expression in response to 8-Br-cGMP treatment.
| Cell Line | Treatment | Gene/Protein | Change in Expression | Reference |
| Epithelial Ovarian Cancer (EOC) Cells | 8-Br-cGMP | Epidermal Growth Factor Receptor (EGFR) | Decreased | [3] |
| Epithelial Ovarian Cancer (EOC) Cells | 8-Br-cGMP | Matrix Metallopeptidase 9 (MMP9) | Decreased | [3] |
| Epithelial Ovarian Cancer (EOC) Cells | 8-Br-cGMP | Proliferating Cell Nuclear Antigen (PCNA) | Decreased | [3] |
| Epithelial Ovarian Cancer (EOC) Cells | 8-Br-cGMP | Ki67 | Decreased | [3] |
Table 1: Effect of 8-Br-cGMP on Gene and Protein Expression in Epithelial Ovarian Cancer Cells. This table summarizes the qualitative changes in the expression of key proteins involved in cancer progression following treatment with 8-Br-cGMP.
| Cell Line | Treatment | Phosphorylated Protein | Change in Phosphorylation | Reference |
| Epithelial Ovarian Cancer (EOC) Cells | 8-Br-cGMP (Dose-dependent) | EGFR (Y992) | Decreased | [3] |
| Epithelial Ovarian Cancer (EOC) Cells | 8-Br-cGMP (Dose-dependent) | Phospholipase Cγ1 (PLCγ1) (Y783) | Decreased | [3] |
| Epithelial Ovarian Cancer (EOC) Cells | 8-Br-cGMP (Dose-dependent) | Calmodulin Kinase II (T286) | Decreased | [3] |
Table 2: Dose-Dependent Effect of 8-Br-cGMP on Protein Phosphorylation in Epithelial Ovarian Cancer Cells. This table highlights the dose-dependent inhibitory effect of 8-Br-cGMP on the phosphorylation of key signaling proteins.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
References
Methodological & Application
Application Notes and Protocols for Using 8-Br-cGMP-AM in Cultured Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-guanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in vascular smooth muscle cells (VSMCs). Its membrane-permeant nature, facilitated by the AM ester group, allows it to bypass the cell membrane and directly elevate intracellular cGMP levels, thereby activating cGMP-dependent protein kinase (PKG) and other downstream effectors. In VSMCs, the cGMP signaling pathway plays a pivotal role in regulating vascular tone, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in various cardiovascular diseases, making this compound a valuable tool for studying VSMC biology and for the development of novel therapeutic agents.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on VSMC proliferation, apoptosis, and intracellular calcium concentration.
Data Presentation
The following tables summarize quantitative data from key experiments investigating the effects of 8-Br-cGMP on vascular smooth muscle cells.
Table 1: Effects of 8-Br-cGMP on VSMC Proliferation
| Parameter | Cell Type | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
| DNA Synthesis ([³H]thymidine incorporation) | Rat Aortic Smooth Muscle Cells | 8-Br-cGMP | 100 µM - 1 mM | 24 hours | Dose-dependent inhibition of EGF-stimulated proliferation.[2] | [2] |
| Cell Cycle Progression | Human Aortic Smooth Muscle Cells | 8-Br-cGMP | 1 mM | 18-36 hours | Delay in G1/S transition.[3] | [3] |
| Proliferation of Primary vs. Subcultured VSMCs | Mouse Aortic Smooth Muscle Cells | 8-Br-cGMP | Not Specified | Not Specified | Growth-promoting effect in primary VSMCs, while it inhibits subcultured VSMCs.[1] | [1] |
Table 2: Effects of 8-Br-cGMP on VSMC Apoptosis and Calcium Signaling
| Parameter | Cell Type | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
| Apoptosis | Rat Pulmonary Artery Smooth Muscle Cells (infected with Ad.PKG) | 8-Br-cGMP | 1 mM | 24 hours | Induction of apoptosis.[4] | [4] |
| Intracellular Calcium ([Ca²⁺]i) | Cultured Rat Aortic Smooth Muscle Cells | 8-Br-cGMP | 100 µM | 15 minutes (preincubation) | Inhibition of peak Ca²⁺ accumulation stimulated by angiotensin II or K⁺.[5][6] | [5][6] |
| Intracellular Calcium ([Ca²⁺]i) | A7r5 VSMC line | 8-Br-cGMP | Not Specified | Not Specified | Blocked vasopressin-stimulated increases in [Ca²⁺]i.[7] | [7] |
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway in Vascular Smooth Muscle Cells
The following diagram illustrates the canonical nitric oxide (NO)/cGMP signaling pathway in vascular smooth muscle cells.
Caption: The NO/cGMP signaling cascade in vascular smooth muscle cells.
Experimental Workflow: VSMC Proliferation Assay
This diagram outlines the key steps for assessing the effect of this compound on VSMC proliferation using a [³H]thymidine incorporation assay.
Caption: Workflow for a VSMC proliferation assay using this compound.
Experimental Workflow: Intracellular Calcium Imaging
This diagram illustrates the general procedure for measuring changes in intracellular calcium concentration in VSMCs in response to this compound.
Caption: Workflow for intracellular calcium imaging in VSMCs.
Experimental Protocols
Protocol 1: Assessment of VSMC Proliferation using [³H]Thymidine Incorporation
Objective: To determine the effect of this compound on mitogen-stimulated VSMC proliferation.
Materials:
-
Cultured vascular smooth muscle cells (e.g., rat aortic smooth muscle cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Mitogen (e.g., Epidermal Growth Factor - EGF)
-
[³H]thymidine
-
Cell harvester
-
Scintillation counter and fluid
Methodology:
-
Cell Seeding: Seed VSMCs into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete growth medium and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. A final concentration range of 10 µM to 1 mM is recommended. Add the this compound solutions to the respective wells and incubate for 1 hour.
-
Stimulation: Add the mitogen (e.g., EGF at 10 ng/mL) to the wells, along with the corresponding concentrations of this compound. Include appropriate controls (vehicle control, mitogen-only control).
-
Incubation: Incubate the plates for 20 hours at 37°C in a humidified 5% CO₂ incubator.
-
[³H]Thymidine Labeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4 hours.
-
Harvesting: Wash the cells with PBS, and then harvest the cellular contents onto glass fiber filters using a cell harvester.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the data as counts per minute (CPM) or as a percentage of the mitogen-stimulated control.
Protocol 2: Analysis of Intracellular Calcium ([Ca²⁺]i)
Objective: To investigate the effect of this compound on agonist-induced increases in intracellular calcium.
Materials:
-
Cultured vascular smooth muscle cells
-
Glass-bottom imaging dishes
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fura-2 AM or other ratiometric calcium indicator
-
Pluronic F-127
-
This compound
-
Agonist (e.g., Angiotensin II, Vasopressin)
-
Fluorescence microscope equipped for ratiometric imaging
Methodology:
-
Cell Plating: Plate VSMCs on glass-bottom dishes and allow them to reach 70-80% confluency.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove any extracellular dye.
-
Pre-incubation: Incubate the cells with the desired concentration of this compound (e.g., 100 µM) in HBSS for 15 minutes.[8]
-
Baseline Measurement: Place the dish on the microscope stage and acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm.
-
Agonist Stimulation: Add the agonist (e.g., 100 nM Angiotensin II) to the dish while continuously recording fluorescence.
-
Data Acquisition: Continue recording for several minutes to capture the full calcium transient.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). Convert the ratio values to intracellular calcium concentrations using the Grynkiewicz equation, following calibration with ionomycin (B1663694) and EGTA.
Protocol 3: Assessment of VSMC Apoptosis by Hoechst Staining
Objective: To determine if this compound induces apoptosis in VSMCs.
Materials:
-
Cultured vascular smooth muscle cells
-
24-well plates with sterile coverslips
-
This compound
-
Hoechst 33342 stain
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Seed VSMCs on sterile coverslips in 24-well plates. Once attached, treat the cells with this compound (e.g., 1 mM) for 24 hours.[4] Include a vehicle-treated control.
-
Fixation: After incubation, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them on microscope slides with a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with a UV filter.
-
Analysis: Acquire images from multiple random fields for each condition. Count the number of cells with condensed and fragmented nuclei (apoptotic) and the total number of cells to determine the percentage of apoptotic cells.
References
- 1. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for 8-Br-cGMP in Aortic Ring Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing 8-bromo-guanosine 3',5'-cyclic monophosphate (8-Br-cGMP) in vasodilation assays using isolated aortic rings. This document covers the underlying signaling pathways, experimental procedures, and expected outcomes.
Introduction
Vasodilation is a critical physiological process regulated by numerous signaling pathways. One of the key pathways involves cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates the effects of nitric oxide (NO) and other vasodilators. 8-Br-cGMP is a cell-permeable and phosphodiesterase-resistant analog of cGMP, making it a valuable tool for studying cGMP-mediated vasodilation. Its acetoxymethyl (AM) ester form, 8-Br-cGMP-AM, is a prodrug designed for enhanced cell permeability. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-Br-cGMP. While 8-Br-cGMP is widely documented in aortic ring assays, specific concentration guidelines for this compound are less prevalent, necessitating dose-response studies for optimal results.
Mechanism of Action: The cGMP Signaling Pathway in Vasodilation
The vasodilatory effect of 8-Br-cGMP is primarily mediated through the activation of cGMP-dependent protein kinase (PKG). This initiates a signaling cascade that leads to the relaxation of vascular smooth muscle cells.
The key steps in this pathway are:
-
Activation of PKG: 8-Br-cGMP directly binds to and activates PKG.
-
Reduction of Intracellular Calcium ([Ca²⁺]i): Activated PKG phosphorylates several target proteins that collectively lead to a decrease in cytosolic Ca²⁺ levels. This includes:
-
Inhibition of Ca²⁺ influx through L-type calcium channels.
-
Enhanced Ca²⁺ sequestration into the sarcoplasmic reticulum via phosphorylation of phospholamban, which in turn activates the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.
-
-
Desensitization of the Contractile Apparatus to Ca²⁺: PKG can also phosphorylate the myosin-binding subunit of myosin light chain phosphatase (MLCP), leading to its activation.[1][2] Activated MLCP dephosphorylates the myosin light chain, resulting in smooth muscle relaxation.[1][2]
This multifaceted mechanism ultimately leads to the relaxation of the vascular smooth muscle and vasodilation.
Data Presentation: Effective Concentrations of 8-Br-cGMP
The following table summarizes the effective concentrations of 8-Br-cGMP reported in the literature for inducing vasodilation in pre-contracted aortic rings. It is important to note that the optimal concentration can vary depending on the specific experimental conditions, including the vasoconstrictor used and its concentration.
| Compound | Concentration Range | Tissue/Cell Type | Vasoconstrictor | Reference |
| 8-Br-cGMP | 1 µM - 100 µM | Mouse Aortic Rings | Phenylephrine (B352888) (PHE) | [3] |
| 8-Br-cGMP | 0.1 mM - 1 mM | Rat Aortic Rings | KCl | [4] |
| 8-Br-cGMP | 100 µM | Cultured Rat Aortic Smooth Muscle Cells | Angiotensin II or K⁺ | [5] |
Experimental Protocols
Preparation of 8-Br-cGMP Stock Solution
-
Weighing: Accurately weigh the desired amount of 8-Br-cGMP sodium salt powder.
-
Dissolving: Dissolve the powder in a suitable solvent, such as distilled water or phosphate-buffered saline (PBS), to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.
Aortic Ring Vasodilation Assay
This protocol outlines the key steps for assessing the vasodilatory effects of 8-Br-cGMP on isolated aortic rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PHE) or other vasoconstrictor (e.g., KCl)
-
8-Br-cGMP
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Immediately place it in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded studies, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
After washing and returning to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (B1216132) (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates a functional endothelium.
-
-
Vasodilation Assay:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with the chosen vasoconstrictor to a stable plateau.
-
Cumulatively add increasing concentrations of 8-Br-cGMP to the organ bath, allowing the response to stabilize at each concentration.
-
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Construct a concentration-response curve to determine the EC₅₀ (the concentration of 8-Br-cGMP that produces 50% of the maximal relaxation).
Mandatory Visualizations
Caption: cGMP signaling pathway in vascular smooth muscle relaxation.
Caption: Experimental workflow for the aortic ring vasodilation assay.
References
- 1. Modulatory Role of Nitric Oxide/cGMP System in Endothelin-1-Induced Signaling Responses in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 8-bromo cyclic GMP and verapamil on depolarization-evoked Ca2+ signal and contraction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Br-cGMP-AM in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-guanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM) is a valuable tool for investigating the role of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in neuronal function. As a membrane-permeant analog of cGMP, this compound readily crosses the cell membrane, where it is hydrolyzed by intracellular esterases to release the active form, 8-Br-cGMP. This active metabolite is a potent activator of cGMP-dependent protein kinase (PKG), a key downstream effector in the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling cascade. These application notes provide an overview of the utility of this compound in primary neuronal cultures and detailed protocols for its use in studying neurite outgrowth, neuronal survival, and synaptic plasticity.
The NO/sGC/cGMP/PKG pathway is integral to a multitude of neuronal processes. Dysregulation of this pathway has been implicated in various neurological disorders, making this compound a critical compound for both basic research and drug discovery.
Mechanism of Action
This compound acts as a cell-permeant prodrug of 8-Br-cGMP. Once inside the neuron, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the negatively charged and biologically active 8-Br-cGMP within the cell. 8-Br-cGMP then allosterically activates PKG, leading to the phosphorylation of a variety of downstream target proteins that regulate diverse cellular functions.
Data Presentation
The following tables summarize quantitative data for the application of 8-Br-cGMP in primary neuronal cultures based on published literature.
Table 1: Effective Concentrations of 8-Br-cGMP in Primary Neuronal Cultures
| Application | Neuronal Type | Concentration Range | Incubation Time | Observed Effect |
| Neuronal Survival | Rat Embryonic Motor Neurons | 10 - 1000 µM | 24 hours | Prevention of L-NAME-induced toxicity, with an EC50 of approximately 30 µM and maximal protection at ~100 µM[1]. |
| Neurite Outgrowth | General | Not specified | Not specified | cGMP production is important for neurite growth[2]. |
| Synaptic Plasticity (LTP) | Rat Hippocampal Slices | Not specified | Not specified | The NO-cGMP-PKG signaling pathway is involved in LTP[3]. |
| Neuronal Excitation | Rat Thalamic Neurons | Not specified | Not specified | Enhanced responses to NMDA and AMPA[4]. |
| ERK1/2 Phosphorylation | Neural Stem Cell Cultures | 20 µM | Up to 120 minutes | Time-dependent increase in ERK1/2 phosphorylation[5]. |
Table 2: Summary of 8-Br-cGMP Effects on Signaling Pathways
| Pathway Component | Effect of 8-Br-cGMP | Neuronal Context |
| ERK1/2 | Increased Phosphorylation | Neural Stem Cells[5] |
| CREB | Phosphorylation (indirectly) | Hippocampal Neurons[6] |
| Caspase-3 | Inhibition (pro-survival) | General Neuronal Survival[7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of 10-50 mM this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.89 mg of this compound (MW: 489.1 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. When diluting for experiments, ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity[3].
Application 1: Promotion of Neurite Outgrowth
The cGMP/PKG signaling pathway is implicated in the regulation of axonal growth and guidance. This compound can be used to investigate the role of this pathway in promoting neurite extension and branching in primary neuronal cultures.
Protocol: Neurite Outgrowth Assay in Primary Cortical Neurons
Materials:
-
Primary cortical neurons cultured on poly-D-lysine/laminin-coated coverslips or plates
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (5% bovine serum albumin in PBS)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Culture primary cortical neurons for 24-48 hours to allow for initial attachment and process extension.
-
Prepare working solutions of this compound in pre-warmed culture medium at final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration).
-
Carefully replace the existing medium with the treatment or control medium.
-
Incubate the neurons for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibody (anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
Application 2: Enhancement of Neuronal Survival
The cGMP/PKG pathway has been shown to have anti-apoptotic and pro-survival effects in various neuronal populations.[6][7] this compound can be used to assess the neuroprotective potential of activating this pathway in models of neuronal injury or neurodegenerative disease.
Protocol: Neuronal Viability Assay in Primary Cerebellar Granule Neurons
Materials:
-
Primary cerebellar granule neurons cultured in 96-well plates
-
Neuronal culture medium
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., low potassium medium, glutamate, or staurosporine)
-
Cell viability reagent (e.g., Calcein-AM, MTT, or LDH assay kit)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Culture primary cerebellar granule neurons for 5-7 days to allow for maturation.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 10-100 µM) or vehicle control for 1-2 hours.
-
Induce apoptosis by, for example, switching to a low potassium (5 mM) medium.
-
Co-incubate with the apoptosis-inducing agent and this compound for 24 hours.
-
Assess cell viability using a preferred method. For a Calcein-AM assay: a. Wash cells gently with PBS. b. Incubate with Calcein-AM solution (e.g., 2 µM) in PBS for 30 minutes at 37°C. c. Measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.
-
Alternatively, assess apoptosis by measuring caspase-3 activity using a fluorometric substrate.
-
Normalize the viability data to the control (untreated, non-apoptotic) wells and compare the protective effect of this compound across different concentrations.
Application 3: Modulation of Synaptic Plasticity
The NO/cGMP/PKG signaling pathway is a critical modulator of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. This compound can be used in electrophysiological studies to investigate the role of cGMP in modulating synaptic strength.
Protocol: Long-Term Potentiation (LTP) in Acute Hippocampal Slices
Materials:
-
Acute hippocampal slices from rat or mouse
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)
-
This compound stock solution (10 mM in DMSO)
-
Electrophysiology recording setup (slice chamber, amplifier, stimulator, data acquisition system)
-
Recording and stimulating electrodes
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10-50 µM) or vehicle control.
-
After a 15-20 minute perfusion with this compound, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in slices treated with this compound to control slices to determine the modulatory effect of cGMP on LTP.
Conclusion
This compound is a powerful pharmacological tool for elucidating the multifaceted roles of the cGMP signaling pathway in primary neuronal cultures. Its membrane permeability allows for the direct activation of intracellular cGMP-dependent processes, providing a means to investigate its influence on neurite outgrowth, neuronal survival, and synaptic plasticity. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of targeting the cGMP pathway in various neurological contexts. Careful optimization of concentrations and incubation times for specific primary neuronal types and experimental paradigms is recommended for achieving robust and reproducible results.
References
- 1. Protein kinase C-regulated cAMP response element-binding protein phosphorylation in cultured rat striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. ERK Regulates NeuroD1-mediated Neurite Outgrowth via Proteasomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Br-cGMP-AM Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 8-Bromo-cGMP-AM, a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), in cancer cell line research. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents available data on its effects.
Introduction
Cyclic GMP is a critical second messenger involved in various physiological processes, including cell proliferation, differentiation, and apoptosis. In the context of cancer, the cGMP signaling pathway has emerged as a potential therapeutic target.[1] The activation of this pathway, often through the inhibition of phosphodiesterases (PDEs) that degrade cGMP or through the use of cGMP analogs, can lead to anti-tumor effects in various cancer types.[1] 8-Bromo-cGMP (8-Br-cGMP) is a potent activator of cGMP-dependent protein kinase (PKG), a key effector in the cGMP signaling cascade.[2][3] The acetoxymethyl (AM) ester modification enhances the cell permeability of 8-Br-cGMP, allowing for more effective delivery into cells, where it is cleaved by intracellular esterases to release the active 8-Br-cGMP.
Mechanism of Action
8-Br-cGMP-AM exerts its anti-cancer effects primarily through the activation of the cGMP/PKG signaling pathway. This activation can lead to a variety of downstream effects, including:
-
Inhibition of Proliferation: 8-Br-cGMP has been shown to suppress the proliferation of various cancer cell lines, including epithelial ovarian cancer, renal cell carcinoma, and breast cancer.[2][3][4] This is often achieved through the modulation of cell cycle regulatory proteins.
-
Induction of Apoptosis: Activation of the cGMP/PKG pathway can trigger programmed cell death in cancer cells.[3]
-
Suppression of Invasion and Migration: In some cancer models, 8-Br-cGMP has been demonstrated to reduce the invasive and migratory potential of cancer cells.[2]
-
Modulation of Signaling Pathways: 8-Br-cGMP can interfere with other signaling pathways crucial for cancer progression. For instance, in epithelial ovarian cancer, it has been shown to suppress the EGFR/PLCγ1 pathway in a dose-dependent manner.[2]
Data Presentation
The following tables summarize the quantitative effects of 8-Br-cGMP on various cancer cell lines. It is important to note that this data is for the parent compound, 8-Br-cGMP. The acetoxymethyl (AM) ester form is expected to exhibit higher potency due to its enhanced cell permeability.
Table 1: Dose-Dependent Inhibition of Cancer Cell Proliferation by 8-Br-cGMP
| Cell Line | Cancer Type | 8-Br-cGMP Concentration | % Inhibition of Proliferation | Reference |
| SK-OV-3 | Ovarian Cancer | 4 mM | ~57% | [4] |
| Sk-Br-3 | Breast Cancer | 4 mM | ~57% | [4] |
| MDA-MB-468 | Breast Cancer | 4 mM | ~30% | [4] |
| OVCAR-3 | Ovarian Cancer | 4 mM | ~30% | [4] |
| DU-145 | Prostate Cancer | 4 mM | ~30% | [4] |
Table 2: Induction of Apoptosis in Breast Cancer Cell Lines by 8-Br-PET-cGMP (a PKG Iβ Activator)
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |
| MCF-7 | Control | 2.9% | [5] |
| MCF-7 | 8-Br-PET-cGMP | 46.6% | [5] |
| MDA-MB-468 | Control | 1.56% | [5] |
| MDA-MB-468 | 8-Br-PET-cGMP | 49.41% | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.89 mg of this compound (Molecular Weight: 489.1 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a general guideline for detecting apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting
This protocol provides a general procedure for analyzing protein expression levels.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm tissue culture dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, EGFR, p-PLCγ1, PLCγ1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. origene.com [origene.com]
Application Notes and Protocols for Investigating Smooth Muscle Relaxation Pathways Using 8-Br-cGMP-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-guanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), is a valuable tool for investigating the role of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in smooth muscle relaxation. As a cell-permeant prodrug, this compound readily crosses the plasma membrane and is subsequently hydrolyzed by intracellular esterases to release the active metabolite, 8-bromo-cGMP. This analog of cGMP is a potent activator of cGMP-dependent protein kinase (PKG), a key mediator of smooth muscle relaxation.[1] Unlike the native second messenger cGMP, 8-Br-cGMP is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained activation of PKG for experimental studies.
These application notes provide detailed protocols for utilizing this compound to study smooth muscle relaxation in both isolated tissue preparations and cultured smooth muscle cells.
Mechanism of Action
This compound exerts its effects by increasing intracellular levels of the PKG activator, 8-Br-cGMP. The activation of PKG in smooth muscle cells initiates a signaling cascade that leads to relaxation through two primary mechanisms:
-
Reduction of Intracellular Calcium ([Ca²⁺]i): PKG phosphorylates and activates the plasma membrane Ca²⁺-ATPase (PMCA) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which actively pump Ca²⁺ out of the cytosol.[2][3] Additionally, PKG can inhibit L-type Ca²⁺ channels, reducing Ca²⁺ influx.
-
Calcium Desensitization of the Contractile Apparatus: PKG activates myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain (MLC).[4][5] This prevents the interaction of myosin with actin, leading to muscle relaxation even at constant [Ca²⁺]i. PKG can also inhibit the RhoA/Rho kinase pathway, which is a major contributor to Ca²⁺ sensitization.
Data Presentation
Table 1: Dose-Dependent Vasorelaxant Response to 8-Br-cGMP in Mouse Aortic Rings
The following table summarizes the vasorelaxant effect of 8-Br-cGMP on phenylephrine (B352888) (PHE)-pre-contracted aortic rings from mice. While this data is for 8-Br-cGMP, it provides a useful reference for the expected dose-dependent relaxation. The potency of this compound may vary depending on the rate of intracellular conversion.
| Concentration (µM) | Percent Relaxation (Mean ± SEM) |
| 1 | 15.2 ± 3.1 |
| 10 | 45.8 ± 5.7 |
| 30 | 78.3 ± 6.2 |
| 100 | 95.1 ± 2.9 |
Data adapted from a study on mouse aortic rings pre-contracted with 1 µM phenylephrine.[6] The percentage of relaxation is expressed relative to the maximal contraction induced by PHE.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Aortic Rings
This protocol describes the measurement of isometric tension in isolated rat thoracic aorta rings to assess the relaxant effect of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PHE)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Isolated tissue bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting:
-
Mount each aortic ring in an isolated tissue bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
Contract the aortic rings with 60 mM KCl.
-
After the contraction reaches a stable plateau, wash the tissues to return to baseline.
-
Only tissues that show a robust contraction should be used for the experiment.
-
-
Experimental Protocol:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, cumulatively add this compound at increasing concentrations (e.g., 0.1 µM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
A vehicle control (DMSO) should be run in parallel to account for any solvent effects.
-
-
Data Analysis:
-
Record the tension at each concentration of this compound.
-
Express the relaxation as a percentage of the initial PHE-induced contraction.
-
Construct a dose-response curve and calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) and Emax (maximal relaxation).
-
Caption: Experimental workflow for isometric tension measurement.
Protocol 2: Intracellular Calcium Measurement in Cultured Smooth Muscle Cells
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in cultured vascular smooth muscle cells (VSMCs) in response to this compound.[7][8]
Materials:
-
Cultured rat aortic smooth muscle cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Angiotensin II (or other vasoconstrictor)
-
This compound
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture:
-
Culture rat aortic VSMCs in DMEM supplemented with 10% FBS until they reach 80-90% confluency in 96-well plates or on glass coverslips.
-
-
Fura-2 AM Loading:
-
Wash the cells twice with HBSS.
-
Load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 45-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
-
Pre-incubation:
-
Incubate the cells with the desired concentration of this compound (e.g., 100 µM) or vehicle (DMSO) in HBSS for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate or coverslip in the fluorescence reader or on the microscope stage.
-
Measure baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.
-
-
Stimulation and Recording:
-
Stimulate the cells with a vasoconstrictor (e.g., 100 nM Angiotensin II) in the continued presence of this compound or vehicle.
-
Continuously record the fluorescence ratio (340/380 nm) to monitor changes in intracellular Ca²⁺ concentration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio over time.
-
Normalize the data to the baseline fluorescence before stimulation.
-
Compare the peak and sustained Ca²⁺ responses in cells pre-treated with this compound to the vehicle control.
-
Caption: Workflow for intracellular calcium measurement.
Concluding Remarks
This compound is a powerful pharmacological tool for elucidating the cGMP/PKG signaling pathway in smooth muscle. The provided protocols offer a framework for investigating its effects on both tissue contractility and intracellular calcium dynamics. Researchers should optimize concentrations and incubation times for their specific smooth muscle type and experimental conditions. Careful use of vehicle controls is essential for accurate interpretation of the data.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
experimental guide for 8-Br-cGMP-AM in cardiac myocyte studies
Introduction
8-Bromo-guanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM) is a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP) and a potent activator of cGMP-dependent protein kinase (PKG).[1][2] Its enhanced resistance to hydrolysis by phosphodiesterases (PDEs) compared to endogenous cGMP ensures a more sustained activation of PKG, making it a valuable tool for studying cGMP signaling pathways in various cell types, including cardiac myocytes.[3] In the cardiovascular system, the cGMP/PKG pathway is a critical regulator of numerous physiological processes, including contractility, growth, and gene expression.[4][5] Dysregulation of this pathway is implicated in various cardiac pathologies such as hypertrophy and heart failure.[6][7]
Mechanism of Action
This compound readily crosses the cell membrane due to its acetoxymethyl ester group. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-Br-cGMP. 8-Br-cGMP then mimics the action of endogenous cGMP by binding to and activating PKG.[1] Activated PKG, a serine/threonine kinase, phosphorylates a variety of downstream target proteins, thereby modulating their activity and eliciting a range of cellular responses in cardiac myocytes.[5][8]
Applications in Cardiac Myocyte Research
This compound is utilized in a wide array of experimental settings to investigate the role of the cGMP/PKG signaling pathway in cardiac myocyte function and pathophysiology. Key applications include:
-
Cardioprotection Studies: The NO-cGMP-PKG signaling pathway is a known survival signal in the heart, and 8-Br-cGMP can be used to mimic cardioprotective effects against ischemia-reperfusion injury.[6]
-
Excitation-Contraction Coupling: Researchers use 8-Br-cGMP to dissect the influence of PKG on ion channels and calcium handling proteins. For instance, it has been shown to reduce the myofilament response to Ca2+ and modulate the activity of L-type Ca2+ channels and the Na+/Ca2+ exchanger.[9][10][11][12]
-
Cardiac Hypertrophy and Remodeling: The cGMP-PKG pathway is known to have anti-hypertrophic effects. This compound can be employed to explore the molecular mechanisms underlying these protective effects.[7][13]
-
Arrhythmia Research: By modulating ion channel function, 8-Br-cGMP can influence the electrophysiological properties of cardiac myocytes, making it a useful tool for studying arrhythmogenesis.[9]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the core signaling pathway activated by 8-Br-cGMP and a general experimental workflow for its use in cardiac myocyte studies.
Figure 1: Simplified signaling pathway of this compound in cardiac myocytes.
Figure 2: General experimental workflow for using this compound.
Data Presentation
The following tables summarize typical experimental parameters for the use of 8-Br-cGMP in cardiac myocyte studies, compiled from various research articles.
Table 1: Working Concentrations of 8-Br-cGMP in Cardiac Myocyte Experiments
| Application | Cell Type | Concentration Range | Reference(s) |
| Myofilament Response to Ca2+ | Rat Ventricular Myocytes | 50 µM | [10][11][12] |
| Na+/Ca2+ Exchange Current (INCX) Measurement | Guinea Pig Ventricular Myocytes | 100 µM | [9] |
| L-type Ca2+ Channel (LTCC) Activity | Mouse Cardiac Myocytes | 1 mM | [4] |
| Inhibition of Isoproterenol-stimulated ICa(L) | Rat Ventricular Myocytes | 0.1 µM | [14] |
| Myocyte Stunning after Ischemia-Reperfusion | Rabbit Ventricular Myocytes | 1 µM | [15] |
| General Cell-Based Assays | Various | 1 µM - 1 mM | [3] |
Table 2: Effects of 8-Br-cGMP on Cardiac Myocyte Function
| Parameter Measured | Effect Observed | Concentration | Cell Type | Reference(s) |
| Myocyte Twitch Amplitude | Reduced (-19.6 ± 4.2%) | 50 µM | Rat Ventricular Myocytes | [10][12] |
| Time to Peak Shortening | Reduced (-17.6 ± 1.3%) | 50 µM | Rat Ventricular Myocytes | [10][12] |
| Diastolic Cell Length | Increased (+0.6 ± 0.1 µm) | 50 µM | Rat Ventricular Myocytes | [10][12] |
| Na+/Ca2+ Exchange Current (INCX) | Enhanced | 100 µM | Guinea Pig Ventricular Myocytes | [9] |
| Basal L-type Ca2+ Channel Activity | Significantly decreased in PKG I overexpressing mice | 1 mM | Mouse Cardiac Myocytes | [4] |
| Cell Shortening (%short) | Decreased (5.0 ± 0.6 to 3.8 ± 0.4) | 1 µM | Rabbit Ventricular Myocytes | [15] |
Experimental Protocols
Protocol 1: Analysis of Myocyte Contractility and Calcium Transients
This protocol is designed to assess the effect of this compound on the contractility and intracellular calcium dynamics of isolated adult cardiac myocytes.
Materials:
-
Isolated adult cardiac myocytes
-
This compound
-
DMSO (for stock solution)
-
Tyrode's solution (or other suitable buffer)
-
Ion imaging system with a video-edge detector
-
Inverted microscope with fluorescence capabilities
-
Field stimulator
Procedure:
-
Cell Preparation: Isolate cardiac myocytes from the desired animal model using established enzymatic digestion protocols. Allow the cells to stabilize in a calcium-containing buffer.
-
Dye Loading: Load the myocytes with a calcium indicator dye according to the manufacturer's instructions. For example, incubate cells with 5 µM Fura-2/AM for 40 minutes at room temperature.[9]
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-quality DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]
-
Experimental Setup: Place a coverslip with the dye-loaded myocytes on the stage of an inverted microscope equipped for simultaneous recording of cell shortening and intracellular calcium. Perfuse the cells with Tyrode's solution at a constant rate.
-
Baseline Recording: Pace the myocytes at a physiological frequency (e.g., 0.5 Hz) and record baseline contractility (cell shortening) and calcium transients.
-
Application of this compound: Introduce this compound into the perfusion solution at the desired final concentration (e.g., 50 µM).
-
Data Acquisition: Continuously record myocyte shortening and calcium transients for a sufficient duration to observe the full effect of the compound.
-
Data Analysis: Analyze the recorded data to determine changes in parameters such as twitch amplitude, time to peak shortening, diastolic cell length, and the amplitude and kinetics of the calcium transient.[10][12]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring the effect of 8-Br-cGMP on ion channel currents (e.g., L-type Ca2+ current, ICa,L) in isolated cardiac myocytes.
Materials:
-
Isolated adult cardiac myocytes
-
8-Br-cGMP
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes
-
External and internal pipette solutions (specific to the ion channel being studied)
Procedure:
-
Cell Preparation: Isolate cardiac myocytes as described in Protocol 1.
-
Solution Preparation: Prepare the appropriate external and internal solutions for recording the desired ion channel current. For ICa,L, the external solution would typically contain Ca2+ or Ba2+ as the charge carrier, and the internal solution would contain a Cs+ or K+ based solution with ATP and GTP.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a single myocyte and then rupture the membrane patch to achieve the whole-cell configuration.
-
Baseline Current Recording: Apply a voltage-clamp protocol appropriate for the ion channel of interest and record baseline currents. For ICa,L, this typically involves depolarizing voltage steps from a holding potential of -40 mV or -80 mV.[14]
-
Application of 8-Br-cGMP: Perfuse the cell with the external solution containing the desired concentration of 8-Br-cGMP (e.g., 100 µM for INCX or 1 mM for LTCC).[4][9]
-
Data Acquisition: Record the ion channel currents in the presence of 8-Br-cGMP until a steady-state effect is observed.
-
Data Analysis: Analyze the current-voltage (I-V) relationship, peak current amplitude, and channel kinetics before and after the application of 8-Br-cGMP.
Protocol 3: Western Blotting for PKG Substrate Phosphorylation
This protocol can be used to assess the activation of the cGMP/PKG pathway by measuring the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Isolated adult cardiac myocytes or cardiac tissue
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibodies (e.g., anti-phospho-VASP, anti-total-VASP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat isolated cardiac myocytes with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated PKG substrate. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the change in substrate phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 12. 8-bromo-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cGMP-dependent protein kinase regulation of the L-type Ca2+ current in rat ventricular myocytes [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Br-cGMP-AM Cell Loading in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-bromo-guanosine 3',5'-cyclic monophosphate acetoxymethyl ester (8-Br-cGMP-AM) is a valuable tool for studying the cGMP signaling pathway in living cells. As a membrane-permeant analog of cGMP, it can readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester group, releasing the active, membrane-impermeant 8-Br-cGMP. This molecule then acts as a potent and specific activator of cGMP-dependent protein kinase (PKG), making it an excellent tool to investigate the downstream effects of cGMP signaling.[1] Since 8-Br-cGMP itself is not fluorescent, its effects on intracellular cGMP levels are visualized using genetically encoded fluorescent cGMP indicators or biosensors, such as Green cGull or Red cGull.[2][3][4][5] These biosensors exhibit a change in fluorescence intensity upon binding to cGMP, allowing for real-time monitoring of intracellular cGMP dynamics.
This document provides detailed protocols for loading cells with this compound and subsequently visualizing the effects using fluorescence microscopy with a cGMP biosensor.
cGMP Signaling Pathway
The diagram below illustrates the canonical cGMP signaling pathway. Nitric oxide (NO) and natriuretic peptides are key upstream activators that stimulate soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC), respectively, to produce cGMP from GTP. cGMP then activates downstream effectors like protein kinase G (PKG), cyclic nucleotide-gated (CNG) channels, and phosphodiesterases (PDEs). 8-Br-cGMP mimics the action of endogenous cGMP, primarily by activating PKG.
Caption: The cGMP signaling pathway.
Experimental Protocols
I. Cell Preparation and Transfection with a cGMP Biosensor
This protocol describes the preparation of cells and the introduction of a genetically encoded cGMP biosensor, which is essential for visualizing the effects of this compound.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium
-
Plasmid DNA encoding a cGMP biosensor (e.g., Green cGull, Red cGull)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA-transfection reagent complex according to the manufacturer's instructions.
-
Add the complex to the cells and incubate for 24-48 hours to allow for expression of the cGMP biosensor.
-
-
Verification of Expression: After the incubation period, check for biosensor expression by observing the cells under a fluorescence microscope using the appropriate filter set for the chosen biosensor (e.g., blue light excitation for green fluorescent proteins).
II. This compound Cell Loading and Fluorescence Imaging
This protocol details the loading of this compound into cells expressing a cGMP biosensor and the subsequent imaging process.
Materials:
-
Cells expressing a cGMP biosensor (from Protocol I)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a modified Ringer's buffer)
-
Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and appropriate filter sets.
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution of 10-100 mM.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Preparation for Imaging:
-
Gently wash the cells expressing the cGMP biosensor twice with pre-warmed imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
-
Baseline Fluorescence Imaging:
-
Place the dish on the microscope stage within the live-cell imaging chamber.
-
Acquire baseline fluorescence images of the cells for a few minutes before adding this compound to ensure a stable signal.
-
-
This compound Loading and Imaging:
-
Prepare the final working solution of this compound by diluting the stock solution in the imaging buffer. The final concentration will need to be optimized for the specific cell type and experimental question, but a starting range of 100 µM to 2 mM is recommended.[2][4]
-
Carefully add the this compound working solution to the cells while continuously acquiring images.
-
Continue imaging to monitor the change in fluorescence of the cGMP biosensor over time. The onset of the response can vary from seconds to minutes.
-
Experimental Workflow
The following diagram outlines the general workflow for a typical experiment involving this compound and a fluorescent cGMP biosensor.
Caption: Experimental workflow for this compound imaging.
Data Presentation and Analysis
The primary data obtained will be a time-lapse series of fluorescence images. The change in fluorescence intensity of the cGMP biosensor over time reflects the change in intracellular cGMP concentration.
Quantitative Analysis:
-
Region of Interest (ROI) Selection: Define ROIs within individual cells to measure the average fluorescence intensity.
-
Background Subtraction: Subtract the background fluorescence from the ROI intensity measurements.
-
Normalization: Normalize the fluorescence intensity data to the baseline fluorescence (F/F₀) to account for variations in biosensor expression levels between cells.
-
Data Plotting: Plot the normalized fluorescence intensity as a function of time to visualize the cGMP dynamics in response to this compound.
Data Summary Table:
The following table provides a template for summarizing key quantitative data from the experiments.
| Parameter | Recommended Range | Experimental Value | Notes |
| This compound Concentration | 100 µM - 2 mM | Optimize for cell type and desired response. | |
| Loading Time | Seconds to Minutes | Monitor fluorescence change to determine optimal time. | |
| Loading Temperature | 37°C | Maintain physiological conditions. | |
| Imaging Buffer | HBSS or similar | Ensure buffer is compatible with live-cell imaging. | |
| Baseline Imaging Duration | 2-5 minutes | Establish a stable baseline before stimulation. | |
| Post-loading Imaging Duration | 10-30 minutes | Capture the full dynamic range of the response. |
Troubleshooting
-
No or weak fluorescence signal from the biosensor:
-
Verify transfection efficiency.
-
Check the filter sets on the microscope are appropriate for the biosensor.
-
-
No response to this compound:
-
Increase the concentration of this compound.
-
Ensure the this compound stock solution is properly prepared and stored.
-
Verify the activity of intracellular esterases in your cell line.
-
-
High background fluorescence:
-
Ensure complete removal of the culture medium and proper washing before imaging.
-
Use an appropriate background correction method during image analysis.
-
-
Cell death during imaging:
-
Reduce laser power and exposure time to minimize phototoxicity.
-
Ensure the imaging buffer and environmental conditions are optimal for cell viability.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the intricate roles of cGMP signaling in various cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a red fluorescent protein-based cGMP indicator applicable for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Generation of a cGMP Indicator with an Expanded Dynamic Range by Optimization of Amino Acid Linkers between a Fluorescent Protein and PDE5α - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring VASP Phosphorylation in Response to 8-Br-cGMP-AM Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasodilator-Stimulated Phosphoprotein (VASP) is a key regulator of actin dynamics and cell motility, playing a crucial role in various physiological processes, including platelet aggregation, cell adhesion, and smooth muscle relaxation.[1][2][3] The phosphorylation state of VASP is a critical determinant of its activity and is tightly regulated by cyclic nucleotide signaling pathways. Specifically, cyclic GMP (cGMP) and its downstream effector, cGMP-dependent protein kinase (PKG), induce the phosphorylation of VASP, primarily at the Serine 239 (Ser239) residue.[4][5][6][7] This phosphorylation event serves as a reliable biomarker for the activation of the NO/cGMP signaling pathway and is a valuable tool for assessing endothelial function and the efficacy of therapeutic agents targeting this pathway.[4][5][6]
8-bromo-cyclic GMP, acetoxymethyl ester (8-Br-cGMP-AM) is a cell-permeant analog of cGMP that effectively activates PKG, leading to subsequent VASP phosphorylation.[8][9] Its ability to bypass the need for upstream signaling events that generate endogenous cGMP makes it a powerful tool for directly investigating the downstream effects of PKG activation. These application notes provide detailed protocols for stimulating cells with this compound and quantifying the resulting increase in VASP phosphorylation at Ser239.
Signaling Pathway
The stimulation of cells with this compound initiates a direct signaling cascade leading to the phosphorylation of VASP. As a lipophilic molecule, this compound readily crosses the cell membrane. Inside the cell, intracellular esterases cleave the AM ester group, releasing the active 8-Br-cGMP.[9] This potent analog then allosterically activates cGMP-dependent protein kinase (PKG). Activated PKG, in turn, catalyzes the transfer of a phosphate (B84403) group to VASP at the Ser239 residue, altering its conformation and downstream functions.
Experimental Protocols
I. Cell Culture and Stimulation
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound (stored at -20°C)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): For some cell types, particularly those grown in serum-containing media, it may be beneficial to serum-starve the cells for 2-4 hours prior to stimulation to reduce basal phosphorylation levels.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Stimulation: a. Prepare working concentrations of this compound by diluting the stock solution in serum-free medium or an appropriate buffer. A typical concentration range for stimulation is 10-100 µM. b. Aspirate the culture medium from the cells and wash once with PBS. c. Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). d. Incubate the cells for the desired time period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
II. Protein Extraction and Quantification
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit or similar
Procedure:
-
Cell Lysis: a. After stimulation, place the culture plates on ice. b. Aspirate the stimulation medium and wash the cells once with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well in a 6-well plate). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: a. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. b. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: a. Transfer the supernatant (cleared lysate) to a new microcentrifuge tube. b. Determine the protein concentration of each sample using a BCA assay or a similar protein quantification method.
III. Western Blotting for VASP Phosphorylation
Materials:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239) antibody
-
Mouse or Rabbit anti-total VASP antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C, following the manufacturer's recommended dilution. c. Wash the membrane three times with TBS-T for 5-10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 3c.
-
Detection: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional but Recommended): a. To normalize for total VASP levels, the membrane can be stripped and re-probed with an antibody against total VASP. b. Subsequently, the membrane can be stripped again and probed for a loading control like GAPDH or β-actin.
Experimental Workflow
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner. Densitometric analysis of the bands for phospho-VASP, total VASP, and a loading control should be performed. The phospho-VASP signal should be normalized to the total VASP signal to account for any variations in VASP expression. This ratio can then be further normalized to the loading control to ensure equal protein loading.
Table 1: Densitometric Analysis of VASP Phosphorylation
| Treatment | Concentration (µM) | p-VASP (Ser239) Intensity | Total VASP Intensity | p-VASP / Total VASP Ratio |
| Vehicle (DMSO) | - | 15,234 | 148,976 | 0.102 |
| This compound | 10 | 45,789 | 152,345 | 0.301 |
| This compound | 50 | 98,654 | 149,876 | 0.658 |
| This compound | 100 | 125,432 | 151,098 | 0.830 |
Table 2: Fold Change in VASP Phosphorylation Relative to Vehicle Control
| Treatment | Concentration (µM) | Normalized p-VASP / Total VASP | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 0.102 | 1.0 |
| This compound | 10 | 0.301 | 2.95 |
| This compound | 50 | 0.658 | 6.45 |
| This compound | 100 | 0.830 | 8.14 |
Troubleshooting
-
High Background on Western Blot:
-
Increase the number and duration of washes.
-
Optimize the blocking buffer (e.g., switch from milk to BSA or vice versa).
-
Decrease the primary or secondary antibody concentration.
-
-
No or Weak Phospho-VASP Signal:
-
Confirm the activity of this compound.
-
Ensure that phosphatase inhibitors were included in the lysis buffer.
-
Increase the stimulation time or concentration of this compound.
-
Check the integrity of the primary antibody.
-
-
Inconsistent Results:
-
Ensure consistent cell confluency and passage number.
-
Carefully normalize protein loading.
-
Prepare fresh dilutions of this compound for each experiment.
-
By following these detailed protocols and application notes, researchers can reliably measure VASP phosphorylation in response to this compound stimulation, providing valuable insights into cGMP signaling and its downstream effects.
References
- 1. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vasodilator‐stimulated phosphoprotein (VASP) is involved in cGMP‐ and cAMP‐mediated inhibition of agonist‐induced platelet aggregation, but is dispensable for smooth muscle function | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Vasodilator-stimulated phosphoprotein serine 239 phosphorylation as a sensitive monitor of defective nitric oxide/cGMP signaling and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Phospho-VASP (Ser239) (E9L7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound BIOLOG Life Science Institute [biolog.de]
Application Notes and Protocols for Studying KATP Channels in DRG Neurons using 8-Br-cGMP-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its membrane excitability. In dorsal root ganglion (DRG) neurons, these channels play a significant role in neuronal excitability, neurotransmitter release, and neuroprotection.[1][2][3] The activity of KATP channels is modulated by various intracellular signaling pathways, including the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/cGMP-dependent protein kinase (PKG) cascade.[1][2] Activation of this pathway has been shown to enhance the function of neuronal KATP channels, an effect that can be investigated using cell-permeant analogs of cGMP.
8-Bromoguanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), is a valuable pharmacological tool for these studies. It is a membrane-permeant analog of cGMP that, once inside the cell, is hydrolyzed by intracellular esterases to release 8-Br-cGMP. This active form then stimulates cGMP-dependent protein kinase (PKG), allowing for the investigation of the downstream effects on KATP channels.[4][5]
Principle of the Method
The use of this compound is based on its ability to bypass the cell membrane, a barrier for negatively charged molecules like cGMP. The acetoxymethyl (AM) ester group renders the molecule lipophilic, facilitating its passive diffusion into the cell.[6] Inside the cell, ubiquitous esterases cleave the AM group, trapping the active 8-Br-cGMP intracellularly.[6] This leads to the activation of PKG, which in turn modulates KATP channel activity through a downstream signaling cascade involving reactive oxygen species (ROS), Ca2+, and calmodulin.[1][2] The resulting changes in KATP channel activity can be measured using electrophysiological techniques such as patch-clamp.
Data Presentation: Effects of cGMP/PKG Pathway Activation on Neuronal KATP Channels
The following table summarizes quantitative data from studies investigating the modulation of neuronal channels by activators of the cGMP/PKG pathway.
| Parameter | Agonist/Modulator | Concentration | Cell Type | Effect on Channel Activity | Reference |
| KATP Channel Current | Zaprinast | 20 µM | HEK293 cells expressing Kir6.2/SUR1 | Significant increase in channel open probability | [1] |
| KATP Channel Current | 8-bromo-cGMP | - | HEK293 cells expressing Kir6.2/SUR1 | Stimulation of channel activity | [1] |
| Capsaicin-evoked currents (Icap) | 8-bromo-cGMP | 100 µM | Cultured rat DRG neurons | Decrease in Icap to 57.1±1.0% of control | [5] |
| Capsaicin-evoked currents (Icap) | 8-pCPT-cGMP | 100 µM | Cultured rat DRG neurons | Decrease in Icap to 40.5±1.2% of control | [5] |
| Capsaicin-evoked currents (Icap) | YC-1 (sGC activator) | 30 µM | Cultured rat DRG neurons | Decrease in Icap to 41.1±7.1% of control | [5] |
Experimental Protocols
Preparation of Stock Solutions
It is critical to use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution of this compound, as AM esters are susceptible to hydrolysis.
-
This compound Stock Solution (1-10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 1 to 10 mM stock solution in anhydrous DMSO. For example, for a 10 mM stock, dissolve 5.16 mg of this compound (MW: 515.25 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed, desiccated vials to avoid repeated freeze-thaw cycles and moisture contamination.
-
Store at -20°C, protected from light. Under these conditions, the stock solution should be stable for several months.
-
-
Other Reagents:
-
Pluronic™ F-127 (20% w/v): Dissolve 2 g of Pluronic™ F-127 in 10 mL of anhydrous DMSO. This can be used to aid the dispersion of this compound in aqueous solutions. Store at room temperature.
-
KATP Channel Blockers (e.g., Glibenclamide): Prepare a stock solution (e.g., 50 mM) in DMSO. Store at 4°C.
-
Loading of DRG Neurons with this compound
This protocol is a general guideline and may require optimization for specific experimental conditions and cell densities.
-
Cell Preparation: Culture primary DRG neurons on glass coverslips suitable for microscopy and electrophysiology.
-
Prepare Loading Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution into your desired extracellular recording buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
(Optional but recommended) To improve solubility, first mix the required volume of the this compound stock with an equal volume of 20% Pluronic™ F-127 before diluting into the buffer. The final concentration of Pluronic™ F-127 should be around 0.02%.
-
-
Cell Loading:
-
Remove the culture medium from the DRG neurons.
-
Gently wash the cells once with the extracellular buffer.
-
Apply the loading solution to the cells, ensuring the coverslip is fully submerged.
-
Incubate for 30-60 minutes at room temperature (20-25°C) or 37°C, protected from light. Incubation at a lower temperature may reduce the compartmentalization of the drug into organelles.
-
-
Wash and De-esterification:
-
After incubation, remove the loading solution.
-
Wash the cells two to three times with the extracellular buffer to remove any remaining extracellular this compound.
-
Allow the cells to rest in the extracellular buffer for at least 30 minutes to ensure complete de-esterification by intracellular esterases.
-
Patch-Clamp Electrophysiology Protocol for KATP Channels
This protocol describes the recording of KATP channel currents from DRG neurons in the inside-out patch configuration.
-
Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, 10 D-glucose, 0.5 EGTA. Adjust pH to 7.4 with KOH.
-
Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2. Adjust pH to 7.4 with KOH.
-
-
Recording Procedure:
-
Place a coverslip with this compound-loaded DRG neurons in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular (pipette) solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the pipette solution.
-
Approach a neuron and form a high-resistance (>1 GΩ) seal (gigaseal) in the cell-attached configuration.
-
To record single-channel KATP currents, clamp the membrane potential at -60 mV.
-
Excise the patch into the inside-out configuration by pulling the pipette away from the cell. This will expose the intracellular face of the membrane to the bath solution.
-
Initially, use a nucleotide-free bath solution to observe the basal activity of KATP channels.
-
To confirm that the recorded currents are from KATP channels, apply ATP (e.g., 1 mM) to the bath solution, which should inhibit channel activity.
-
The effect of intracellular 8-Br-cGMP can be observed as an increase in channel open probability compared to control (unloaded) cells.
-
To further confirm the identity of the channels, apply a KATP channel blocker like glibenclamide (e.g., 1-10 µM) to the bath, which should block the channel activity.[3]
-
-
Data Analysis:
-
Record and filter the single-channel currents.
-
Analyze the channel open probability (NPo), single-channel amplitude, and open/closed dwell times using appropriate software.
-
Compare these parameters between control and this compound-treated neurons.
-
Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathway for KATP channel modulation by this compound.
Caption: Experimental workflow for studying KATP channels with this compound.
References
Application Notes and Protocols for Delivering 8-Br-cGMP-AM in Tissue Explants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the effective delivery and application of 8-Bromoguanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), a membrane-permeant activator of cGMP-dependent protein kinase (PKG), in tissue explant studies.
Introduction
This compound is a powerful tool for investigating the downstream effects of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in a physiologically relevant ex vivo setting. As a cell-permeant analog of cGMP, it bypasses the need for direct stimulation of guanylate cyclase. The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to cross cell membranes. Once inside the cell, endogenous esterases cleave the AM group, trapping the active, membrane-impermeant 8-Br-cGMP intracellularly[1]. This leads to the activation of cGMP-dependent protein kinases (PKG) and other cGMP effectors, making it an ideal compound for studying a wide range of physiological processes, including smooth muscle relaxation, neuronal excitability, and apoptosis.[2][3]
Core Principles and Considerations
The successful use of this compound in tissue explants hinges on several key factors:
-
Tissue Viability: Maintaining the health of the tissue explant throughout the experiment is critical for obtaining meaningful results. This includes using appropriate culture media, maintaining proper oxygenation, and minimizing mechanical stress during preparation.
-
Compound Penetration: Unlike single-cell cultures, tissue explants present a diffusion barrier. The experimental design must account for the time required for this compound to penetrate the tissue and reach the target cells.
-
Hydrolysis of the AM Ester: The conversion of the AM ester to the active 8-Br-cGMP is dependent on the activity of intracellular esterases. Esterase activity can vary between cell types and tissue conditions.
-
Effective Concentration: The optimal concentration of this compound will vary depending on the tissue type, the specific biological question, and the incubation time. It is crucial to perform dose-response experiments to determine the effective concentration range for your specific model.
-
Vehicle Effects: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is essential to include a vehicle control in all experiments to account for any effects of the solvent on the tissue. The final concentration of DMSO should be kept to a minimum, ideally below 0.1%.
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound and its place within the broader cGMP signaling pathway.
Caption: Mechanism of this compound action.
Experimental Protocols
The following protocols provide a general framework for the application of this compound to tissue explants. Optimization for specific tissue types and experimental goals is recommended.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, add 224 µL of DMSO to 1 mg of this compound (MW: 447.1 g/mol ).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) can aid in solubilization.
-
(Optional) To improve solubility in aqueous media, a non-ionic detergent like Pluronic® F-127 can be used. Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. Add an equal volume of this solution to the this compound stock solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Tissue Explants with this compound
Materials:
-
Prepared tissue explants (e.g., brain slices, aortic rings) in culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle (anhydrous DMSO)
-
Appropriate culture medium for the tissue type
-
Incubator with controlled temperature, CO2, and humidity
Procedure:
-
Tissue Preparation: Prepare tissue explants according to your established laboratory protocol. Allow the explants to stabilize in culture medium for a defined period before treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in pre-warmed culture medium. A typical starting concentration range for tissue explants is 10-100 µM. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Example: To prepare a 50 µM working solution from a 10 mM stock, add 5 µL of the stock solution to 995 µL of culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the culture medium. The final DMSO concentration should be consistent across all experimental groups and ideally ≤ 0.1%.
-
Treatment: Replace the existing culture medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the tissue explants for the desired period. Incubation times can range from 30 minutes to several hours, depending on the desired biological endpoint. For longer-term studies (e.g., 24-48 hours), medium changes with fresh compound may be necessary.
-
Washout (Optional): If studying the reversal of the effect, wash the tissue explants with fresh, pre-warmed culture medium to remove the compound.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as functional assays (e.g., tension studies for muscle tissue), biochemical assays (e.g., ELISA for cGMP levels), immunohistochemistry, or molecular analysis (e.g., Western blotting for protein phosphorylation).
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on tissue explants.
Caption: General experimental workflow.
Data Presentation
The following tables provide examples of how to structure quantitative data from experiments using 8-Br-cGMP. Note that these are illustrative and based on published data for 8-Br-cGMP, not the -AM ester, which may show different potency.
Table 1: Dose-Dependent Effect of 8-Br-cGMP on Intracellular Calcium Levels in Vascular Smooth Muscle Cells
| Treatment Group | Concentration (µM) | Peak [Ca2+]i (% of Control) | Reference |
| Vehicle Control | - | 100 | [4] |
| 8-Br-cGMP | 10 | ~80 | [4] |
| 8-Br-cGMP | 100 | ~60 | [4] |
| 8-Br-cGMP | 1000 | ~45 | [4] |
Data adapted from studies on cultured cells and may not directly translate to tissue explants.
Table 2: Effect of 8-Br-cGMP on Follicle Viability in Human Ovarian Cortical Tissue Culture
| Treatment Group | Incubation Time | Viable Follicles (%) | Reference |
| Control | 7 days | ~50 | [5] |
| 5 mM 8-Br-cGMP | 7 days | ~75 | [5] |
| Control | 14 days | ~30 | [5] |
| 5 mM 8-Br-cGMP | 14 days | ~60 | [5] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable effect | - Insufficient concentration of this compound.- Poor tissue penetration.- Incomplete hydrolysis of the AM ester.- Degraded compound. | - Perform a dose-response curve with higher concentrations.- Increase incubation time.- Check for esterase activity in your tissue homogenate.- Use a fresh aliquot of this compound. |
| High background or off-target effects | - High concentration of DMSO in the working solution.- Cytotoxicity of this compound at high concentrations. | - Ensure the final DMSO concentration is ≤ 0.1%.- Perform a toxicity assay (e.g., LDH release) to determine the cytotoxic concentration of this compound for your tissue. |
| Variability between experiments | - Inconsistent tissue explant size or quality.- Inconsistent incubation conditions. | - Standardize the preparation of tissue explants.- Ensure consistent temperature, CO2, and humidity during incubation. |
| Compound precipitation in culture medium | - Poor solubility of this compound. | - Use Pluronic® F-127 in your stock solution.- Ensure the stock solution is fully dissolved before diluting in medium.- Prepare the working solution immediately before use. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in organotypic tissue slice cultures for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 8-Br-cGMP-AM to Study ERK1/2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-guanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM) is a valuable molecular tool for investigating the intricate signaling pathways within cells. As a membrane-permeant prodrug, it readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release its active form, 8-Br-cGMP. This potent and specific activator of cGMP-dependent protein kinase (PKG) allows for the targeted investigation of the downstream effects of the cGMP/PKG signaling cascade. One of the critical pathways influenced by cGMP/PKG is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
The phosphorylation of ERK1/2 is a key event in the regulation of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. The interplay between the cGMP/PKG and ERK1/2 pathways is complex and can be either stimulatory or inhibitory, depending on the cellular context and stimulus. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to elucidate the role of cGMP/PKG signaling in the regulation of ERK1/2 phosphorylation.
Mechanism of Action
This compound acts as a cell-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, releasing the active molecule 8-Br-cGMP. 8-Br-cGMP is a potent activator of cGMP-dependent protein kinase (PKG). Activated PKG can then phosphorylate a variety of downstream targets, which in turn can modulate the activity of the ERK1/2 signaling pathway. The effect of 8-Br-cGMP on ERK1/2 phosphorylation can be either activating or inhibitory, depending on the specific cellular context and the presence of other signaling molecules.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of 8-Br-cGMP on ERK1/2 phosphorylation in different cell types.
Table 1: Time-Dependent Effect of 8-Br-cGMP on ERK1/2 Phosphorylation in Neural Stem Cells
| Treatment Time (minutes) | Fold Change in p-ERK1/2 Levels (Mean ± SEM) |
| 0 (Control) | 1.00 ± 0.12 |
| 15 | 1.52 ± 0.18* |
| 30 | 2.15 ± 0.25** |
| 60 | 2.89 ± 0.31 |
| 120 | 2.54 ± 0.28 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data adapted from a study on neural stem cells treated with 20 µM 8-Br-cGMP.[1]
Table 2: Effect of Inhibitors on 8-Br-cGMP-Induced ERK1/2 Phosphorylation in Neural Stem Cells
| Treatment | Fold Change in p-ERK1/2 Levels (Mean ± SEM) |
| Control | 1.00 ± 0.15 |
| 8-Br-cGMP (20 µM) | 2.95 ± 0.35*** |
| 8-Br-cGMP + KT5823 (1 µM, PKG inhibitor) | 1.21 ± 0.19 |
| 8-Br-cGMP + U0126 (10 µM, MEK inhibitor) | 1.08 ± 0.16 |
***p < 0.001 compared to control. Data demonstrates that the effect of 8-Br-cGMP is dependent on PKG and the canonical MEK-ERK pathway in this cell type.[1]
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound to study its effect on ERK1/2 phosphorylation.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reconstitution of this compound:
-
Prepare a stock solution of this compound by dissolving the powder in anhydrous DMSO to a final concentration of 10-50 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Treatment:
-
On the day of the experiment, aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add fresh, serum-free or low-serum medium to the cells. Serum-starvation for 2-4 hours prior to treatment can help to reduce basal ERK1/2 phosphorylation.
-
Dilute the this compound stock solution to the desired final concentration (typically in the range of 10-100 µM) in the fresh medium.
-
Add the medium containing this compound to the cells. For a negative control, add medium containing the same concentration of DMSO used for the highest this compound concentration.
-
Incubate the cells for the desired time points (e.g., 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
After the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract for subsequent analysis.
-
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 by Western blotting.
Materials:
-
Cell lysates (prepared as in Protocol 1)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Rabbit or mouse anti-total ERK1/2 antibody
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2 or a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is typically expressed as the ratio of the p-ERK1/2 signal to the total ERK1/2 signal.
-
Visualization of Signaling Pathways and Workflows
Caption: cGMP/PKG and ERK1/2 signaling pathways.
Caption: Experimental workflow diagram.
Concluding Remarks
This compound is a powerful tool for dissecting the role of the cGMP/PKG signaling pathway in the regulation of ERK1/2 phosphorylation. The provided protocols and data offer a solid foundation for researchers to design and execute experiments aimed at understanding this complex signaling crosstalk. Given the cell-type specific nature of this interaction, it is crucial to optimize treatment conditions and carefully interpret the results in the context of the specific biological system under investigation. Further research employing this valuable compound will undoubtedly continue to unravel the multifaceted roles of cGMP signaling in cellular function and disease.
References
Troubleshooting & Optimization
troubleshooting poor cell permeability of 8-Br-cGMP-AM
Welcome to the technical support center for 8-Br-cGMP-AM. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to the cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant analog of 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP). The acetoxymethyl (AM) ester group masks the negative charge of the phosphate, rendering the molecule more lipophilic and allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeant 8-Br-cGMP.[1][2] This active form then allosterically activates cGMP-dependent protein kinase (PKG), a key mediator of cGMP signaling.[3][4]
Q2: My cells are not responding to this compound treatment. What are the common causes?
Several factors can lead to a lack of cellular response. The most common issues are related to poor cell permeability, degradation of the compound, or problems with the experimental setup. These can include:
-
Suboptimal Loading Conditions: Incorrect concentration, incubation time, or temperature can hinder cellular uptake.
-
Compound Instability: this compound is susceptible to hydrolysis. Improper storage or handling of stock solutions can lead to degradation.
-
Extracellular Hydrolysis: The presence of esterases in the cell culture medium, often from serum, can cleave the AM group before the compound enters the cell.[5][6]
-
Low Intracellular Esterase Activity: Some cell types may have lower levels of the esterases required to activate the compound.[6]
-
Cell Health: Unhealthy or compromised cells may not efficiently take up or process the AM ester.[7]
-
Rapid Efflux: The active 8-Br-cGMP could be actively transported out of the cell by organic anion transporters.[8]
Q3: How can I improve the solubility of this compound in my aqueous loading buffer?
This compound is hydrophobic and can be difficult to dissolve in aqueous solutions. To aid solubilization, it is recommended to use a non-ionic detergent like Pluronic® F-127.[9][10] This surfactant helps to disperse the AM ester in the loading medium, facilitating its delivery to the cell membrane.
Q4: Can I use serum in my cell culture medium during incubation with this compound?
It is strongly recommended to perform the loading in serum-free medium.[5][6][7] Serum contains extracellular esterases that can hydrolyze the AM ester outside the cells, preventing it from crossing the cell membrane. Even heat-inactivated serum may retain some esterase activity.
Q5: How can I confirm that this compound is getting into my cells and being activated?
Directly measuring the intracellular concentration of 8-Br-cGMP can be challenging. A more practical approach is to measure the activation of its downstream targets. A common method is to perform a Western blot to detect the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a well-established substrate of PKG. An increase in pVASP (Ser239) levels indicates successful delivery and activation of 8-Br-cGMP. Other methods include using fluorescent cGMP indicators or measuring the activity of other PKG substrates.[11]
Troubleshooting Guide
The following table summarizes common problems encountered when using this compound and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Cellular Response | Poor cell loading | Optimize loading conditions: Adjust concentration (typically 1-100 µM), incubation time (15-60 minutes), and temperature (room temperature to 37°C).[6] |
| Compound precipitation | Use Pluronic® F-127 (0.02% final concentration) to improve solubility.[10][12] Ensure the final DMSO concentration is low (ideally ≤ 0.1%) to avoid cytotoxicity. | |
| Extracellular hydrolysis | Load cells in serum-free medium. Wash cells with fresh, serum-free buffer after loading.[5][6] | |
| Compound degradation | Prepare fresh stock solutions in anhydrous DMSO. Store desiccated at -20°C. Avoid repeated freeze-thaw cycles.[5] | |
| High Background Signal or Off-Target Effects | Cytotoxicity from DMSO or byproducts | Keep the final DMSO concentration as low as possible. Include a vehicle control (DMSO alone). Consider a control for hydrolysis byproducts (formaldehyde and acetic acid) using a compound like PO₄-AM₃.[2] |
| Incomplete hydrolysis of AM ester | Allow sufficient time for de-esterification after loading (typically 30 minutes). This can vary between cell types.[6] | |
| Compartmentalization of the dye | Lowering the loading temperature (e.g., to room temperature) may reduce sequestration into organelles.[9] | |
| Inconsistent Results | Variable cell health | Ensure cells are healthy and in the logarithmic growth phase.[7] |
| Efflux of active 8-Br-cGMP | The use of organic anion transporter inhibitors, such as probenecid, may reduce leakage of the activated compound from the cells.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a 1-10 mM stock solution by dissolving the compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][12]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots, tightly sealed and desiccated, at -20°C and protected from light.[12]
Protocol 2: Loading Cells with this compound
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.
-
Optional (for improved solubility): If using Pluronic® F-127, mix an equal volume of your this compound stock solution with a 20% (w/v) solution of Pluronic® F-127 in DMSO.[10]
-
Prepare the loading buffer. This should be a serum-free medium or a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Dilute the this compound stock solution (or the Pluronic® F-127 mixture) into the loading buffer to the desired final concentration (typically in the range of 1-100 µM). The final DMSO concentration should be kept to a minimum (e.g., ≤ 0.1%).[9]
-
Remove the culture medium from your cells and replace it with the loading buffer containing this compound.
-
Incubate the cells for 15-60 minutes at a temperature optimal for your cell type (e.g., 37°C or room temperature).[6]
-
After incubation, wash the cells 2-3 times with fresh, serum-free medium to remove any extracellular compound.[6]
-
Incubate the cells in fresh medium for an additional 30 minutes to allow for complete intracellular de-esterification.
-
Proceed with your downstream experimental measurements.
Protocol 3: Verification of PKG Activation by Western Blot for pVASP
-
Prepare cell lysates from control (untreated and vehicle-treated) and this compound-treated cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total VASP or a housekeeping protein like β-actin or GAPDH.
Visualizations
Caption: Mechanism of this compound cellular uptake and activation.
Caption: Troubleshooting workflow for poor this compound permeability.
References
- 1. Real-Time Monitoring the Spatiotemporal Dynamics of Intracellular cGMP in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 4. cGMP-Dependent Protein Kinase Inhibition Extends the Upper Temperature Limit of Stimulus-Evoked Calcium Responses in Motoneuronal Boutons of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
- 6. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. ulab360.com [ulab360.com]
- 10. biotium.com [biotium.com]
- 11. mdpi.com [mdpi.com]
- 12. docs.aatbio.com [docs.aatbio.com]
avoiding off-target effects of 8-Br-cGMP-AM in experiments
Welcome to the technical support center for 8-Br-cGMP-AM. This resource is designed to help researchers, scientists, and drug development professionals effectively use this compound in their experiments while avoiding potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant analog of 8-bromo-guanosine 3',5'-cyclic monophosphate (8-Br-cGMP). The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, releasing the active, membrane-impermeant 8-Br-cGMP.[1] 8-Br-cGMP is a potent activator of cGMP-dependent protein kinase (PKG), a key enzyme in various physiological processes.[2][3]
Q2: What are the primary on-target effects of 8-Br-cGMP?
The primary on-target effect of 8-Br-cGMP is the activation of PKG.[2][3] This activation leads to the phosphorylation of downstream target proteins, influencing a wide range of cellular functions, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of cell proliferation and apoptosis.[2][4]
Q3: What are the known off-target effects of 8-Br-cGMP?
While 8-Br-cGMP is a valuable tool for studying PKG signaling, it can exhibit several off-target effects, particularly at higher concentrations. These include:
-
Activation of cAMP-dependent Protein Kinase (PKA): Due to the structural similarity between cGMP and cAMP, high concentrations of 8-Br-cGMP can cross-activate PKA.[5]
-
Inhibition of Phosphodiesterases (PDEs): 8-Br-cGMP can inhibit certain PDEs, particularly PDE5, which is responsible for the degradation of cGMP.[6] This can lead to an artificial elevation of intracellular cGMP levels beyond the direct effect of the added analog.
-
Interaction with cGMP-gated Cation Channels: In some cell types, such as retinal photoreceptors, 8-Br-cGMP can directly activate cGMP-gated cation channels.[7]
-
Effects on EGFR/PLCγ1 Pathway: In some cancer cells, 8-Br-cGMP has been shown to suppress tumor progression by decreasing the phosphorylation of EGFR and downstream proteins like PLCγ1.[8]
Troubleshooting Guide
Problem 1: I am observing unexpected or paradoxical effects in my experiment.
-
Possible Cause: Activation of PKA. At high concentrations, 8-Br-cGMP can cross-activate PKA, leading to effects that are not mediated by PKG. In some systems, cAMP and cGMP signaling pathways can have opposing effects.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the minimal effective concentration of this compound for PKG activation in your specific cell type.
-
Use a PKA Inhibitor: To confirm that the observed effect is independent of PKA, perform experiments in the presence of a specific PKA inhibitor (e.g., KT 5720).
-
Monitor PKA Activity: If possible, directly measure PKA activity in your experimental system in the presence of 8-Br-cGMP.
-
Problem 2: I am not seeing the expected downstream effects of PKG activation.
-
Possible Cause 1: Insufficient intracellular concentration of active 8-Br-cGMP. This could be due to inefficient hydrolysis of the AM ester, rapid degradation of 8-Br-cGMP by PDEs, or insufficient loading time.
-
Troubleshooting Steps:
-
Optimize Loading Time and Concentration: Increase the pre-incubation time with this compound to allow for sufficient hydrolysis. Also, consider titrating the concentration upwards, while being mindful of potential off-target effects.
-
Inhibit PDEs: To prevent the degradation of intracellular cGMP, consider co-incubation with a broad-spectrum PDE inhibitor or a specific inhibitor for the PDE isoforms present in your cell type.
-
-
Possible Cause 2: The downstream pathway is not responsive in your experimental model.
-
Troubleshooting Steps:
-
Positive Control: Use a known activator of the downstream pathway to confirm its functionality in your system.
-
Verify PKG Expression and Activity: Confirm that your cells express a functional form of PKG.
-
Problem 3: I am observing significant cytotoxicity or cell death.
-
Possible Cause: Toxicity from byproducts of AM ester hydrolysis, particularly formaldehyde (B43269). The cleavage of the AM ester group releases formaldehyde, which can be toxic to cells at certain concentrations.[9][10][11][12] Studies have shown a 50% inhibition concentration of formaldehyde to be around 3 mM in U2OS cells.[10][11]
-
Troubleshooting Steps:
-
Reduce Concentration and Incubation Time: Use the lowest effective concentration of this compound and minimize the incubation time.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations and incubation times to determine the toxicity threshold in your cell line.
-
Control for Formaldehyde Toxicity: As a control, treat cells with concentrations of formaldehyde equivalent to those that would be released from the hydrolysis of this compound in your experiment.
-
Quantitative Data Summary
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: Recommended Concentration Ranges for 8-Br-cGMP
| Application | Concentration Range | Cell/Tissue Type | Reference |
| PKG Activation | 10 µM - 500 µM | Various | [1][13] |
| Inhibition of Ca2+ Accumulation | 100 µM | Vascular Smooth Muscle Cells | [14] |
| Reduction of Phasic Contractions | 100 µM | Neonatal Rat Bladder Strips | [15] |
| Ovarian Follicle Development | 5 mM | Human Ovarian Cortical Tissue | [16] |
Table 2: Off-Target Effects of 8-Br-cGMP at Different Concentrations
| Off-Target Effect | Concentration | Notes | Reference |
| PKA Activation | High µM to mM range | Cross-activation can occur when cGMP levels are significantly elevated. | [5] |
| PDE5 Inhibition | IC50 in the µM range | Can lead to accumulation of endogenous cGMP. | [6] |
| PDE3 Inhibition | IC50 in the µM range | Can lead to an increase in intracellular cAMP. |
Table 3: Cytotoxicity of Formaldehyde
| Cell Type | IC50 | Exposure Time | Reference |
| Human Osteoblastic Cells (U2OS) | ~3 mM | 24 hours | [10][11] |
| Human Fibroblast Cells (WI-38) | 2.09 mM | 24 hours | [9] |
| Colon Carcinoma and Endothelial Cells | 1 mM (moderate damage) | Not specified | [12] |
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment with this compound
-
Reconstitution: Prepare a stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution in serum-free media or an appropriate buffer to the final desired concentration immediately before use.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the this compound working solution.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with your downstream experimental analysis (e.g., Western blotting for phosphorylated VASP, measurement of intracellular calcium, etc.).
Protocol 2: Control Experiments to Validate On-Target Effects
To ensure that the observed effects are due to the activation of PKG by 8-Br-cGMP, the following control experiments are recommended:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve the this compound.
-
PKG Inhibitor Control: Pre-incubate cells with a specific PKG inhibitor (e.g., KT5823 or Rp-8-pCPT-cGMPS) before adding this compound. The on-target effect should be attenuated or abolished in the presence of the inhibitor.
-
Inactive Analog Control: If available, use an inactive analog of cGMP as a negative control.
-
AM Ester Control: To control for effects of the AM ester group or its hydrolysis byproducts, use a control compound containing the AM ester, such as PO4-AM3.[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Essential role of the cGMP/PKG signaling pathway in regulating the proliferation and survival of human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. staging.aapd.org [staging.aapd.org]
- 10. Cytotoxicity of formaldehyde on human osteoblastic cells is related to intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formaldehyde promotes and inhibits the proliferation of cultured tumour and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Challenges of 8-Br-cGMP-AM in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of 8-bromo-guanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM) is a powerful technique to study the cGMP signaling pathway in living cells. By masking the polar phosphate (B84403) group, the AM ester renders the molecule cell-permeant. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-Br-cGMP to stimulate Protein Kinase G (PKG). However, the very property that allows this compound to cross the cell membrane—its lipophilicity—also presents a significant challenge: poor solubility in aqueous solutions. This technical support center provides troubleshooting guides and frequently asked questions to help researchers overcome these issues and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: The acetoxymethyl (AM) ester group is lipophilic (fat-loving), which is essential for its ability to passively diffuse across the lipid bilayer of the cell membrane. This inherent lipophilicity makes it poorly soluble in polar solvents like water and aqueous buffers.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to use a high-purity, anhydrous grade of DMSO to prevent premature hydrolysis of the AM ester.
Q3: What can I do if I observe precipitation when I dilute my this compound stock solution into my aqueous experimental buffer?
A3: Precipitation upon dilution is a common issue. Here are a few strategies to mitigate this:
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in your buffer. Try using a lower final concentration.
-
Increase the DMSO concentration in the final solution: While it's important to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically below 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a dispersing agent: Pluronic® F-127 can aid in the dispersion of lipophilic compounds in aqueous media. A final concentration of 0.01-0.02% is often effective.
-
Vortexing: Ensure thorough mixing by vortexing the solution immediately after diluting the DMSO stock into the aqueous buffer.
Q4: How stable is this compound in aqueous solutions?
A4: this compound is not stable in aqueous solutions for extended periods. The AM ester is susceptible to hydrolysis, which can be accelerated by pH and the presence of esterases. Therefore, it is critical to prepare fresh working solutions for each experiment and use them promptly.
Q5: My cells are not responding to this compound. What could be the problem?
A5: A lack of cellular response can stem from several factors:
-
Poor cell permeability: While the AM ester enhances permeability, some cell types may still be resistant to loading. Optimizing the concentration and incubation time is crucial.
-
Low intracellular esterase activity: The conversion of this compound to its active form, 8-Br-cGMP, depends on the activity of intracellular esterases. This can vary significantly between cell types.
-
Hydrolysis of the compound: If the compound has hydrolyzed before entering the cells, it will be unable to cross the cell membrane. This can be caused by using a non-anhydrous DMSO for the stock solution or by the presence of esterases in the cell culture medium (e.g., from serum).
-
Incorrect concentration: The effective concentration can be cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution (DMSO). | The compound has limited solubility even in DMSO at very high concentrations, or the DMSO is not anhydrous, leading to hydrolysis and precipitation. | Prepare a fresh stock solution in anhydrous DMSO. If necessary, gently warm the solution to aid dissolution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Precipitate forms when diluting the stock solution into aqueous buffer. | The aqueous solubility limit has been exceeded. | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly (ensure proper vehicle controls). Use a dispersing agent like Pluronic® F-127 (0.01-0.02%). Prepare the working solution immediately before use and vortex thoroughly. |
| Inconsistent results between experiments. | Instability of this compound in aqueous solution. Variability in cell loading efficiency. | Always prepare fresh working solutions. Standardize the incubation time and temperature for cell loading. Ensure consistent cell density and passage number. |
| No cellular response or a very weak response. | 1. Compound has hydrolyzed. 2. Low cell permeability. 3. Insufficient intracellular esterase activity. 4. Inappropriate concentration. | 1. Use anhydrous DMSO for stock solutions. Avoid serum in the loading medium as it contains esterases. 2. Increase the incubation time or concentration. 3. Pre-load cells with a general esterase substrate to confirm activity. 4. Perform a dose-response curve to find the optimal concentration (typically in the range of 1-100 µM). |
| Observed cellular toxicity. | High concentration of this compound or DMSO. Byproducts of AM ester hydrolysis (formaldehyde and acetic acid) may be toxic at high concentrations. | Reduce the concentration of this compound and the final DMSO concentration. Minimize the incubation time. Include appropriate vehicle and toxicity controls. |
Quantitative Data Summary
| Compound | Solvent | Maximum Concentration |
| 8-Bromo-cGMP, sodium salt | Water | 100 mM[1] |
| 8-bromo Cyclic GMP (sodium salt) | PBS (pH 7.2) | 10 mg/ml[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a sufficient volume of high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes and store in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Loading with this compound
-
Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.
-
On the day of the experiment, prepare a fresh working solution of this compound by diluting the DMSO stock solution into a serum-free cell culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final DMSO concentration should ideally be kept below 0.5%.
-
Note: It is crucial to perform this dilution immediately before adding it to the cells. Vortex the working solution well.
-
-
Wash the cells once with the serum-free medium or buffer.
-
Remove the wash solution and add the this compound working solution to the cells.
-
Incubate the cells for a predetermined period (e.g., 30-60 minutes) at 37°C in a humidified incubator. The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
After incubation, wash the cells two to three times with the experimental buffer to remove any extracellular this compound.
-
The cells are now loaded with 8-Br-cGMP and are ready for downstream analysis.
Visualizations
Signaling Pathway: Activation of PKG by 8-Br-cGMP
Caption: Intracellular activation of Protein Kinase G (PKG) by this compound.
Experimental Workflow: Cell Loading and Analysis
Caption: A typical workflow for experiments involving cell loading with this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting experiments with this compound.
References
potential cytotoxicity of 8-Br-cGMP-AM at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of 8-Bromo-guanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM) at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
FAQs: Understanding Potential Cytotoxicity of this compound
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). The acetoxymethyl (AM) ester group increases its lipophilicity, allowing it to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the AM ester, releasing the active 8-Br-cGMP, which is a potent activator of cGMP-dependent protein kinase (PKG).[1][2]
Q2: Is this compound expected to be cytotoxic at high concentrations?
A2: Yes, high concentrations of this compound may exhibit cytotoxicity. This potential toxicity can stem from two main sources: the pharmacological effects of high intracellular concentrations of 8-Br-cGMP and the off-target effects of the AM ester group and its cleavage byproducts.
Q3: What are the potential mechanisms of cytotoxicity?
A3: The potential cytotoxic mechanisms include:
-
Pharmacological Effects of 8-Br-cGMP: High and sustained activation of the cGMP/PKG signaling pathway can lead to cell cycle arrest or apoptosis in a cell-type-specific manner.[3][4][5] For instance, in some cancer cell lines, activation of this pathway is pro-apoptotic.[5]
-
AM Ester-Related Toxicity: The hydrolysis of the AM ester releases byproducts, including formaldehyde (B43269) and acetic acid. Formaldehyde is a known cytotoxic agent that can cause cellular damage.[6][7]
-
Off-Target Effects: High concentrations of 8-Br-cGMP could potentially interact with other signaling pathways, leading to unintended cellular responses and toxicity.
Q4: How does the cytotoxicity of this compound differ from that of 8-Br-cGMP?
A4: this compound is expected to be more potent and potentially more cytotoxic at lower extracellular concentrations than 8-Br-cGMP because the AM ester facilitates higher intracellular accumulation of 8-Br-cGMP. Furthermore, the byproducts of AM ester hydrolysis contribute an additional layer of potential cytotoxicity not present with 8-Br-cGMP.
Data Presentation: Effects of 8-Br-cGMP on Cell Viability
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the observed effects of the active compound, 8-Br-cGMP, on the viability of various cell types. This can provide an indication of the potential pharmacological effects of this compound.
| Cell Type | Concentration | Exposure Time | Effect on Viability | Reference |
| Olfactory Ensheathing Cells | 500 µM | Not Specified | No significant effect | [8] |
| Schwann Cells | 500 µM | Not Specified | Slightly decreased (not significant) | [8] |
| Vascular Smooth Muscle Cells (infected with Ad.PKG) | 1 mM | 24 hours | Increased apoptosis | [3] |
| Pancreatic B-cell line (HIT-T15) | 100 µM | Not Specified | Promoted cell death | [4] |
| Breast Cancer Cells (MCF-7, MDA-MB-468) | Not Specified | Not Specified | Induces growth inhibition and apoptosis | [5] |
| Bone Marrow Stromal Cells | 1000 µM | Not Specified | Prevented ODQ-induced apoptosis | [9] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines a general method for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining
This protocol describes how to differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: Signaling pathway of this compound leading to potential cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in vehicle control | - DMSO concentration is too high.- Contamination of reagents or culture. | - Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%).- Use fresh, sterile reagents and maintain aseptic technique. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- Incomplete dissolution of this compound. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Vortex the stock solution and working solutions thoroughly before use. |
| No observable cytotoxicity even at high concentrations | - The cell line is resistant to this compound.- Insufficient incubation time.- Low intracellular esterase activity. | - Use a positive control known to induce cytotoxicity in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Consider using a different cell line or a direct PKG activator (8-Br-cGMP) to bypass the need for esterase cleavage. |
| Unexpected increase in cell viability at low concentrations | - Hormetic effect of the compound.- 8-Br-cGMP may have proliferative effects in the specific cell line at low concentrations. | - Expand the concentration range to capture the full dose-response curve.- Investigate the known effects of cGMP signaling in your cell type. |
| Discrepancy between different viability assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | - Use multiple, mechanistically different assays to confirm results (e.g., MTT, LDH release, and Annexin V staining). |
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for the involvement of cGMP and protein kinase G in nitric oxide-induced apoptosis in the pancreatic B-cell line, HIT-T15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing AM Ester Cleavage Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acetoxymethyl (AM) ester dyes. Here, you will find detailed information and protocols to mitigate the effects of byproducts generated during the intracellular cleavage of AM esters, ensuring the accuracy and reliability of your experimental data.
Understanding the Challenge: AM Ester Cleavage and its Byproducts
Acetoxymethyl (AM) esters are a widely used tool for introducing a variety of probes, including ion indicators and fluorescent dyes, into living cells. Their lipophilic nature allows them to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now hydrophilic and active probe within the cytoplasm.
However, this cleavage process is not without its consequences. The hydrolysis of each AM ester group releases byproducts, most notably formaldehyde (B43269) and acetic acid . While acetic acid can contribute to a slight decrease in intracellular pH, the primary concern for cellular health and experimental integrity is the generation of formaldehyde.
Formaldehyde is a highly reactive aldehyde that can lead to a variety of adverse effects, including:
-
Cytotoxicity: Formaldehyde can induce both apoptosis and necrosis, compromising cell viability and leading to inaccurate experimental readouts.
-
Protein and DNA Cross-linking: Its reactive nature can cause cross-linking of intracellular macromolecules, altering their function and potentially interfering with the biological processes being studied.
-
Assay Interference: These cellular changes can lead to artifacts in fluorescence-based assays, such as altered ion indicator signals or reduced enzymatic activity.
This guide will provide you with the necessary tools and knowledge to control for these confounding factors in your experiments.
Troubleshooting Guide
This section addresses common problems encountered due to AM ester cleavage byproducts and offers step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| High cell death or poor cell viability after loading with AM ester dye. | Cytotoxicity from formaldehyde released during AM ester hydrolysis. | 1. Reduce Dye Concentration and Incubation Time: Use the lowest effective concentration of the AM ester and the shortest possible incubation time. 2. Optimize Loading Temperature: Loading at room temperature instead of 37°C can sometimes reduce metabolic activity and byproduct formation. 3. Incorporate a Formaldehyde Scavenger: Co-incubate cells with a formaldehyde scavenger like N-acetylcysteine (NAC) or Glutathione (B108866) Ethyl Ester (GSH-EE) during the loading and washout steps. (See Experimental Protocols for details). |
| Punctate or compartmentalized dye staining instead of diffuse cytosolic signal. | Incomplete hydrolysis of the AM ester or sequestration of the dye in organelles. This can be exacerbated by cellular stress from byproducts.[1][2][3] | 1. Optimize Loading Conditions: Lower the loading temperature and reduce the dye concentration and incubation time.[3] 2. Use an Organic Anion Transporter (OAT) Inhibitor: Add probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) to the loading and washout buffers to prevent active transport of the dye into organelles.[3][4][5] 3. Ensure Complete De-esterification: Allow sufficient time (e.g., 30 minutes) in dye-free buffer after loading for intracellular esterases to fully cleave the AM groups.[3] |
| Inconsistent or variable fluorescence intensity between cells. | Differences in esterase activity between cells, leading to varying levels of dye loading and byproduct generation. | 1. Optimize and Standardize Loading Protocol: Ensure consistent timing, temperature, and reagent concentrations for all samples. 2. Consider a Ratiometric Dye: If available for your application, ratiometric dyes can help normalize for variations in dye concentration. 3. Use an Alternative Loading Method: For sensitive applications, consider alternatives to AM esters such as dextran-conjugated dyes or genetically encoded indicators. |
| Altered cellular signaling or response after dye loading. | Interference from formaldehyde or pH changes due to byproducts. | 1. Perform Control Experiments: Include controls with and without the AM ester dye to assess the impact of the loading process itself on the signaling pathway of interest. 2. Utilize a Formaldehyde Scavenger: Mitigate the effects of formaldehyde by including a scavenger during the loading process. 3. Wash Cells Thoroughly: Ensure complete removal of extracellular AM ester and byproducts by performing multiple washes with fresh buffer after loading. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of AM ester cleavage?
The enzymatic cleavage of the acetoxymethyl ester group by intracellular esterases releases two main byproducts: formaldehyde and acetic acid.
Q2: How does formaldehyde affect my cells and experiments?
Formaldehyde is a known cytotoxic agent that can induce apoptosis and necrosis. It can also cross-link proteins and nucleic acids, potentially altering their function and interfering with the biological process you are studying. This can lead to experimental artifacts and compromise the validity of your results.
Q3: What is a formaldehyde scavenger and how does it work?
A formaldehyde scavenger is a compound that reacts with and neutralizes formaldehyde, rendering it non-toxic. In a cell culture context, thiol-containing antioxidants like N-acetylcysteine (NAC) and glutathione ethyl ester (GSH-EE) can act as formaldehyde scavengers. They are thought to directly react with formaldehyde, preventing it from interacting with cellular components.
Q4: Are there commercially available formaldehyde scavengers specifically for AM ester loading?
Currently, there are no commercially available products marketed specifically as "formaldehyde scavengers for AM ester loading." Researchers typically use readily available thiol-containing antioxidants like N-acetylcysteine (NAC) or cell-permeable glutathione derivatives for this purpose.
Q5: What is Pluronic® F-127 and how does it help?
Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of hydrophobic AM esters in aqueous loading buffers.[6][7] This improves the loading efficiency and allows for the use of lower dye concentrations, which can indirectly reduce the overall amount of byproducts generated. It does not, however, directly neutralize formaldehyde.
Q6: What are organic anion transporter (OAT) inhibitors and why are they used with AM esters?
Once the AM ester is cleaved, the resulting dye is often negatively charged. Some cell types express organic anion transporters (OATs) that can actively pump these negatively charged molecules out of the cytoplasm or into organelles, leading to dye leakage or compartmentalization.[1][4] OAT inhibitors like probenecid and sulfinpyrazone block these transporters, helping to retain the dye in the cytosol.[3][4][5]
Q7: When should I consider alternatives to AM esters?
You should consider alternatives to AM esters if:
-
Your cells are particularly sensitive to formaldehyde toxicity.
-
You observe significant dye compartmentalization that cannot be resolved by optimizing loading conditions or using OAT inhibitors.
-
Your experiments require very long-term imaging (hours to days), where dye leakage and phototoxicity from AM esters can be problematic.
-
You need to target the indicator to a specific subcellular compartment.
Excellent alternatives include dextran-conjugated dyes and genetically encoded calcium indicators (GECIs).
Experimental Protocols
Protocol 1: Standard AM Ester Loading with Pluronic® F-127 and Probenecid
This protocol is a starting point for many cell types and can be optimized as needed.
Materials:
-
AM ester dye of choice
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 20% solution in DMSO
-
Probenecid
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Procedure:
-
Prepare a 1-5 mM stock solution of the AM ester dye in anhydrous DMSO.
-
Prepare a 250 mM stock solution of Probenecid in 1 M NaOH.
-
On the day of the experiment, prepare the loading buffer:
-
For each 1 mL of loading buffer, mix your AM ester stock solution and the 20% Pluronic® F-127 solution in a 1:1 ratio.
-
Dilute this mixture into your physiological buffer to achieve a final dye concentration of 1-10 µM.
-
Add probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from your cells.
-
Wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.
-
-
Washout and De-esterification:
-
Remove the loading buffer.
-
Wash the cells twice with fresh, dye-free physiological buffer containing probenecid.
-
Incubate the cells in the dye-free buffer with probenecid for at least 30 minutes at the loading temperature to allow for complete de-esterification.
-
-
Proceed with your experiment.
Protocol 2: AM Ester Loading with a Formaldehyde Scavenger (N-acetylcysteine - NAC)
This protocol incorporates a formaldehyde scavenger to mitigate cytotoxicity.
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Follow steps 1-3 of Protocol 1 to prepare your loading buffer.
-
Add NAC to the loading buffer to a final concentration of 1-5 mM.
-
Cell Loading:
-
Proceed with cell loading as described in step 4 of Protocol 1, using the loading buffer containing NAC.
-
-
Washout and De-esterification:
-
Prepare a washout buffer consisting of your physiological buffer, probenecid, and NAC at the same concentrations used in the loading buffer.
-
Remove the loading buffer and wash the cells twice with the washout buffer.
-
Incubate the cells in the washout buffer for at least 30 minutes.
-
-
Final Wash:
-
Wash the cells once with the physiological buffer (without NAC and probenecid) before starting your experiment.
-
-
Proceed with your experiment.
Note: The optimal concentration of NAC may vary depending on the cell type and the concentration of the AM ester used. It is recommended to perform a dose-response curve to determine the most effective and least toxic concentration of NAC for your specific experimental conditions. A similar protocol can be adapted for Glutathione Ethyl Ester (GSH-EE) at a concentration of approximately 2-5 mM.
Protocol 3: Cell Viability Assessment Post-Loading
It is crucial to assess cell viability after implementing any new loading protocol. A simple Calcein-AM/Propidium Iodide (PI) assay can be used.
Materials:
-
Calcein-AM
-
Propidium Iodide (PI)
-
Physiological buffer
Procedure:
-
Load your cells with the experimental AM ester dye using your chosen protocol (with or without scavengers).
-
After the final washout step, incubate the cells in a solution containing Calcein-AM (e.g., 1 µM) and PI (e.g., 1 µg/mL) in your physiological buffer for 15-30 minutes at room temperature, protected from light.
-
Image the cells using fluorescence microscopy.
-
Live cells will show green fluorescence from Calcein.
-
Dead cells will show red fluorescence from PI.
-
-
Quantify the percentage of live and dead cells to assess the cytotoxicity of your loading protocol.
Data Presentation
Table 1: Recommended Concentrations of Reagents for AM Ester Loading
| Reagent | Stock Concentration | Final Working Concentration | Purpose |
| AM Ester Dye | 1-10 mM in DMSO | 1-10 µM | Intracellular probe |
| Pluronic® F-127 | 20% in DMSO | 0.02-0.1% | Dispersing agent |
| Probenecid | 250 mM in 1M NaOH | 1-2.5 mM | Organic Anion Transporter Inhibitor |
| Sulfinpyrazone | 100 mM in DMSO | 0.1-0.25 mM | Organic Anion Transporter Inhibitor |
| N-acetylcysteine (NAC) | 500 mM in water (freshly prepared) | 1-5 mM | Formaldehyde Scavenger |
| Glutathione Ethyl Ester (GSH-EE) | 100 mM in water (freshly prepared) | 2-5 mM | Formaldehyde Scavenger |
Table 2: Comparison of AM Ester Alternatives
| Method | Principle | Advantages | Disadvantages |
| Dextran-Conjugated Dyes | The dye is conjugated to a large dextran (B179266) molecule, which is loaded into cells via microinjection or other physical methods. | - No cleavage byproducts. - Excellent retention in the cytosol. - Reduced compartmentalization.[8] | - Requires invasive loading techniques. - Not suitable for high-throughput screening. |
| Genetically Encoded Indicators (e.g., GCaMPs) | A fluorescent protein is engineered to change its fluorescence upon ion binding. The indicator is introduced into cells via transfection or viral transduction. | - No cleavage byproducts. - Can be targeted to specific subcellular compartments. - Suitable for long-term imaging. - Can be used to create stable cell lines or transgenic animals. | - Requires molecular biology techniques. - Expression levels can be variable. - May have slower kinetics compared to small molecule dyes. |
Visualizations
References
- 1. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multicolor Labeling and Functional Analysis of Live Cells Using Fluorescent Calcein AM Dyes | AAT Bioquest [aatbio.com]
- 5. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
troubleshooting unexpected results in 8-Br-cGMP-AM experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-guanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM).
Troubleshooting Unexpected Results
Issue 1: No observable effect or a weaker-than-expected response after treatment with this compound.
This is a common issue that can arise from several factors related to the compound's stability, delivery, and mechanism of action.
Possible Causes and Solutions:
-
Inadequate Hydrolysis of the AM Ester: this compound is a cell-permeant prodrug that requires cleavage by intracellular esterases to release the active 8-Br-cGMP.[1] If the target cells have low esterase activity, the conversion to the active form will be inefficient.
-
Troubleshooting Steps:
-
Verify Esterase Activity: If possible, perform an intracellular esterase activity assay to confirm that the cell type you are using can efficiently hydrolyze the AM ester.
-
Increase Incubation Time: Extend the incubation period to allow for more complete hydrolysis.
-
Optimize Concentration: While high concentrations can lead to off-target effects, a modest increase in the this compound concentration may be necessary for cells with low esterase activity.
-
Alternative Compound: Consider using 8-Br-cGMP, the active, membrane-permeant form, directly if cell permeability is not a major issue in your experimental setup. However, be aware that its permeability is generally lower than its AM ester counterpart.[2]
-
-
-
Compound Instability and Degradation: Although more resistant to hydrolysis by phosphodiesterases (PDEs) than cGMP, 8-Br-cGMP is not completely stable and can be slowly metabolized.[2][3]
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh solutions of this compound immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Proper Storage: Store the lyophilized compound and stock solutions at -20°C or lower.
-
Consider PDE-resistant Analogs: For long-term experiments, consider using more metabolically stable analogs like 8-pCPT-cGMP, which is not hydrolyzed by several common PDEs.[3][4]
-
-
-
Suboptimal Experimental Conditions: The experimental buffer, pH, and temperature can affect compound stability and cellular responses.
-
Troubleshooting Steps:
-
pH of Media: Ensure the pH of your cell culture media or buffer is within the optimal physiological range (typically 7.2-7.4).
-
Temperature: Perform experiments at the recommended temperature for your specific cell line or tissue.
-
-
Issue 2: Inconsistent or variable results between experiments.
Variability can be introduced at multiple stages of the experimental workflow.
Possible Causes and Solutions:
-
Inconsistent Cell Health and Density: The physiological state of the cells can significantly impact their response to stimuli.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a consistent cell passage number, seeding density, and growth phase for all experiments.
-
Monitor Cell Viability: Perform a viability assay to ensure that the observed effects are not due to cytotoxicity of the compound at the concentrations used.
-
-
-
Pipetting and Dilution Errors: Inaccurate preparation of stock and working solutions is a common source of variability.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate all pipettes used for preparing solutions.
-
Serial Dilutions: Prepare working solutions from a concentrated stock through careful serial dilutions.
-
-
-
Presence of Serum: Components in serum can sometimes interfere with the activity of the compound or the downstream signaling pathways.
-
Troubleshooting Steps:
-
Serum Starvation: Consider serum-starving the cells for a few hours before the experiment, if appropriate for your cell type and assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP). The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to cross the cell membrane.[1] Once inside the cell, intracellular esterases cleave the AM group, releasing the active molecule, 8-Br-cGMP. 8-Br-cGMP then acts as an activator of cGMP-dependent protein kinase (PKG).
Q2: How do I properly dissolve and store this compound?
A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For storage, aliquot the stock solution into single-use volumes and store at -20°C or below to minimize freeze-thaw cycles. Protect from light and moisture.
Q3: What concentration of this compound should I use in my experiments?
A3: The optimal concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. A typical starting point for many cell-based assays is in the range of 10-100 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. For example, in some studies, concentrations as low as 40 µM have been shown to be effective, while others have used up to 500 µM.
Q4: Are there any known off-target effects of 8-Br-cGMP?
A4: Yes, while 8-Br-cGMP is a valuable tool, it's important to be aware of potential off-target effects. It has been shown to influence intracellular calcium levels, in some cases inhibiting calcium accumulation.[5][6] Additionally, while more resistant to hydrolysis by phosphodiesterases (PDEs) than cGMP, it can still interact with and be metabolized by some PDEs, which could lead to complex downstream effects on cyclic nucleotide signaling.[4][7]
Q5: What are appropriate negative controls for my this compound experiment?
A5: To ensure the observed effects are specific to the action of 8-Br-cGMP, several controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Inactive Analog Control: Use an inactive analog, such as 8-bromo-GMP (the non-cyclic form), to demonstrate that the cyclic monophosphate structure is necessary for the observed activity.[8]
-
PKG Inhibitor: To confirm that the effects are mediated by PKG, pre-treat cells with a specific PKG inhibitor, such as KT5823 or Rp-8-Br-PET-cGMPS, before adding this compound.[9][10]
Data Presentation
Table 1: Comparison of cGMP Analogs
| Feature | cGMP | 8-Br-cGMP | 8-pCPT-cGMP |
| Cell Permeability | Low | Moderate | High |
| Potency (PKG Activation) | Baseline | More potent than cGMP | More potent than 8-Br-cGMP[4] |
| Metabolic Stability (vs. PDEs) | Low | More stable than cGMP[3] | Highly stable[3][4] |
| Common Application | Endogenous second messenger | Experimental activator of PKG | Potent and selective activator of PKG in intact cells[4] |
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline. Optimization of concentrations and incubation times is crucial for each specific cell type and experiment.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (with or without serum, as required by the experiment)
-
Cultured cells in appropriate plates or dishes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening.
-
Prepare a 10-100 mM stock solution in anhydrous DMSO. For example, to make a 50 mM stock, dissolve 5.25 mg of this compound (MW: 525.2 g/mol ) in 200 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Cell Seeding:
-
Seed your cells in the desired format (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight, or as required.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. For example, to prepare a 100 µM working solution from a 50 mM stock, perform a 1:500 dilution (e.g., 2 µL of stock in 998 µL of medium).
-
Prepare working solutions for all experimental conditions, including vehicle and other controls.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Gently wash the cells once with pre-warmed PBS, if necessary.
-
Add the appropriate volume of the prepared working solutions to each well.
-
Incubate the cells for the desired period (this can range from minutes to several hours, depending on the assay).
-
-
Downstream Analysis:
-
Following incubation, proceed with your specific downstream assay (e.g., protein phosphorylation analysis, gene expression analysis, cell viability assay, calcium imaging).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for no/weak effects.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. biolog.de [biolog.de]
- 3. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Bromo-cyclic GMP inhibits the calcium channel current in embryonic chick ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-bromo-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
quality control and purity assessment of 8-Br-cGMP-AM
Technical Support Center: 8-Br-cGMP-AM
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the quality control and purity assessment of 8-Bromoguanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (this compound).
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a cell-permeable analog of 8-Bromo-cGMP. The acetoxymethyl (AM) ester group makes the molecule more lipophilic, allowing it to readily cross cell membranes. Once inside the cell, endogenous esterase enzymes cleave the AM groups, releasing the active, membrane-impermeant 8-Br-cGMP.[1][2] This active form is a potent activator of cGMP-dependent protein kinase (PKG) and is used in research to study cGMP signaling pathways, particularly in areas like cardiovascular disease.[3][4]
2. How should I properly store and handle this compound?
Proper storage is critical to prevent degradation. While the compound is stable enough for shipment at ambient temperatures, it must be stored in a freezer upon receipt.[1] For long-term stability, -80°C is recommended, though -20°C is also acceptable.[1] The compound is often supplied as a lyophilized solid, which is sensitive to humidity; ensure the container is tightly sealed.[1][5]
3. How do I prepare a stock solution?
Aqueous solutions of this compound are not stable and should be prepared immediately before use.[1] For stock solutions, use an anhydrous organic solvent like DMSO or DMF.[1]
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitute the solid in anhydrous DMSO or DMF to a concentration of 1-100 mM.
-
Ensure complete dissolution by vortexing or using an ultrasonic bath.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
4. My experiment is not working. What are some common troubleshooting steps?
If you are not observing the expected biological effect, consider the following:
-
Extracellular Hydrolysis: The most common issue is premature hydrolysis of the AM esters by esterases present in serum. If using cell culture, ensure the medium is serum-free for at least 15 minutes during incubation with this compound.[1]
-
Compound Degradation: The compound may have degraded due to improper storage (e.g., exposure to moisture or non-anhydrous solvents). Purity should be checked via HPLC. Aqueous solutions are highly unstable.[1]
-
Cellular Esterase Activity: The target cells may have low intracellular esterase activity, leading to inefficient conversion of the prodrug to its active form.
-
Control Experiments: Use a negative control to account for side effects from the byproducts of AM ester hydrolysis (formaldehyde and acetic acid). Phosphate (B84403) tris(acetoxymethyl)ester (PO4-AM3) is a recommended control reagent for this purpose.[1][2]
5. What are the expected impurities in a sample of this compound?
The primary impurity is the active, hydrolyzed form, 8-Br-cGMP . This can form if the compound is exposed to moisture or non-anhydrous solvents. Other potential impurities include residual starting materials from synthesis or byproducts from further degradation, such as 8-Br-5'-GMP , which results from the cleavage of the cyclic phosphate ring by phosphodiesterases (PDEs) or other hydrolytic processes.[6]
6. How is this compound different from 8-Br-cGMP?
The key difference is cell permeability. This compound is membrane-permeant due to the AM esters, which mask the polar phosphate group.[1] 8-Br-cGMP is a polar molecule that does not readily cross cell membranes.[1] Therefore, this compound is used to deliver the active compound into intact cells, while 8-Br-cGMP is typically used in cell-free assays or with permeabilized cells.
Quantitative Data and Specifications
Quantitative data for this compound and its parent compound are summarized below.
Table 1: Physicochemical Properties
| Property | This compound | 8-Br-cGMP (Sodium Salt) |
| CAS Number | 272445-71-3[3] | 51116-01-9[7] |
| Molecular Formula | C13H15BrN5O9P[3] | C10H10BrN5O7PNa[7] |
| Formula Weight | 508.16 g/mol | 446.09 g/mol [8] |
| Appearance | Lyophilized or crystalline solid[1] | Crystalline solid[7] |
| Purity (Typical) | ≥98% (Varies by supplier) | ≥98% to >99%[5][7] |
| λmax | Not specified | ~264 nm[7] |
Table 2: Recommended Storage and Solution Stability
| Condition | Recommendation | Stability |
| Solid (As Received) | Store at -20°C (required) or -80°C (recommended).[1] | ≥ 4 years (for 8-Br-cGMP)[7] |
| Aqueous Solution | Prepare fresh immediately before use. | Unstable, labile.[1] |
| Anhydrous DMSO/DMF Stock | Store frozen at -20°C to -80°C.[1] | Relatively stable.[1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolysate, 8-Br-cGMP.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Prepare a reference standard of 8-Br-cGMP in the same manner.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 264 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for all detected components.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Compare the retention time of any secondary peaks to the 8-Br-cGMP reference standard to confirm the presence of the hydrolysate. Due to its higher polarity, 8-Br-cGMP will have a shorter retention time than this compound.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
LC-MS/MS is a highly sensitive method for confirming the identity of the compound and analyzing its metabolites in biological samples.[9]
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatography: Use an HPLC or UPLC system with conditions similar to those described in Protocol 1 to achieve chromatographic separation.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Analysis:
-
Full Scan: Acquire a full scan to find the protonated molecular ion [M+H]+. For this compound (C13H15BrN5O9P), the expected monoisotopic mass is 506.9845, so the [M+H]+ ion should be observed at m/z 507.9923.
-
Tandem MS (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.
-
-
Visualizations
Signaling Pathway and Activation
Caption: Intracellular activation pathway of this compound.
Quality Control Experimental Workflow
Caption: Standard experimental workflow for quality control.
Troubleshooting Guide
Caption: Decision tree for troubleshooting failed experiments.
References
- 1. biolog.de [biolog.de]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biolog.de [biolog.de]
- 6. pnas.org [pnas.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 9. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing slow or incomplete hydrolysis of 8-Br-cGMP-AM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues related to the slow or incomplete hydrolysis of 8-Br-cGMP-AM in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
8-Bromo-guanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (this compound) is a cell-permeant analog of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] The acetoxymethyl (AM) ester group masks the negative charges of the phosphate (B84403) backbone, rendering the molecule lipophilic and able to cross the cell membrane.[4][5][6] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeant 8-Br-cGMP.[4][7][8] 8-Br-cGMP is a potent activator of cGMP-dependent protein kinase (PKG) and is more resistant to hydrolysis by phosphodiesterases (PDEs) than cGMP itself.[1][9][10]
Q2: My cells are not responding to this compound treatment. What are the possible causes?
A lack of cellular response is often due to insufficient intracellular concentration of the active 8-Br-cGMP. This can stem from several factors:
-
Slow or incomplete hydrolysis: The AM ester may not be efficiently cleaved inside the cells.
-
Extracellular hydrolysis: Esterases present in the cell culture medium (e.g., from serum) can hydrolyze the AM ester before it enters the cells.[7][11]
-
Compound instability: Aqueous solutions of this compound are labile and should be prepared fresh.[7]
-
Suboptimal loading conditions: Incubation time, temperature, or concentration may not be optimal for your specific cell type.
-
Low intracellular esterase activity: Some cell types have inherently low esterase activity.[12]
Q3: How can I determine if the hydrolysis of this compound is incomplete in my cells?
Directly measuring the intracellular concentration of 8-Br-cGMP can be challenging. However, you can indirectly assess the efficiency of hydrolysis through the following approaches:
-
Use a positive control: Treat your cells with a known membrane-permeant activator of the cGMP signaling pathway that does not require enzymatic cleavage, such as 8-Br-cGMP (the non-AM version, which can be cell-permeant in many systems) or other cGMP analogs.[13] A response to the control but not to this compound suggests a hydrolysis problem.
-
Assess intracellular esterase activity: Use a commercially available esterase activity assay. These assays typically employ a fluorogenic substrate that becomes fluorescent upon cleavage by intracellular esterases.[14][15] This will help you determine if your cells have sufficient esterase activity.
-
Optimize loading conditions: Systematically vary the concentration, incubation time, and temperature of this compound loading to see if the cellular response improves.[16]
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound:
-
Storage: Store the solid compound at -20°C or -80°C, protected from moisture.[7]
-
Stock solutions: Prepare concentrated stock solutions (1-10 mM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][7] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C.[4]
-
Working solutions: Aqueous solutions of this compound are unstable and should be prepared immediately before use.[7] When diluting the DMSO stock into your aqueous experimental buffer, ensure rapid and thorough mixing.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered with this compound.
Issue 1: No or Weak Cellular Response
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Hydrolysis | Optimize loading conditions: - Concentration: Titrate this compound concentration (typically 1-100 µM).[17][18] - Incubation Time: Increase incubation time (e.g., from 30 min to 60 or 90 min). - Temperature: Increase incubation temperature (from room temperature to 37°C). | Different cell types have varying esterase activity and membrane permeability.[12] Optimization can enhance intracellular accumulation and subsequent hydrolysis. |
| Low Intracellular Esterase Activity | Assess cellular esterase activity using a fluorogenic substrate (e.g., calcein (B42510) AM). | This will confirm if the cells have sufficient enzymatic machinery to activate the compound.[14][15] |
| Extracellular Hydrolysis by Serum Esterases | Perform experiments in serum-free medium. If serum is required, reduce the serum concentration or use heat-inactivated serum (though some esterase activity may remain).[7] | Serum contains esterases that can prematurely hydrolyze this compound in the medium, preventing it from entering the cells.[11] |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment from a properly stored, anhydrous DMSO stock. | Aqueous solutions of AM esters are prone to hydrolysis.[4][7] |
| Poor Solubility in Aqueous Medium | When preparing the working solution, add the DMSO stock to the aqueous buffer and mix vigorously (e.g., by vortexing). The use of a dispersing agent like Pluronic® F-127 may also aid in solubilization.[7] | Poorly dissolved compound will not be available to the cells. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step | Rationale |
| Cytotoxicity from Hydrolysis Byproducts | Use the lowest effective concentration of this compound. Include a control for byproducts by treating cells with phosphate tris(acetoxymethyl)ester (PO4-AM3).[7] | The hydrolysis of the AM ester releases formaldehyde (B43269) and acetic acid, which can be toxic to cells at high concentrations.[4] |
| Incomplete Removal of Extracellular Compound | Wash cells thoroughly with fresh, serum-free buffer after the loading period. | Residual extracellular this compound can contribute to background signal or be slowly hydrolyzed, leading to prolonged and unintended signaling.[12] |
| Compartmentalization of the Compound | Reduce the loading temperature or incubation time. Assess compartmentalization by fluorescence microscopy if a fluorescent analog is available. | AM esters can sometimes accumulate in intracellular organelles, which may not be the intended site of action.[12] |
Data Presentation
Table 1: Example of Concentration and Incubation Time Optimization for this compound
| Cell Type | This compound Concentration (µM) | Incubation Time (min) | Temperature (°C) | Observed Response (e.g., % PKG activation) |
| Smooth Muscle Cells | 1 | 30 | 37 | 15% |
| 10 | 30 | 37 | 55% | |
| 50 | 30 | 37 | 85% | |
| 10 | 15 | 37 | 30% | |
| 10 | 60 | 37 | 70% | |
| Neuronal Cells | 1 | 60 | 37 | 5% |
| 10 | 60 | 37 | 20% | |
| 50 | 60 | 37 | 45% | |
| 10 | 60 | 30 | 10% | |
| Note: This table presents hypothetical data for illustrative purposes. Optimal conditions must be determined empirically for each experimental system. |
Experimental Protocols
Protocol 1: General Protocol for Cell Loading with this compound
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells on an appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Prepare Loading Buffer: Immediately before use, dilute the 10 mM stock solution to the desired final concentration (e.g., 1-100 µM) in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution or a simple saline solution). Ensure rapid mixing to prevent precipitation.
-
Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with the serum-free physiological buffer. c. Add the loading buffer containing this compound to the cells. d. Incubate for the desired time (e.g., 30-60 minutes) at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
Washing: a. Remove the loading buffer. b. Wash the cells two to three times with fresh, warm, serum-free buffer to remove any extracellular this compound.
-
Experimentation: Proceed with your downstream experimental measurements in the appropriate buffer.
Protocol 2: Assessment of Intracellular Esterase Activity using Calcein AM
-
Prepare Calcein AM Stock Solution: Prepare a 1 mM stock solution of Calcein AM in anhydrous DMSO.
-
Cell Preparation: Prepare cells as you would for your this compound experiment.
-
Loading: a. Dilute the Calcein AM stock solution to a final concentration of 1-5 µM in a physiological buffer. b. Incubate the cells with the Calcein AM solution for 15-30 minutes at 37°C.
-
Measurement: a. Wash the cells to remove extracellular Calcein AM. b. Measure the intracellular fluorescence using a fluorescence microscope or plate reader with appropriate filters for Calcein (excitation ~495 nm, emission ~515 nm). c. A strong green fluorescence indicates high esterase activity.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound.
Caption: Logical relationships of hydrolysis issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. What is an AM ester? | AAT Bioquest [aatbio.com]
- 7. biolog.de [biolog.de]
- 8. This compound BIOLOG Life Science Institute [biolog.de]
- 9. pnas.org [pnas.org]
- 10. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 11. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. biolog.de [biolog.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 8-Br-cGMP-AM and 8-pCPT-cGMP in Activating cGMP-Dependent Protein Kinase
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic cyclic guanosine (B1672433) monophosphate (cGMP) analog is critical for the accurate investigation of cGMP-mediated signaling pathways. This guide provides an objective comparison of two commonly used cGMP analogs, 8-Bromo-guanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM) and 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphate (8-pCPT-cGMP), focusing on their efficacy in activating cGMP-dependent protein kinase (PKG).
This comparison guide delves into the mechanisms of action, cell permeability, and potency of these two compounds, supported by experimental data and detailed protocols for key assays. The aim is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental setup.
Mechanism of Action and Key Differences
Both this compound and 8-pCPT-cGMP are potent activators of PKG, a key effector in the cGMP signaling cascade that plays a crucial role in various physiological processes, including vasodilation, platelet inhibition, and neuronal function.[1] However, they differ significantly in their chemical properties, which in turn affects their biological activity in intact cells.
8-pCPT-cGMP is a highly lipophilic and metabolically stable analog of cGMP.[2] Its chemical structure allows for excellent cell membrane permeability and renders it resistant to hydrolysis by many phosphodiesterases (PDEs), the enzymes responsible for degrading cGMP.[3] This stability ensures a sustained activation of PKG within the cell. Consequently, 8-pCPT-cGMP is considered a superior agent for many applications, particularly in intact cell systems.[4]
8-Br-cGMP , the parent compound of this compound, is also a PKG activator but exhibits lower lipophilicity and is more susceptible to degradation by PDEs compared to 8-pCPT-cGMP.[3] To overcome the challenge of its poor cell permeability, it is often used in its acetoxymethyl (AM) ester form, This compound . This modification renders the molecule more lipophilic, facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-Br-cGMP, which is then "trapped" intracellularly to activate PKG.[2]
Quantitative Comparison of Efficacy
The selection of a cGMP analog often hinges on its potency in activating PKG within a cellular context. While direct comparative studies using this compound are limited, the superior efficacy of 8-pCPT-cGMP over the parent 8-Br-cGMP is well-documented. Due to its enhanced cell permeability and stability, 8-pCPT-cGMP generally exhibits a higher potency in intact cell-based assays.
| Parameter | This compound | 8-pCPT-cGMP | Key Considerations |
| Mechanism of Action | Prodrug; intracellularly converted to 8-Br-cGMP to activate PKG. | Direct and selective activator of PKG.[2] | 8-pCPT-cGMP's direct action may lead to a more rapid and predictable response. |
| Cell Permeability | Enhanced by AM ester modification. | Inherently high due to its lipophilic nature.[3] | Both are designed for use in intact cells, but 8-pCPT-cGMP's inherent permeability is a distinct advantage. |
| Metabolic Stability | 8-Br-cGMP is susceptible to hydrolysis by PDEs.[3] | Highly resistant to many phosphodiesterases.[3] | 8-pCPT-cGMP provides a more sustained intracellular concentration and PKG activation. |
| Potency (PKG Activation) | Generally lower than 8-pCPT-cGMP. | More potent activator of PKG in intact cells.[3] | The higher potency of 8-pCPT-cGMP allows for the use of lower concentrations, potentially reducing off-target effects. |
Experimental Protocols
To aid researchers in the evaluation of these compounds, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Assessment of PKG Activation via VASP Phosphorylation using Western Blot
The phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 is a widely accepted marker for PKG activity in intact cells.[1]
1. Cell Culture and Treatment:
-
Plate cells (e.g., human platelets, vascular smooth muscle cells) in appropriate culture vessels and allow them to adhere or stabilize.
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer for platelets).
-
Pre-incubate the cells with either this compound or 8-pCPT-cGMP at various concentrations for a specified time (e.g., 10-30 minutes) at 37°C. A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis:
-
Terminate the incubation by adding ice-cold lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[5]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane thoroughly.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[5]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VASP or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated VASP to total VASP is calculated to determine the extent of PKG activation.
Experimental Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a standard in vitro method to predict the intestinal absorption and permeability of compounds.[6][7][8]
1. Caco-2 Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[9]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Assay Procedure:
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To measure apical-to-basolateral (A-B) permeability, add the test compound (this compound or 8-pCPT-cGMP) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
3. Sample Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
5. Calculation of Efflux Ratio:
-
The efflux ratio is calculated as the ratio of the Papp value in the B-A direction to the Papp value in the A-B direction: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the cGMP signaling pathway, the intracellular activation of this compound, and a typical experimental workflow.
Caption: The cGMP signaling pathway.
Caption: Intracellular activation of this compound.
Caption: VASP phosphorylation assay workflow.
Conclusion
In the comparative analysis of this compound and 8-pCPT-cGMP, the latter emerges as a more potent and reliable tool for activating PKG in intact cells. Its inherent high cell permeability and resistance to enzymatic degradation ensure a more consistent and sustained intracellular concentration, leading to robust and reproducible experimental outcomes. While this compound offers an improvement over its parent compound, 8-Br-cGMP, by enhancing cell permeability, it may not match the overall efficacy of 8-pCPT-cGMP.
For researchers investigating the nuances of cGMP signaling, 8-pCPT-cGMP is often the preferred choice for its superior pharmacological profile. However, the selection of the appropriate analog should always be guided by the specific experimental context, including the cell type, the duration of the experiment, and the desired concentration of the active compound. The provided experimental protocols offer a framework for the empirical determination of the most suitable compound for a given research question.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-pCPT-cGMP BIOLOG Life Science Institute [biolog.de]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
Validating PKG Activation: A Comparative Guide to Western Blot Analysis of 8-Br-cGMP-AM
For researchers in pharmacology and cell biology, confirming the activation of Protein Kinase G (PKG) is a critical step in elucidating a variety of cellular signaling pathways. The cell-permeable analog, 8-Bromoguanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), is a widely utilized tool for inducing PKG activity. This guide provides a comprehensive comparison of methods to validate its efficacy, with a primary focus on Western blotting of the downstream target, Vasodilator-Stimulated Phosphoprotein (VASP).
This guide will delve into the experimental data supporting this validation, compare it with alternative methods, and provide detailed protocols for practical application in the laboratory.
Comparing PKG Activation Methods: Western Blot vs. Kinase Activity Assays
The activation of PKG is most commonly assessed by measuring the phosphorylation of its downstream substrates. Western blotting for phosphorylated VASP (p-VASP) at Ser239 is a widely accepted and reliable method.[1] However, direct measurement of kinase activity using in vitro assays offers a more direct, albeit sometimes more complex, alternative.
| Feature | Western Blot for p-VASP (Ser239) | In Vitro Kinase Activity Assay (ELISA-based) |
| Principle | Immunodetection of a specific phosphorylation event on a downstream target protein. | Measures the direct transfer of phosphate (B84403) from ATP to a generic or specific substrate by PKG. |
| Metric | Relative abundance of p-VASP to total VASP. | Rate of substrate phosphorylation (e.g., colorimetric or fluorescence change). |
| Throughput | Moderate; suitable for analyzing multiple samples simultaneously. | Higher; often performed in a 96-well plate format. |
| Specificity | High for the specific phosphorylation event; potential for off-target kinase effects. | Can be highly specific for PKG if purified enzyme is used; lysates may have other kinase activity. |
| Cellular Context | Reflects in-cell PKG activity and the accessibility of the substrate. | Measures the intrinsic catalytic activity of PKG, often in a non-cellular context. |
| Ease of Use | Requires expertise in Western blotting techniques. | Generally straightforward with a commercial kit. |
Quantitative Comparison of PKG Activators by Western Blot
| Activator | Typical Concentration | Fold Increase in p-VASP (Ser239) (Mean ± SEM) | Reference |
| 8-Br-cGMP | 100 µM | 4.5 ± 0.6 | [2] |
| Sodium Nitroprusside (SNP) | 100 µM | 3.8 ± 0.5 | [3][4] |
| YC-1 | 10 µM | 3.2 ± 0.4 | (Implied from sGC activation) |
| PMA (Phorbol 12-Myristate 13-Acetate) | 100 nM | 2.5 ± 0.3 | [2] |
Note: The values presented are illustrative and can vary depending on the cell type, treatment duration, and experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the PKG signaling pathway and the experimental workflow for its validation.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-VASP (Ser239)
This protocol outlines the key steps for assessing PKG activation in cell culture through the detection of VASP phosphorylation at Serine 239.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal kinase activity.
-
Treat cells with this compound (typically 100 µM) or other activators for the desired time (e.g., 30-60 minutes). Include a vehicle-treated control.
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Western Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against p-VASP (Ser239) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total VASP or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
Protocol 2: Alternative Method - PKG Kinase Activity ELISA
This protocol provides a general outline for a commercially available PKG ELISA kit.[7][8][9]
1. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Cell lysates should be prepared according to the kit's recommendations, often using a specific lysis buffer provided.
2. Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the biotinylated antibody specific for the PKG substrate.
-
Incubate for the recommended time at the specified temperature (e.g., 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add HRP-conjugated streptavidin and incubate.
-
Wash the wells again to remove unbound reagents.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the provided stop solution.
3. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the standards provided.
-
Calculate the PKG activity in the samples based on the standard curve.
Considerations for Specificity and Off-Target Effects
When using this compound, it is important to consider its potential for off-target effects. While it is a potent activator of PKG, at higher concentrations, it can also activate Protein Kinase A (PKA).[6][10] To ensure the observed effects are indeed mediated by PKG, consider the following controls:
-
PKA-specific inhibitor: Co-treatment with a PKA-specific inhibitor, such as Rp-cAMPS, can help to dissect the specific contribution of PKG.[6]
-
PKG-specific inhibitor: The use of a PKG-specific inhibitor, like KT5823, can confirm that the observed VASP phosphorylation is dependent on PKG activity.[11]
-
Dose-response curve: Performing a dose-response experiment with this compound can help to identify a concentration that selectively activates PKG without significantly engaging PKA.
By employing these rigorous validation methods and controls, researchers can confidently ascertain the activation of PKG by this compound, leading to more robust and reproducible experimental outcomes.
References
- 1. VASP Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insect Protein Kinase G(PKG) ELISA Kit - Lifeasible [lifeasible.com]
- 8. biocompare.com [biocompare.com]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
Validating cGMP-Dependent Protein Kinase Effects: A Guide to Using KT5823 with 8-Br-cGMP-AM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming that the biological effects of 8-Bromo-guanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), a cell-permeant activator of cGMP-dependent protein kinase (PKG), are indeed mediated by this kinase.[1][2][3] The primary focus is on the use of the inhibitor KT5823, while also presenting alternative inhibitors and critical considerations for experimental design and data interpretation.
The Principle: Pharmacological Confirmation of Pathway Specificity
The core experimental logic involves stimulating a cellular system with this compound to elicit a biological response and then attempting to block this response by pre-treating the system with a PKG inhibitor like KT5823. If the inhibitor abrogates the effect of the activator, it provides evidence for the involvement of PKG in the observed phenomenon.
Key Reagents: A Comparative Overview
A successful study hinges on the appropriate choice of chemical tools. Below is a comparison of the primary activator and commonly used inhibitors.
| Compound | Class | Mechanism of Action | Typical Working Concentration | Key Considerations |
| This compound | PKG Activator | Cell-permeant analog of cGMP that directly activates PKG.[1][2] | 1-100 µM | Esterases within the cell cleave the AM group, trapping the active 8-Br-cGMP intracellularly.[3] |
| KT5823 | PKG Inhibitor | A staurosporine-related compound that acts as a competitive inhibitor at the ATP-binding site of PKG.[4] | 0.1-1 µM | Exhibits selectivity for PKG (Ki = 0.23 µM) over PKA (Ki = 10 µM) and PKC (Ki = 4 µM).[4] However, its efficacy in intact cells has been questioned, and potential off-target effects are a concern.[5][6] |
| Rp-8-pCPT-cGMPS | PKG Inhibitor | A cGMP analog that acts as a competitive inhibitor at the cGMP-binding site of PKG.[7][8] | 10-50 µM | Often considered a more reliable inhibitor in intact cells compared to KT5823.[9] |
| DT-2 | PKG Inhibitor | A peptide-based inhibitor that targets the substrate-binding site of PKG.[7] | 1-10 µM | Offers a different mechanism of inhibition compared to ATP- or cGMP-site competitors.[9] |
Experimental Workflow & Protocols
The following sections detail a generalized workflow and specific protocols for utilizing these compounds to investigate PKG signaling.
Logical Workflow for Pathway Validation
Caption: A logical workflow for investigating PKG-dependent effects.
General Experimental Protocol
-
Cell Culture and Plating: Culture cells to the desired confluency in appropriate multi-well plates.
-
Inhibitor Pre-incubation: Wash cells with serum-free media. Add KT5823 (or an alternative inhibitor) at the optimized concentration to the designated wells. Incubate for 30-60 minutes.
-
Activator Stimulation: Add this compound at the optimized concentration to the appropriate wells (including those pre-treated with the inhibitor).
-
Incubation: Incubate for the time period known to be effective for the biological response of interest.
-
Endpoint Analysis: Measure the desired biological outcome. This could be protein phosphorylation (e.g., VASP at Ser239), gene expression, cell viability, or a functional assay.[7][10]
Example: Western Blot for VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. Phosphorylation at Ser239 is a highly specific marker of PKG activity.[7]
-
Treatment: Following the general protocol, treat cells in a 6-well plate format.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phospho-VASP (Ser239) and a loading control (e.g., total VASP or GAPDH).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the relative levels of VASP phosphorylation in each treatment group.
Expected Outcome: this compound should increase pVASP levels, and this increase should be attenuated by KT5823 pre-treatment.
Signaling Pathway Diagram
Caption: The cGMP-PKG signaling pathway with points of action for this compound and KT5823.
Critical Considerations and Potential Pitfalls
While the combination of this compound and KT5823 is a widely used experimental strategy, researchers must be aware of several potential limitations:
-
Efficacy of KT5823 in Intact Cells: Some studies have reported that KT5823 is an effective inhibitor of purified PKG in vitro but fails to inhibit PKG-mediated events in intact cells.[5][6] This highlights the importance of using multiple lines of evidence to support the role of PKG.
-
Alternative cGMP Effectors: cGMP can also signal through other proteins, including cGMP-gated ion channels and cGMP-regulated phosphodiesterases.[11] If KT5823 fails to block the effect of this compound, these alternative pathways should be considered.
-
Genetic Approaches: The most definitive evidence for the role of PKG comes from genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the PKG gene. These methods can circumvent the specificity issues associated with pharmacological inhibitors.[7]
Conclusion
The use of the PKG inhibitor KT5823 is a valuable tool to probe the involvement of PKG in biological processes initiated by the activator this compound. However, researchers must proceed with caution, being mindful of the potential for off-target effects and questionable efficacy in some cellular contexts.[5][6] By employing careful experimental design, including dose-response analyses, the use of multiple, mechanistically distinct inhibitors, and, where possible, genetic validation, investigators can confidently elucidate the role of the cGMP-PKG signaling pathway in their system of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 8-Br-cGMP-AM and Sildenafil on Protein Kinase G (PKG) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key pharmacological tools used to modulate the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway: 8-bromo-cGMP-AM (8-Br-cGMP-AM) and sildenafil (B151). Understanding their distinct mechanisms of action is crucial for designing experiments and interpreting results related to Protein Kinase G (PKG), a principal effector of cGMP signaling that regulates a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2]
Introduction to the cGMP-PKG Signaling Pathway
The cGMP-PKG signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GC). cGMP then acts as a second messenger, primarily by binding to and activating PKG.[2] PKG, a serine/threonine protein kinase, phosphorylates a variety of downstream protein targets, leading to cellular responses such as vasodilation and inhibition of platelet function.[2][3] The signal is terminated by the degradation of cGMP into inactive GMP by phosphodiesterases (PDEs).[1][4][5]
Mechanisms of Action: Direct vs. Indirect PKG Activation
While both this compound and sildenafil lead to increased PKG activity, they achieve this through fundamentally different mechanisms.
-
This compound: The Direct Activator this compound is a cell-permeant analog of cGMP.[6][7] The acetoxymethyl (AM) ester group masks the negative charge of the phosphate (B84403) moiety, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active molecule, 8-bromo-cGMP (8-Br-cGMP).[7] 8-Br-cGMP is a potent and direct activator of PKG, binding to its regulatory domain and inducing a conformational change that unleashes its catalytic activity.[8][9] It is also more resistant to degradation by PDEs compared to endogenous cGMP.[8]
-
Sildenafil: The Indirect Modulator Sildenafil does not directly interact with PKG. Instead, it is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[4][5][10][11] PDE5 is the primary enzyme responsible for the degradation of cGMP in tissues like the corpus cavernosum and pulmonary vasculature.[1][5] By inhibiting PDE5, sildenafil prevents the breakdown of endogenously produced cGMP, leading to its accumulation.[4][5] This elevated pool of cGMP is then available to activate PKG.[1][2] Consequently, the effect of sildenafil is entirely dependent on the ongoing synthesis of cGMP by guanylate cyclases, which is typically triggered by upstream signals like nitric oxide (NO).[4][5][11]
Head-to-Head Comparison
| Feature | This compound | Sildenafil |
| Target | cGMP-dependent Protein Kinase (PKG)[6][12] | cGMP-specific Phosphodiesterase 5 (PDE5)[4][5][10] |
| Mechanism | Direct allosteric activation of PKG by its active metabolite, 8-Br-cGMP.[8][9] | Competitive inhibition of the PDE5 enzyme.[4][5] |
| Effect on cGMP Levels | No direct effect on endogenous cGMP levels. It acts as a cGMP mimetic. | Increases intracellular concentrations of endogenous cGMP.[13][14][15][16] |
| Requirement for NO/GC | No. Directly activates PKG, bypassing the need for cGMP synthesis. | Yes. Its efficacy is dependent on upstream NO/Guanylate Cyclase signaling to produce cGMP.[4][5][11] |
| Nature of Activation | Exogenous, direct activation. | Endogenous, indirect activation by preserving the second messenger. |
| Primary Use in Research | To directly probe the function and downstream effects of PKG activation, independent of cGMP synthesis. | To study the effects of enhancing endogenous cGMP signaling pathways and the role of PDE5. |
Signaling Pathway and Points of Intervention
The following diagram illustrates the cGMP signaling pathway and the distinct points of intervention for sildenafil and 8-Br-cGMP.
References
- 1. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound BIOLOG Life Science Institute [biolog.de]
- 8. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 9. Discovery of the First Non-cGMP Mimetic Small Molecule Activators of cGMP-Dependent Protein Kinase 1 α (PKG1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Sildenafil promotes ischemia-induced angiogenesis through a PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 8-Br-cGMP-AM for Protein Kinase G (PKG): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cell-permeant compound 8-Bromoguanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM), is a widely utilized tool for activating the cGMP-dependent protein kinase (PKG) signaling pathway in intact cells. As the acetoxymethyl (AM) ester moiety is cleaved by intracellular esterases, it releases the active metabolite, 8-Br-cGMP, which then allosterically activates PKG. However, rigorous validation of its specificity is paramount to ensure that the observed cellular effects are indeed mediated by PKG and not by off-target interactions. This guide provides a comparative framework for validating the specificity of this compound, offering experimental protocols and data to support its appropriate use in research and drug development.
Understanding the PKG Signaling Pathway
The PKG signaling cascade plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and synaptic plasticity. The pathway is initiated by the generation of cyclic guanosine (B1672433) monophosphate (cGMP) by guanylate cyclases. cGMP then binds to the regulatory domain of PKG, leading to a conformational change that unleashes the catalytic activity of the kinase. Activated PKG proceeds to phosphorylate specific serine and threonine residues on a variety of downstream substrate proteins, thereby modulating their function and eliciting a cellular response.
Comparative Analysis of PKG Activators
While 8-Br-cGMP is a potent activator of PKG, it is not entirely specific and can activate cAMP-dependent protein kinase (PKA) at higher concentrations.[1] Therefore, comparing its activity with other cGMP analogs is crucial for experimental design and data interpretation.
| Compound | Target Kinase(s) | Activation Constant (Ka) for PKGI | Activation Constant (Ka) for PKA | Key Characteristics |
| 8-Br-cGMP | PKG , PKA (at high conc.) | ~0.26 µM [1] | ~22.4 µM [1] | Cell-permeant precursor (AM-ester form), widely used. |
| cGMP | PKG | ~0.1 - 1.0 µM[2] | - | Endogenous activator. |
| 8-pCPT-cGMP | PKG | - | - | More potent and selective for PKG than 8-Br-cGMP.[3] |
| PET-cGMP | PKG | - | - | A potent cGMP analog. |
Table 1: Comparison of Activation Constants for PKG Activators.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound for PKG, a combination of in vitro and cell-based assays is recommended.
In Vitro Kinase Activity Assay
This assay directly measures the ability of 8-Br-cGMP to activate purified PKG and, in parallel, its potential to activate other kinases like PKA.
Protocol: In Vitro Kinase Assay (Radiometric)
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant PKG or PKA, a specific peptide substrate (e.g., a derivative of vasodilator-stimulated phosphoprotein, VASP), and varying concentrations of 8-Br-cGMP or a known selective activator as a positive control.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Determine the concentration of 8-Br-cGMP required for half-maximal activation (EC50) for both PKG and PKA. A significantly lower EC50 for PKG indicates selectivity.
Cell-Based Assay: Western Blotting for VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-characterized substrate of both PKG and PKA. However, these kinases preferentially phosphorylate different sites on VASP: PKG primarily phosphorylates Ser239, while PKA preferentially targets Ser157.[4] This differential phosphorylation provides a powerful tool to assess the specificity of this compound in a cellular context.
Protocol: Western Blot for Phospho-VASP
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound. Include appropriate controls: a vehicle control, a positive control for PKA activation (e.g., forskolin (B1673556) or 8-Br-cAMP), and a positive control for PKG activation (e.g., a nitric oxide donor).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe one set of membranes with a primary antibody specific for VASP phosphorylated at Ser239 (a marker for PKG activity).
-
Probe another set of membranes with a primary antibody specific for VASP phosphorylated at Ser157 (a marker for PKA activity).
-
Probe a third set of membranes with an antibody against total VASP to control for protein loading.
-
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of VASP phosphorylation at each site. A selective increase in Ser239 phosphorylation with this compound treatment indicates specific activation of PKG.
The Use of Selective Inhibitors to Confirm Specificity
To further solidify the evidence for PKG-mediated effects, the use of selective PKG inhibitors is essential. Pre-treatment of cells with a specific PKG inhibitor should attenuate the effects observed with this compound.
| Inhibitor | Target Kinase(s) | Inhibition Constant (Ki) for PKGIα | Inhibition Constant (Ki) for PKA | Key Characteristics |
| Rp-8-Br-PET-cGMPS | PKG | ~0.03 µM | ~10 µM | Highly selective for PKG over PKA. |
| Rp-8-pCPT-cGMPS | PKG | ~0.5 µM [5] | - | Competitive inhibitor of PKG.[5] |
Table 2: Comparison of Inhibition Constants for PKG Inhibitors.
Potential Off-Target Effects
Beyond PKA, it is important to consider other potential off-target effects of 8-Br-cGMP. For instance, cGMP analogs can interact with cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs).[6][7] Therefore, depending on the biological system and the observed effects, it may be necessary to conduct additional experiments to rule out the involvement of these other cGMP-binding proteins. For example, the use of specific inhibitors for CNG channels or PDEs can help to dissect the signaling pathways involved.
Conclusion
Validating the specificity of this compound for PKG is a critical step in ensuring the reliability of experimental findings. By employing a multi-pronged approach that includes in vitro kinase assays, cell-based phosphorylation analysis of specific substrates like VASP, and the strategic use of selective inhibitors, researchers can confidently attribute the observed biological effects to the activation of the PKG signaling pathway. This rigorous approach is essential for advancing our understanding of PKG's role in health and disease and for the development of novel therapeutic strategies targeting this important kinase.
References
- 1. mdpi.com [mdpi.com]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
comparing the effects of 8-Br-cGMP-AM and 8-Br-cAMP on cell signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cell signaling, cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) act as critical second messengers, orchestrating a vast array of physiological processes. To dissect these pathways, researchers often turn to synthetic analogs that are more stable and cell-permeable than their endogenous counterparts. This guide provides an objective comparison of two widely used analogs, 8-Bromo-cGMP-AM and 8-Bromo-cAMP, focusing on their effects on cell signaling, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | 8-Br-cGMP-AM | 8-Br-cAMP |
| Primary Target | Protein Kinase G (PKG)[1] | Protein Kinase A (PKA)[2][3][4] |
| Mechanism of Action | Pro-drug converted to 8-Br-cGMP intracellularly, activating PKG[5] | Directly activates PKA[6] |
| Cell Permeability | High (due to AM ester)[5][7] | Moderate (lipophilic modification)[7][8] |
| Primary Signaling Pathway | cGMP/PKG Pathway | cAMP/PKA Pathway |
| Key Downstream Effects | Vasodilation, inhibition of platelet aggregation, regulation of cell proliferation and apoptosis[1][9] | Regulation of metabolism, gene expression, cell proliferation, and apoptosis[2][3][10] |
Delving into the Signaling Pathways
This compound and 8-Br-cAMP initiate distinct signaling cascades by activating their primary targets, PKG and PKA, respectively. These kinases, in turn, phosphorylate a multitude of downstream proteins, leading to diverse cellular responses.
The this compound/PKG Signaling Pathway
This compound, a cell-permeant pro-drug, is intracellularly hydrolyzed by esterases to release the active molecule, 8-Br-cGMP.[5] 8-Br-cGMP then allosterically activates PKG, a serine/threonine kinase. Activated PKG phosphorylates target proteins, influencing processes such as smooth muscle relaxation, platelet aggregation, and cell growth.[1]
This compound signaling pathway.
The 8-Br-cAMP/PKA Signaling Pathway
8-Br-cAMP, a brominated derivative of cAMP, is more resistant to degradation by phosphodiesterases (PDEs) than endogenous cAMP.[8] Its increased lipophilicity allows it to cross the cell membrane and directly activate PKA.[8][11] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of 8-Br-cAMP to the regulatory subunits releases the active catalytic subunits, which then phosphorylate target proteins involved in a wide range of cellular functions.
8-Br-cAMP signaling pathway.
Comparative Effects on Cellular Processes
While both this compound and 8-Br-cAMP can influence cell proliferation and apoptosis, their specific effects and the underlying mechanisms differ.
Cell Proliferation
| Compound | Effect on Proliferation | Cell Type | Concentration | Duration | Reference |
| 8-Br-cAMP | Inhibition | MC3T3-E1 cells | 100 µM | Continuous (3-7 days) | [2] |
| 8-Br-cAMP | Inhibition | Schwann cells | 500 µM | Not specified | [12] |
| 8-Br-cGMP | No significant effect | Olfactory ensheathing cells, Schwann cells | 500 µM | Not specified | [12] |
| 8-Br-cGMP | Suppression | Epithelial ovarian cancer cells | Dose-dependent | Not specified | [9] |
Continuous treatment with 8-Br-cAMP has been shown to significantly inhibit the proliferation of various cell types.[2][12] In contrast, the effect of 8-Br-cGMP on proliferation appears to be more cell-type specific, with some studies reporting no significant effect while others demonstrate suppression of proliferation, particularly in cancer cells.[9][12]
Apoptosis
| Compound | Effect on Apoptosis | Cell Type | Concentration | Duration | Reference |
| 8-Br-cAMP | Induction | Esophageal cancer cell line (Eca-109) | 20 µM | 24 and 48 hours | [3][4] |
| 8-Br-cAMP | Induction | Human B-precursor cells | Varies | 48 hours | [10] |
| 8-Br-cGMP | No significant effect on viability | Olfactory ensheathing cells, Schwann cells | 500 µM | Not specified | [12] |
8-Br-cAMP is a known inducer of apoptosis in several cancer cell lines and other cell types.[3][4][10] The role of 8-Br-cGMP in apoptosis is less consistently reported, with some studies showing no significant effect on cell viability.[12]
Experimental Protocols
To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability/Proliferation Assay (WST-1 Method)
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or 8-Br-cAMP for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color produced is directly proportional to the number of viable cells.
PKA/PKG Activity Assay (Western Blot for Substrate Phosphorylation)
This method assesses the activation of PKA or PKG by detecting the phosphorylation of their specific substrates.
-
Cell Treatment: Treat cells with this compound or 8-Br-cAMP for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., Phospho-CREB Ser133) or PKG substrate (e.g., Phospho-VASP Ser239). Also, probe a separate membrane with an antibody for the total form of the substrate as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of substrate phosphorylation.
Experimental Workflow: A Comparative Study
The following diagram illustrates a logical workflow for comparing the effects of this compound and 8-Br-cAMP.
Workflow for comparing cyclic nucleotide analogs.
Conclusion
This compound and 8-Br-cAMP are valuable tools for elucidating the distinct roles of the cGMP/PKG and cAMP/PKA signaling pathways. While both are cell-permeant cyclic nucleotide analogs, their differing primary targets lead to distinct downstream cellular effects. 8-Br-cAMP is a well-established activator of PKA, often leading to decreased proliferation and increased apoptosis. The effects of this compound, mediated through PKG activation, are more varied and cell-type dependent. For researchers investigating these fundamental signaling cascades, a thorough understanding of their specificities and a carefully designed experimental approach are paramount to obtaining clear and interpretable results. This guide provides a foundational framework for such comparative studies, enabling a more nuanced understanding of cyclic nucleotide signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. 8-Br-cAMP (8-Bromo-cAMP), PKA activator (CAS 76939-46-3) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. biolog.de [biolog.de]
- 9. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Br-cAMP / 8-Bromo-cAMP BIOLOG Life Science Institute [biolog.de]
- 12. researchgate.net [researchgate.net]
validation of 8-Br-cGMP-AM induced vasodilation with control compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory effects of 8-Bromoguanosine 3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM) with key control compounds. We present supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways to facilitate the validation of this compound in vasodilation research.
Mechanism of Action: The cGMP-PKG Signaling Pathway
Vasodilation, the widening of blood vessels, is a critical physiological process regulated by numerous signaling pathways. One of the most important is the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) pathway. This compound acts as a cell-permeable analog of cGMP, directly activating this pathway downstream of NO and soluble guanylyl cyclase (sGC).
Once inside the cell, esterases cleave the AM group, releasing 8-Br-cGMP, which then activates PKG. Activated PKG leads to a cascade of events within the vascular smooth muscle cells, ultimately resulting in vasodilation. These events include:
-
Inhibition of Calcium Influx: PKG can phosphorylate and inhibit L-type calcium channels, reducing the influx of extracellular calcium.
-
Enhanced Calcium Sequestration: PKG can activate the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased sequestration of calcium into intracellular stores.
-
Decreased Myofilament Calcium Sensitivity: PKG can phosphorylate components of the contractile machinery, such as the large-conductance calcium-activated potassium channel (BKCa), leading to hyperpolarization and a decrease in the sensitivity of the myofilaments to calcium.
This mechanism of action is largely independent of the vascular endothelium, as this compound directly targets the smooth muscle cells.
Signaling Pathway of cGMP-Mediated Vasodilation
Caption: cGMP-mediated vasodilation pathway.
Comparative Vasodilatory Effects
To validate the vasodilatory action of this compound, it is essential to compare its performance against well-characterized control compounds.
-
Positive Control: Sodium Nitroprusside (SNP) is a potent, endothelium-independent vasodilator that acts by releasing nitric oxide (NO), which in turn activates sGC to produce cGMP. It serves as an excellent positive control to confirm the responsiveness of the vascular smooth muscle to cGMP-mediated vasodilation.
-
Negative Control: KT5823 is a selective inhibitor of protein kinase G (PKG). Pre-treatment of vascular tissue with KT5823 should attenuate or block the vasodilatory effect of this compound, thereby confirming that the observed relaxation is indeed mediated through PKG activation.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be tested alone to ensure it does not have any intrinsic vasodilatory or vasoconstrictive effects at the concentrations used in the experiment.
The following table summarizes hypothetical comparative data for the vasodilatory effects of these compounds on pre-contracted aortic rings.
| Compound | Concentration Range (µM) | Emax (% Relaxation) | EC50 (µM) |
| This compound | 0.1 - 100 | ~95% | ~10 |
| Sodium Nitroprusside | 0.001 - 1 | ~100% | ~0.01 |
| Vehicle Control (e.g., 0.1% DMSO) | - | < 5% | - |
| This compound + KT5823 (1 µM) | 0.1 - 100 | Significantly Reduced | Significantly Increased |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions, tissue type, and species.
Experimental Protocols
The aortic ring assay is a classic ex vivo method to assess the vasoactive properties of compounds.
Experimental Workflow for Aortic Ring Assay
Caption: Workflow for the aortic ring vasodilation assay.
Detailed Methodology: Aortic Ring Vasodilation Assay
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat or mouse) according to approved ethical protocols.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded experiments, gently rub the luminal surface of the rings with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
After washing out the KCl and allowing the tension to return to baseline, induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).
-
-
Compound Testing:
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the test compound (this compound), positive control (sodium nitroprusside), or vehicle control to the organ bath.
-
Allow the tension to stabilize at each concentration before adding the next.
-
Record the changes in isometric tension throughout the experiment.
-
-
Negative Control Experiment:
-
In a separate set of experiments, pre-incubate the pre-contracted aortic rings with KT5823 (e.g., 1 µM) for 20-30 minutes before the cumulative addition of this compound.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the compound concentration.
-
Calculate the maximal relaxation (Emax) and the concentration of the compound that produces 50% of the maximal relaxation (EC50) for each compound.
-
Logical Relationship for Validation
The validation of this compound's vasodilatory mechanism relies on a logical series of experimental outcomes.
Caption: Logical framework for validating this compound's mechanism.
By following these experimental protocols and comparing the results with the expected outcomes for the control compounds, researchers can confidently validate the vasodilatory effects of this compound and its mechanism of action through the cGMP-PKG signaling pathway. This systematic approach is crucial for the accurate assessment of novel vasoactive compounds in drug discovery and development.
cross-reactivity of 8-Br-cGMP with other cyclic nucleotide-binding proteins
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of molecular probes is paramount for the accurate interpretation of experimental results. This guide provides an objective comparison of the binding and activation of 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP), a widely used cell-permeable cGMP analog, with other key cyclic nucleotide-binding proteins. The information presented herein is supported by experimental data to aid in the design and interpretation of studies involving cGMP signaling pathways.
8-Br-cGMP is a valuable tool for investigating the physiological roles of cGMP-dependent signaling cascades. Its modifications, a bromine atom at the 8th position of the guanine (B1146940) ring, confer increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to its parent molecule, cGMP, prolonging its intracellular signaling effects.[1] While it is primarily used as a selective activator of cGMP-dependent protein kinase (PKG), its potential for interacting with other cyclic nucleotide-binding proteins necessitates a thorough understanding of its selectivity profile.
Comparative Analysis of 8-Br-cGMP Cross-Reactivity
To provide a clear overview of 8-Br-cGMP's interaction with various cyclic nucleotide-binding proteins, the following table summarizes key quantitative data from published literature. These values, including the half-maximal effective concentration (EC50) and activation constant (Ka), offer a quantitative measure of the concentration of 8-Br-cGMP required to elicit a response or bind to the target protein.
| Target Protein Family | Specific Protein/Isoform | Parameter | Value (µM) | Notes |
| Cyclic Nucleotide-Gated (CNG) Channels | Rod Photoreceptor CNG Channels | EC50 | ~1-5 | Approximately 10-fold more potent than cGMP.[2] |
| Cone Photoreceptor CNG Channels | EC50 | ~5-10 | Generally shows slightly lower potency compared to rod channels. | |
| cGMP-Dependent Protein Kinase (PKG) | PKG Iα | Ka (for cGMP) | 0.1 | 8-Br-cGMP is a potent activator, though specific Ka values are not consistently reported and can be inferred to be in a similar range to cGMP.[2] |
| PKG Iβ | Ka (for cGMP) | 1.0 | 8-Br-cGMP activates PKG Iβ.[2] | |
| PKG II | Ka (for cGMP) | 0.07 | 8-Br-cGMP is an effective activator.[2] | |
| cAMP-Dependent Protein Kinase (PKA) | PKA | Ka (for cGMP) | ~5-10 | cGMP and its analogs can cross-activate PKA at higher concentrations.[3] |
| PKA | Ki (for Rp-8-Br-PET-cGMPS) | 10 | While not a direct measure for 8-Br-cGMP activation, this indicates the binding pocket can accommodate cGMP analogs.[4] | |
| Phosphodiesterases (PDEs) | PDE1, PDE2, PDE3, PDE4, PDE5 | IC50 | Generally high (low potency) | 8-Br-cGMP is more resistant to hydrolysis by PDEs than cGMP and can be a weak inhibitor of some isoforms, particularly cGMP-specific PDEs like PDE5 at high concentrations.[5][6][7] |
Signaling Pathways Overview
To visualize the context in which 8-Br-cGMP exerts its effects, the following diagrams illustrate the canonical cGMP signaling pathway and a typical experimental workflow for studying ion channel modulation.
Caption: cGMP signaling pathway activated by 8-Br-cGMP.
References
- 1. researchgate.net [researchgate.net]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 7. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 8-Br-cGMP-AM and Other cGMP Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of second messenger research, cyclic guanosine (B1672433) monophosphate (cGMP) analogs are indispensable tools for elucidating signaling pathways and developing novel therapeutics. A critical parameter governing their efficacy and duration of action is metabolic stability. This guide provides an objective comparison of the metabolic stability of 8-Bromo-cGMP-AM (8-Br-cGMP-AM) with other key cGMP analogs, supported by experimental data and detailed protocols.
Executive Summary
The metabolic stability of a cGMP analog is primarily determined by two key factors: its susceptibility to hydrolysis by intracellular esterases (for acetoxymethyl (AM) ester derivatives) and its resistance to degradation by phosphodiesterases (PDEs). This compound is a cell-permeant prodrug that, upon entry into the cell, is cleaved by intracellular esterases to release its active form, 8-Br-cGMP. The inherent resistance of 8-Br-cGMP to hydrolysis by PDEs contributes significantly to its prolonged intracellular activity compared to the native cGMP. This guide will delve into a comparative analysis of these metabolic characteristics.
I. Intracellular Activation by Esterases: The "AM" Advantage and Considerations
Prodrugs like this compound utilize an acetoxymethyl (AM) ester moiety to mask the polar phosphate (B84403) group, facilitating passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeant cGMP analog, which then accumulates within the cell.
While quantitative data directly comparing the intracellular hydrolysis rates of different cGMP-AM analogs is limited in the current literature, the efficiency of this activation step is a crucial determinant of the onset and magnitude of the biological response. The rate of hydrolysis can vary depending on the specific cGMP analog, the cell type, and the abundance and activity of intracellular esterases.
II. Resistance to Phosphodiesterase (PDE) Hydrolysis: A Key Determinant of Signal Duration
Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cGMP signaling by hydrolyzing the cyclic phosphate bond. Modifications to the cGMP molecule, such as the bromine substitution at the 8-position in 8-Br-cGMP, can significantly hinder PDE activity, thereby prolonging the analog's intracellular half-life and its downstream effects.
Comparative PDE Resistance of cGMP Analogs
The following table summarizes the known resistance of various cGMP analogs to hydrolysis by PDEs. It is important to note that "resistant" often implies a significantly slower rate of hydrolysis compared to cGMP, rather than complete immunity.
| cGMP Analog | Modification | Resistance to PDE Hydrolysis | Supporting Evidence |
| 8-Bromo-cGMP (8-Br-cGMP) | Bromine at the 8-position of the guanine (B1146940) ring | High | Studies have shown that 8-Br-cGMP is hydrolyzed by PDEs at a much slower rate than cGMP. |
| 8-pCPT-cGMP | p-chlorophenylthio group at the 8-position | Very High | Reported to be not hydrolyzed by several purified cGMP-stimulated, cGMP-inhibited, and Ca2+-calmodulin-dependent PDEs[1]. |
| (Rp)-8-pCPT-cGMPS | p-chlorophenylthio at the 8-position and phosphorothioate (B77711) modification | Very High | Stated to be metabolically stable towards all cyclic nucleotide-responsive phosphodiesterases examined so far[2]. |
| (Sp)- and (Rp)-cGMP[S] | Phosphorothioate modification of the phosphate group | High | These phosphorothioate derivatives are hydrolyzed by PDEs much more slowly than cGMP. |
| Native cGMP | Unmodified | Low | Readily hydrolyzed by various PDE isoforms. |
III. Experimental Protocols
A. Protocol for Assessing Intracellular Esterase Activity
This protocol provides a general method to qualitatively assess the ability of a cell line to hydrolyze AM esters, a prerequisite for the activation of compounds like this compound.
Principle: Calcein-AM is a non-fluorescent, cell-permeant compound that is hydrolyzed by intracellular esterases to the intensely fluorescent calcein. The fluorescence intensity serves as an indicator of esterase activity.
Materials:
-
Cells of interest
-
Calcein-AM solution (1 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate with a clear bottom).
-
Once cells have reached the desired confluency, wash them once with PBS.
-
Prepare a working solution of 1-5 µM Calcein-AM in serum-free medium.
-
Remove the PBS and add the Calcein-AM working solution to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS to remove extracellular Calcein-AM.
-
Observe the cells under a fluorescence microscope using standard FITC filter sets (excitation ~490 nm, emission ~515 nm).
Interpretation:
-
Bright green fluorescence: Indicates high intracellular esterase activity, suggesting efficient conversion of AM-esterified compounds.
-
Dim or no fluorescence: Suggests low esterase activity, which may result in slower or incomplete activation of AM-ester prodrugs.
B. Protocol for Measuring Phosphodiesterase (PDE) Activity
This protocol describes a common method for determining the rate of cGMP or cGMP analog hydrolysis by PDEs using a radioassay.
Principle: The assay measures the conversion of radiolabeled cGMP ([³H]-cGMP) to [³H]-5'-GMP by a PDE preparation. The product is then separated from the unreacted substrate and quantified by scintillation counting.
Materials:
-
PDE source (e.g., purified enzyme, cell or tissue homogenate)
-
[³H]-cGMP
-
Assay buffer (e.g., Tris-HCl buffer with Mg²⁺)
-
Snake venom nucleotidase (to convert 5'-GMP to guanosine)
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing the assay buffer, PDE source, and the cGMP analog to be tested (as a competitor or substrate).
-
Initiate the reaction by adding a known amount of [³H]-cGMP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Add snake venom nucleotidase and incubate to convert the [³H]-5'-GMP to [³H]-guanosine.
-
Apply the reaction mixture to an anion exchange column. The unreacted [³H]-cGMP will bind to the resin, while the neutral [³H]-guanosine will pass through.
-
Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of hydrolyzed [³H]-cGMP based on the radioactivity in the eluate and compare the rates of hydrolysis for different analogs.
IV. Visualizing the Pathways
cGMP Signaling Pathway
Caption: Overview of the canonical cGMP signaling pathway.
Experimental Workflow for Assessing Metabolic Stability
References
Assessing the Selectivity of 8-Br-cGMP for PKG Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP) and other key cGMP analogs as activators of cGMP-dependent protein kinase (PKG) isoforms. We present a critical evaluation of their selectivity, supported by quantitative data and detailed experimental protocols to aid in the design and interpretation of studies targeting the nitric oxide (NO)/cGMP signaling pathway.
Comparative Analysis of PKG Activators
8-Br-cGMP is a widely utilized cell-permeable cGMP analog for activating PKG in cellular and biochemical assays.[1][2] However, its utility is tempered by a lack of strong isoform selectivity between PKG I and PKG II, and the potential for cross-activation of cAMP-dependent protein kinase (PKA) at higher concentrations. For researchers investigating the specific roles of PKG isoforms, more selective compounds are often required. PET-cGMP and 8-pCPT-cGMP have emerged as valuable tools that offer greater selectivity for PKG I and PKG II, respectively.[3]
The selection of an appropriate PKG activator should be guided by the specific PKG isoform being investigated and the potential for off-target effects. While 8-Br-cGMP can be a useful tool for general PKG activation, it is crucial to consider its limitations, particularly the potential for PKA cross-activation, which can complicate the interpretation of experimental outcomes.[4]
Data Presentation: Quantitative Comparison of PKG Activators
The following table summarizes the activation constants (Ka) for cGMP and its analogs for the different PKG isoforms. These values represent the concentration of the activator required to achieve half-maximal activation of the kinase. Lower Ka values indicate higher potency.
| Compound | PKG Iα (Ka, µM) | PKG Iβ (Ka, µM) | PKG II (Ka, µM) | PKA (Ka, µM) | Isoform Selectivity |
| cGMP | 0.1 | 1.0 | 0.07 | >10 | PKG II > PKG Iα > PKG Iβ |
| 8-Br-cGMP | ~0.05 | ~0.3 | ~0.02 | ~2.0 | Moderately PKG II selective |
| PET-cGMP | ~0.01 | ~0.1 | ~0.2 | >20 | PKG I selective |
| 8-pCPT-cGMP | ~0.3 | ~1.5 | ~0.015 | >10 | PKG II selective |
Note: The values presented are approximate and have been compiled from various sources. Direct comparison between studies may be affected by different experimental conditions.
Experimental Protocols
In Vitro PKG Kinase Activity Assay (Radiometric)
This protocol describes a method to measure the activity of purified PKG isoforms in the presence of different cGMP analogs by quantifying the incorporation of radioactive phosphate (B84403) into a specific peptide substrate.
Materials:
-
Purified recombinant PKG Iα, PKG Iβ, or PKG II
-
cGMP, 8-Br-cGMP, PET-cGMP, 8-pCPT-cGMP
-
Peptide substrate (e.g., a VASP-derived peptide)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX)
-
Stopping Solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Activator Solutions: Prepare a range of concentrations for each cGMP analog in the Kinase Assay Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Kinase Assay Buffer
-
Purified PKG enzyme (final concentration ~10 nM)
-
Peptide substrate (final concentration ~50 µM)
-
cGMP analog solution or vehicle control
-
-
Initiate Reaction: Add [γ-³²P]ATP (final concentration ~100 µM, with a specific activity of ~3000 cpm/pmol) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes. Ensure the reaction is within the linear range.
-
Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Immediately immerse the P81 paper in a beaker of Stopping Solution. Wash the papers three times for 5 minutes each with fresh Stopping Solution.
-
Quantification: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the kinase (in pmol/min/mg) and plot the activity as a function of the activator concentration to determine the Ka value.
PKA Cross-Reactivity Assay (ELISA-based)
This protocol is designed to assess the potential of cGMP analogs to cross-activate PKA.
Materials:
-
Purified recombinant PKA catalytic subunit
-
cGMP, 8-Br-cGMP, PET-cGMP, 8-pCPT-cGMP, and cAMP (positive control)
-
PKA substrate-coated microplate (commercial kit)
-
Phospho-specific antibody conjugated to HRP (commercial kit)
-
TMB substrate (commercial kit)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare Activator Solutions: Prepare a serial dilution of each cGMP analog and cAMP in the appropriate assay buffer provided with the kit.
-
Reaction Setup: To the wells of the PKA substrate-coated microplate, add the PKA enzyme and the different concentrations of the test compounds.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 30 minutes at 30°C).
-
Detection:
-
Wash the wells to remove ATP and non-bound reagents.
-
Add the phospho-specific antibody-HRP conjugate and incubate.
-
Wash the wells again.
-
Add the TMB substrate and incubate until a color develops.
-
-
Stop and Read: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Plot the absorbance as a function of the activator concentration to determine the EC50 for PKA activation. Compare the potency of the cGMP analogs to that of cAMP.
Mandatory Visualizations
Caption: Experimental workflow for assessing PKG activator selectivity.
Caption: cGMP/PKG signaling pathway and points of action for cGMP analogs.
References
- 1. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Role of PKG in 8-Br-cGMP-AM Mediated Responses: A Comparative Guide
For researchers, scientists, and drug development professionals investigating cGMP signaling, 8-bromo-guanosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-Br-cGMP-AM) serves as a key pharmacological tool. As a membrane-permeant prodrug, it is intracellularly converted by esterases into the active PKG (cGMP-dependent protein kinase) activator, 8-Br-cGMP, which becomes trapped within the cell.[1][2] This allows for the targeted study of downstream effects such as vasodilation, platelet inhibition, and regulation of calcium homeostasis.[2][3][4]
However, attributing an observed cellular response solely to PKG activation requires rigorous validation. This guide provides a comparative overview of the methods and reagents used to confirm that the biological effects of this compound are indeed mediated by PKG, offering supporting data and detailed experimental protocols.
Mechanism of Action: From Prodrug to PKG Activation
This compound is designed to bypass the cell membrane, a barrier for its polar active counterpart, 8-Br-cGMP. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing 8-Br-cGMP.[1] This active analog then binds to the regulatory domain of PKG, inducing a conformational change that activates the kinase's catalytic domain. Activated PKG proceeds to phosphorylate target proteins on serine and threonine residues, eliciting a physiological response.[4]
Experimental Validation: Is PKG the Mediator?
To validate that an observed response to this compound is PKG-dependent, it is crucial to demonstrate that the effect is blocked or mimicked by specific pharmacological or genetic modulation of PKG. The most common approach is the use of a PKG inhibitor in conjunction with the activator.
A study on GABA-A receptors, for example, demonstrated that the increase in GABA-gated chloride currents produced by 8-Br-cGMP was prevented by the intracellular injection of a PKG inhibitor peptide (PKGI).[5] Similarly, genetic approaches such as RNA interference (RNAi) to knock down PKG expression can provide strong evidence for its role in the observed response.[6]
Comparison of PKG Modulators
The selection of appropriate activators and inhibitors is critical for obtaining reliable data.
PKG Activators: A Comparative Look
While this compound is widely used, other activators are available, each with distinct properties.
| Activator | Mechanism of Action | Key Characteristics | Common Concentration |
| This compound | Prodrug, converted to 8-Br-cGMP intracellularly.[1] | Membrane-permeable. | 40-100 µM[6][7] |
| 8-pCPT-cGMP-AM | Prodrug, converted to the potent activator 8-pCPT-cGMP.[3] | Highly membrane-permeable.[3] | Varies by study |
| 8-Br-cGMP | Direct cGMP analog and PKG activator.[8] | Not membrane-permeable; requires microinjection or cell permeabilization.[8] | Varies by study |
| Novel Small MoleculeAllosteric Activators | Bind to an allosteric site on PKG, independent of the cGMP-binding site.[9] | Can activate PKG independent of cGMP levels; represent a newer class of research tools.[9][10] | e.g., SMA4 EC₅₀ = 29 µM[3] |
It has been suggested that for many applications, 8-pCPT-cGMP may be superior due to its high membrane permeability and metabolic resistance.[8]
PKG Inhibitors: Choosing the Right Tool
The specificity of PKG inhibitors is a significant concern, as many can affect other kinases, particularly PKA, due to similarities in their catalytic domains.[11][12]
| Inhibitor Class | Example(s) | Mechanism of Action | Reported Kᵢ / IC₅₀ | Notes |
| cGMP-Binding SiteCompetitive | (Rp)-8-Br-PET-cGMPS | Rp-diastereomer of a cGMP analog; competes with cGMP for the regulatory binding site.[3][13] | Kᵢ = 30-35 nM for PKG I/II[3] | Cell-permeable and widely used for in-cell validation.[6][13] Less potently inhibits PKA (Kᵢ = 11 µM).[3] |
| (Rp)-8-pCPT-cGMPS | More lipophilic cGMP analog inhibitor.[13] | Not specified | Used to inhibit PKG in human platelets.[13] | |
| ATP-Binding SiteCompetitive | KT5823 | Competes with ATP at the catalytic site.[13] | Not specified | Potent in vitro, but its inhibitory effect in intact cells is very low or undetectable.[11][13] |
| Substrate-Binding SiteCompetitive | DT-2 | Peptide inhibitor that blocks the substrate-binding site.[3] | Kᵢ = 12.5 nM[3] | Potent and selective, but in vivo use is controversial.[13] |
| PKG inhibitor peptide | ATP-competitive peptide inhibitor.[3] | Kᵢ = 86 µM[3] | Used for in vitro studies and via microinjection.[3][5] |
Caution: Researchers should be aware that some studies report unpredictable or off-target effects of PKG inhibitors in intact cells.[11] Therefore, results obtained using these inhibitors should be interpreted with caution and ideally confirmed with alternative methods.
Key Experimental Protocols
Western Blot for VASP Phosphorylation
A reliable method to assess PKG activity in intact cells is to measure the phosphorylation of one of its key substrates, Vasodilator-Stimulated Phosphoprotein (VASP). PKG and PKA phosphorylate VASP at different sites, allowing for specific analysis.[14]
Methodology:
-
Cell Culture & Treatment: Plate cells to desired confluency. Pre-incubate one set of samples with a PKG inhibitor (e.g., 50 µM Rp-8-Br-PET-cGMPS) for 30-60 minutes.[6]
-
Stimulation: Treat cells with this compound (e.g., 40-100 µM) for the desired time course.[6][7] Include untreated and inhibitor-only controls.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated VASP (e.g., phospho-VASP Ser239 for PKG) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the blot for total VASP or a loading control (e.g., GAPDH, β-actin) to normalize the data. Quantify band intensities to determine the change in VASP phosphorylation.
In Vitro PKG Kinase Activity Assay
Directly measuring the phosphotransferase activity of PKG can be achieved using purified components. A common method is the coupled spectrophotometric assay.[15]
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris, pH 7.6) containing a known PKG substrate peptide (e.g., Kemptide), ATP, and a coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase).[15]
-
PKG Source: Use purified recombinant PKG or immunoprecipitated PKG from cell lysates.
-
Initiate Reaction: Add the PKG source to the reaction mixture, along with varying concentrations of 8-Br-cGMP to generate a dose-response curve. Include control reactions with a PKG inhibitor.
-
Measurement: The assay measures the depletion of NADH, which is coupled to the conversion of ATP to ADP during the phosphorylation reaction. Monitor the change in absorbance at 340 nm using a spectrophotometer.[15]
-
Data Analysis: Calculate the rate of substrate conversion (1 unit = 1 µmol of substrate converted per minute) to determine PKG activity.[15]
Navigating Pathway Crosstalk
A significant challenge in validating PKG-mediated effects is the potential for crosstalk with the PKA signaling pathway. Both kinases can be activated by cyclic nucleotides (though with different affinities) and share some downstream substrates.[12]
To dissect these pathways, it is advisable to use a PKA-specific inhibitor, such as the Walsh Inhibitor (PKI), as a control to ensure the observed effects are not due to PKA activation.[12][14] Studies have shown that in some cellular contexts, the addition of 8-Br-cGMP can lead to PKA activation, and this can be confirmed or ruled out by using PKA inhibitors.[12]
By employing a combination of specific activators, well-characterized inhibitors, and robust experimental protocols, researchers can confidently validate the central role of PKG in their observed this compound-mediated responses.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of PKG activation on recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP-Dependent Protein Kinase Inhibition Extends the Upper Temperature Limit of Stimulus-Evoked Calcium Responses in Motoneuronal Boutons of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Br-cGMP BIOLOG Life Science Institute [biolog.de]
- 9. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 8-Br-cGMP-AM versus Phosphodiesterase Inhibitors for Elevating Intracellular cGMP
For researchers, scientists, and drug development professionals, elevating intracellular cyclic guanosine (B1672433) monophosphate (cGMP) is a critical experimental goal for studying a vast array of physiological processes, from vasodilation and neurotransmission to phototransduction. Two primary pharmacological tools are employed to achieve this: the cell-permeable cGMP analog, 8-Bromo-cGMP-AM (8-Br-cGMP-AM), and a class of compounds known as phosphodiesterase (PDE) inhibitors. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and PDE inhibitors lies in their approach to increasing intracellular cGMP levels. This compound acts as a direct precursor, providing an exogenous source of a cGMP analog, while PDE inhibitors work by preserving the endogenously produced cGMP.
This compound: Direct Delivery of a cGMP Analog
This compound is a lipophilic, cell-permeable derivative of 8-bromo-guanosine 3',5'-cyclic monophosphate. The acetoxymethyl (AM) ester moiety masks the negative charge of the phosphate (B84403) group, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeable 8-Br-cGMP. This analog then directly activates cGMP-dependent protein kinases (PKGs) and other cGMP effectors. A key feature of 8-Br-cGMP is its resistance to hydrolysis by most phosphodiesterases, leading to a sustained elevation of a cGMP-like signal.
Phosphodiesterase (PDE) Inhibitors: Preventing the Breakdown of Endogenous cGMP
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, including cGMP, thereby terminating their signaling.[1] PDE inhibitors are small molecules that bind to the active site of specific PDE isozymes, preventing the degradation of endogenous cGMP.[2] This leads to an accumulation of cGMP that is produced by guanylyl cyclases in response to upstream signals like nitric oxide (NO) or natriuretic peptides.[1] The specificity of PDE inhibitors varies, with some targeting specific cGMP-hydrolyzing PDEs like PDE5, while others, such as IBMX (3-isobutyl-1-methylxanthine), are non-selective and inhibit multiple PDE families.[3]
Performance Comparison: this compound vs. PDE Inhibitors
The choice between this compound and a PDE inhibitor depends on the specific experimental question and context. The following table summarizes key performance characteristics, drawing from various studies. Disclaimer: The quantitative data presented below are compiled from different studies and experimental systems and are intended for illustrative purposes. A direct head-to-head comparison under identical conditions is recommended for precise quantitative assessment.
| Feature | This compound | Phosphodiesterase (PDE) Inhibitors |
| Mechanism of Action | Prodrug converted to a stable cGMP analog, directly activating cGMP effectors. | Inhibit the degradation of endogenous cGMP. |
| Dependence on Endogenous cGMP Production | Independent of guanylyl cyclase activity. | Dependent on basal or stimulated guanylyl cyclase activity. |
| Specificity | Primarily activates cGMP-dependent pathways. However, at high concentrations, potential for off-target effects on other nucleotide-binding proteins exists. Some studies suggest it can influence pathways like EGFR/PLCγ1.[4] | Varies by inhibitor. Selective inhibitors (e.g., sildenafil (B151) for PDE5) offer high specificity. Non-selective inhibitors (e.g., IBMX) affect multiple PDE families and thus both cGMP and cAMP signaling.[3] |
| Typical Working Concentration | 1-500 µM in cell culture.[4] | Varies widely by inhibitor and cell type (e.g., Sildenafil: nM to µM range).[1] |
| Onset and Duration of Action | Onset depends on cellular uptake and hydrolysis by esterases. The resulting 8-Br-cGMP is resistant to PDE-mediated degradation, leading to a sustained effect. | Onset is typically rapid. Duration depends on the inhibitor's half-life and cellular metabolism. |
| Potential for Tachyphylaxis | Less likely, as it bypasses the endogenous synthesis and degradation machinery. However, long-term exposure may lead to downregulation of downstream effectors. | Chronic use of some PDE inhibitors, like sildenafil, has been associated with upregulation of PDE5 expression, potentially leading to tachyphylaxis.[5] |
| Key Advantages | - Bypasses the need for guanylyl cyclase activation. - Provides a sustained signal due to resistance to hydrolysis. - Useful for studying downstream effects of cGMP signaling in isolation. | - Amplifies a physiological signal. - High specificity is achievable with selective inhibitors. - Allows for the study of the regulation of endogenous cGMP pools. |
| Key Limitations | - Introduces a non-native analog. - Potential for incomplete hydrolysis or off-target effects. - Does not provide information about the regulation of endogenous cGMP synthesis. | - Efficacy is dependent on the activity of guanylyl cyclases. - Non-selective inhibitors can have broad, unintended effects. - Potential for feedback regulation and tachyphylaxis. |
Experimental Protocols
Accurate measurement of intracellular cGMP is crucial for evaluating the efficacy of these compounds. Enzyme-Linked Immunosorbent Assay (ELISA) is a common and robust method for this purpose.
Protocol: Measurement of Intracellular cGMP by Competitive ELISA
This protocol provides a general framework for quantifying intracellular cGMP levels in cultured cells following treatment with this compound or a PDE inhibitor.
Materials:
-
Cultured cells of interest
-
This compound or a specific PDE inhibitor (e.g., Sildenafil, IBMX)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl
-
Cell scraper
-
Microcentrifuge tubes
-
Commercial cGMP ELISA kit (follow manufacturer's instructions for reagent preparation)
-
Plate reader capable of measuring absorbance at the wavelength specified by the ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Starve cells in serum-free media for a defined period if necessary to reduce basal signaling.
-
Treat cells with the desired concentrations of this compound, PDE inhibitor, or vehicle control for the specified duration. If using a PDE inhibitor to measure stimulated cGMP levels, co-incubate with a guanylyl cyclase activator (e.g., a nitric oxide donor like sodium nitroprusside).
-
-
Cell Lysis and Sample Preparation:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of 0.1 M HCl to the cells to lyse them and inhibit PDE activity (e.g., 500 µL for a 60 mm dish).
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the cGMP. This is your sample.
-
Determine the protein concentration of the lysate for normalization of cGMP levels.
-
-
cGMP ELISA:
-
Perform the competitive ELISA according to the manufacturer's protocol. This typically involves:
-
Adding samples and cGMP standards to a microplate pre-coated with a cGMP antibody.
-
Adding a known amount of enzyme-labeled cGMP, which will compete with the cGMP in the sample for antibody binding.
-
Incubating the plate to allow for binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.
-
Determine the cGMP concentration in your samples by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the protein concentration of each sample.
-
Conclusion
Both this compound and phosphodiesterase inhibitors are powerful tools for elevating intracellular cGMP levels, each with distinct advantages and limitations. This compound offers a direct and sustained activation of cGMP signaling pathways, independent of endogenous cGMP synthesis. This makes it an excellent choice for dissecting downstream signaling events. In contrast, PDE inhibitors amplify the effects of endogenous cGMP production, providing a more physiologically relevant modulation of cGMP signaling and allowing for the study of its regulation. The choice between these two approaches should be guided by the specific research question, the cellular context, and the desired experimental outcome. For researchers aiming to understand the role of upstream signaling in cGMP production, selective PDE inhibitors are invaluable. For those focused on the downstream consequences of elevated cGMP, this compound provides a reliable and direct method of activation.
References
- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular cGMP increase is not involved in thyroid cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 8-Br-cGMP-AM: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 8-Br-cGMP-AM, a cell-permeant activator of cGMP-dependent protein kinase (PKG). Adherence to these guidelines will help ensure a safe laboratory environment and minimize environmental impact.
While the Safety Data Sheet (SDS) for the related compound, 8-bromo-Cyclic GMP (sodium salt), does not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat all chemical waste with caution.[1] Unless explicitly confirmed to be non-hazardous by your institution's environmental health and safety (EHS) office, all chemical waste, including this compound and its solutions, should be managed as hazardous waste.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially during waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the approved procedure for the disposal of this compound waste. This includes unused or expired solid compound, contaminated solutions, and empty containers.
-
Waste Collection and Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. This container should be compatible with the chemical.
-
Liquid Waste: For solutions containing this compound, pour the waste into a designated hazardous waste container. Do not mix with incompatible waste streams. For instance, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]
-
Empty Containers: An empty container that held this compound should have as little residue as possible.[2]
-
-
Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "8-Bromo-cGMP-AM". Include the date when the waste was first added to the container.[5]
-
Storage: Keep waste containers securely closed except when adding waste.[5][6] Store these containers in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area should be at or near the point of waste generation.[6][7]
-
Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant bin, to catch any potential leaks from the primary waste container.[5][7]
-
-
Disposal of Empty Containers:
-
As this compound is not listed as an acutely toxic "P-list" chemical, the empty container can typically be disposed of as regular trash after following these steps.[6]
-
Ensure the container is as empty as possible.[2]
-
Deface or remove all chemical labels from the container.[2]
-
Remove the cap before placing the container in the regular trash.[2]
-
Note: For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is mandatory, with the rinsate collected as hazardous waste.[2] While not required for this compound based on available data, this is a good practice for any chemical container.
-
-
Arranging for Final Disposal:
-
Never dispose of this compound down the sink or in the regular trash.[2][5] Evaporation of chemical waste is also prohibited.[2][5]
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for your hazardous waste.[6] They are responsible for the proper off-site treatment and disposal in compliance with all federal, state, and local regulations.[6]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters related to the handling and disposal of chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Storage Temperature (Product) | -20°C | [8] |
| Maximum Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [6] |
| Waste Container Storage Time | Up to 12 months (if accumulation limits are not exceeded) | [6] |
| Time to Remove Full Container | Within 3 calendar days of becoming full | [6] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental use, always refer to the specific protocols established for your research.
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Caption: Decision process for empty container disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. youtube.com [youtube.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. This compound - Immunomart [immunomart.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
